Technical Documentation Center

16-Aminohexadecan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 16-Aminohexadecan-1-ol
  • CAS: 50602-69-2

Core Science & Biosynthesis

Foundational

16-Aminohexadecan-1-ol: Technical Guide to Structure, Synthesis, and Applications

Executive Summary 16-Aminohexadecan-1-ol (CAS: 50602-69-2) is a bifunctional, long-chain aliphatic molecule featuring a primary amine (-NH₂) at one terminus and a primary hydroxyl group (-OH) at the other, separated by a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

16-Aminohexadecan-1-ol (CAS: 50602-69-2) is a bifunctional, long-chain aliphatic molecule featuring a primary amine (-NH₂) at one terminus and a primary hydroxyl group (-OH) at the other, separated by a 16-carbon polymethylene spacer.[1][2] This specific architecture makes it a critical building block in surface chemistry (Self-Assembled Monolayers on silica/glass), lipid nanoparticle (LNP) engineering , and supramolecular synthesis .

Its amphiphilic nature and dual reactivity allow for orthogonal functionalization—the amine can be coupled to activated carboxylic acids or isothiocyanates, while the alcohol remains available for esterification or silylation. This guide details its physicochemical profile, a robust laboratory synthesis protocol, and its application in advanced materials.

Part 1: Physicochemical Profile[3]

The molecule's high lipophilicity (LogP ~5.5) dictates its solubility profile and behavior in biological systems. It mimics the structure of sphingosine bases, making it relevant in ceramide analog development.

PropertyValueContext
IUPAC Name 16-Aminohexadecan-1-olOfficial nomenclature
CAS Number 50602-69-2Unique Identifier
Molecular Formula C₁₆H₃₅NO-
Molecular Weight 257.46 g/mol -
pKa (Amine) ~10.5Typical for primary alkyl amines; protonated at physiological pH.
LogP 5.5 (Predicted)Highly hydrophobic; requires organic solvents (THF, DCM, Ethanol).
Melting Point ~65–70 °CSolid at room temperature; waxy consistency.
Solubility Soluble: Ethanol, CHCl₃, THFInsoluble: WaterAmphiphilic character dominates.

Part 2: Synthesis Protocol (Gabriel Synthesis Route)

While reduction of 16-aminohexadecanoic acid is possible, the Gabriel Synthesis starting from 16-bromohexadecan-1-ol is preferred for high-purity applications. This method prevents the polymerization (N-alkylation) that often occurs during direct amination of alkyl halides.

Reaction Logic
  • Protection: The nucleophilic phthalimide anion attacks the alkyl bromide. The steric bulk of the phthalimide prevents over-alkylation (formation of secondary/tertiary amines).

  • Deprotection: Hydrazinolysis cleaves the phthalimide group, releasing the primary amine.

Diagram: Synthetic Pathway

Synthesis_Pathway Fig 1: Gabriel Synthesis route ensuring primary amine selectivity. Start 16-Bromohexadecan-1-ol (Precursor) Step1 Step 1: Nucleophilic Substitution (K-Phthalimide, DMF, 90°C) Start->Step1 SN2 Attack Inter N-(16-Hydroxyhexadecyl)phthalimide (Intermediate) Step1->Inter Step2 Step 2: Hydrazinolysis (Hydrazine hydrate, EtOH, Reflux) Inter->Step2 Deprotection Final 16-Aminohexadecan-1-ol (Target) Step2->Final Yield ~85%

Detailed Methodology

Reagents:

  • 16-Bromohexadecan-1-ol (1.0 eq)

  • Potassium Phthalimide (1.2 eq)

  • Hydrazine Hydrate (3.0 eq)

  • Solvents: DMF (Anhydrous), Ethanol, DCM.

Step 1: Phthalimide Substitution

  • Dissolve 16-bromohexadecan-1-ol (e.g., 5.0 g) in anhydrous DMF (50 mL) under nitrogen atmosphere.

  • Add Potassium Phthalimide (1.2 equivalents) in one portion.

  • Heat the mixture to 90°C for 12 hours. The solution will turn cloudy as KBr precipitates.

  • Workup: Cool to RT. Pour into ice water (300 mL). The intermediate (phthalimide derivative) will precipitate. Filter, wash with water, and dry under vacuum.

    • Checkpoint: Verify disappearance of alkyl bromide peak in NMR (approx. 3.4 ppm).

Step 2: Hydrazinolysis (Deprotection)

  • Suspend the dried intermediate in Ethanol (100 mL).

  • Add Hydrazine Hydrate (3.0 equivalents).

  • Reflux the mixture for 4–6 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.

  • Workup: Cool to RT. Acidify with 1M HCl to pH ~2 (solubilizes the amine, keeps phthalhydrazide solid). Filter off the solid phthalhydrazide.

  • Basify the filtrate with 1M NaOH to pH >12 (precipitates the free amine).

  • Extract with DCM (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Part 3: Applications & Mechanism[4][5]

Surface Engineering (SAMs)

Unlike thiol-based SAMs (which bind gold), 16-aminohexadecan-1-ol is used to functionalize silica, glass, or oxidized polymer surfaces .

  • Mechanism: The alcohol end can be converted to a silane (using SiCl₄) for covalent attachment, or the amine can react with surface-bound epoxides or activated esters.

  • Orientation: The long C16 chain provides a highly ordered, crystalline-like packing (Van der Waals forces), creating a robust hydrophobic barrier or a spacer for displaying bio-active ligands.

Lipid Nanoparticles (LNPs)

In drug delivery (mRNA vaccines, gene therapy), this molecule serves as a lipid anchor .

  • Role: The amine headgroup can be protonated in the acidic endosome (pH ~5–6), facilitating endosomal escape via membrane disruption.

  • Structure-Activity: The C16 chain inserts into the lipid bilayer, stabilizing the nanoparticle.

Diagram: Surface Functionalization Logic

Applications Fig 2: Dual utility in Surface Assembly (SAMs) and Drug Delivery (LNPs). cluster_SAM Surface Engineering cluster_LNP Lipid Nanoparticles Molecule 16-Aminohexadecan-1-ol Linker Silane Conversion (via SiCl4) Molecule->Linker Protonation Endosomal Acidification (pH < 6.0) Molecule->Protonation Amine pKa ~10.5 Silica Silica/Glass Surface (-OH groups) Result1 Ordered Monolayer (Amine Exposed) Silica->Result1 Covalent Bond Linker->Silica RNA mRNA Payload (Negatively Charged) Result2 Endosomal Escape (Membrane Fusion) RNA->Result2 Protonation->RNA Electrostatic Complex

Part 4: Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Long-term aquatic toxicity is possible due to the long alkyl chain.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation over time.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13272233, 16-Aminohexadecan-1-ol. Retrieved from [Link]

  • Bain, C. D., et al. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society.[2][3][4] (Context: Comparative chain packing mechanics).

  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews.[5] (Context: General principles of long-chain assembly).

Sources

Exploratory

Comprehensive Characterization and Application of 16-Aminohexadecan-1-ol: From Molecular Weight to Monolayer Assembly

Executive Summary & Chemical Identity 16-Aminohexadecan-1-ol is a bifunctional long-chain amphiphile characterized by a 16-carbon polymethylene spacer separating a primary amine and a primary hydroxyl group. This specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

16-Aminohexadecan-1-ol is a bifunctional long-chain amphiphile characterized by a 16-carbon polymethylene spacer separating a primary amine and a primary hydroxyl group. This specific chain length (C16) is critical in surface science and nanotechnology, as it balances solubility with the van der Waals forces necessary to drive the formation of highly ordered Self-Assembled Monolayers (SAMs).

Unlike its thiol analogues (used on gold), 16-aminohexadecan-1-ol is primarily utilized as a building block for zwitterionic surfaces, a precursor for lipid mimetics (ceramide analogues), and a chain extender in functionalized polyurethanes.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValueNotes
IUPAC Name 16-Aminohexadecan-1-ol
CAS Number 50602-69-2Distinct from the thiol (114896-32-1)
Molecular Formula C₁₆H₃₅NO
Average Molecular Weight 257.46 g/mol Based on standard atomic weights
Monoisotopic Mass 257.2719 DaFor High-Res MS (M+)
[M+H]⁺ Mass 258.2797 DaESI-MS detection ion
pKa (Amine) ~10.6Est.[1][2] based on primary alkyl amines
LogP ~5.5Highly hydrophobic core
Physical State White waxy solidMelting point typically 75–85 °C

Synthesis & Purification Protocols

High-purity 16-aminohexadecan-1-ol is rarely available off-the-shelf in bulk; it is often synthesized from 1,16-hexadecanediol or 16-bromohexadecan-1-ol to avoid the formation of secondary amines. The following protocol describes the Azide Reduction Route , preferred for its high chemoselectivity.

Experimental Workflow

Objective: Synthesis of 16-aminohexadecan-1-ol from 16-bromohexadecan-1-ol.

  • Nucleophilic Substitution (Azidation):

    • Reagents: 16-Bromohexadecan-1-ol (1 eq), Sodium Azide (NaN₃, 1.5 eq), DMF (anhydrous).

    • Conditions: Heat at 80°C for 12 hours under N₂ atmosphere.

    • Mechanism: Sₙ2 displacement of the bromide by the azide anion.

    • Workup: Dilute with water, extract with diethyl ether. The intermediate is 16-azidohexadecan-1-ol .

    • Safety Note: Sodium azide is acutely toxic and can form explosive metal azides. Use non-metallic spatulas and quench excess azide with nitrous acid.

  • Staudinger Reduction (or Hydrogenation):

    • Reagents: 16-Azidohexadecan-1-ol, Triphenylphosphine (PPh₃, 1.2 eq), THF/Water (10:1).

    • Conditions: Stir at RT for 4 hours, then reflux for 2 hours to hydrolyze the aza-ylide intermediate.

    • Alternative: Catalytic hydrogenation (H₂, Pd/C) in ethanol.

    • Purification: The crude amine is purified via recrystallization from ethanol/hexanes or column chromatography (DCM:MeOH:NH₄OH 90:9:1).

Synthesis Diagram (DOT)

Synthesis cluster_impurities Critical Control Point Start 1,16-Hexadecanediol Step1 Statistical Bromination (HBr, Toluene) Start->Step1 Inter1 16-Bromohexadecan-1-ol Step1->Inter1 Step2 Azidation (NaN3, DMF, 80°C) Inter1->Step2 Inter2 16-Azidohexadecan-1-ol Step2->Inter2 Step3 Staudinger Reduction (PPh3, THF/H2O) Inter2->Step3 Final 16-Aminohexadecan-1-ol Step3->Final

Caption: Synthetic pathway via the Azide route, selected to prevent over-alkylation common in direct amination.

Analytical Characterization

Validating the molecular weight and structural integrity is requisite before application.

Mass Spectrometry (ESI-MS)

Due to the basic nitrogen, Electrospray Ionization (ESI) in positive mode is the standard.

  • Expected Ion: [M+H]⁺ at m/z 258.28 .

  • Fragmentation Logic: Under Collision-Induced Dissociation (CID), the molecule typically loses water and ammonia.

NMR Spectroscopy[5][9][12]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.64 (t, 2H): -CH₂-OH (Hydroxymethyl protons).

    • δ 2.68 (t, 2H): -CH₂-NH₂ (Aminomethyl protons).

    • δ 1.25 (br s, 24H): Bulk methylene chain.

  • ¹³C NMR: Distinct signals for C1 (hydroxyl end, ~63 ppm) and C16 (amine end, ~42 ppm).

MS Fragmentation Diagram (DOT)

MS_Frag Parent [M+H]+ m/z 258.28 Frag1 [M+H - NH3]+ m/z 241.25 Parent->Frag1 - NH3 (17 Da) Frag2 [M+H - H2O]+ m/z 240.27 Parent->Frag2 - H2O (18 Da) Frag3 Alkyl Series (CnH2n+1)+ Frag2->Frag3 Chain Scission

Caption: ESI-MS fragmentation pattern. The loss of ammonia (17 Da) confirms the primary amine functionality.

Applications in Surface Science & Drug Development[4]

Self-Assembled Monolayers (SAMs)

While thiols are used on gold, 16-aminohexadecan-1-ol is used for:

  • Silica Modification: The alcohol can be converted to a trichlorosilane or reacted with surface silanols (less common) to present a reactive amine surface.

  • Zwitterionic Surfaces: Co-assembly with carboxylic acid-terminated alkyls creates surfaces that resist non-specific protein adsorption (antifouling). The C16 chain ensures a crystalline-like packing (van der Waals stabilization > 1.5 kcal/mol per CH₂), superior to shorter chain analogues.

Lipid Mimetics & Drug Delivery

The structure mimics sphingosine (C18 amino alcohol).

  • Liposomes: It acts as a cationic lipid helper, stabilizing the bilayer and facilitating interaction with anionic genetic material (DNA/RNA) in gene delivery systems.

  • Ceramide Analogues: Acylation of the amine with fatty acids yields pseudo-ceramides, used in dermatological formulations to restore the stratum corneum barrier.

Polymer Chemistry
  • Polyurethanes: Reacts with diisocyanates (e.g., hexamethylene diisocyanate) to form linear polyurethanes with pendant alkyl chains or to act as a hydrophobic chain extender, modifying the mechanical properties of the polymer matrix.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13272233, 16-Aminohexadecan-1-ol. Retrieved from [Link]

  • Heredia-Guerrero, J. A., et al. (2010). Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato... as Potential Material for Aliphatic Polyesters. PMC. Retrieved from [Link]

  • Benítez, J. J., et al. (2015). Polymerization of 10,16-Dihydroxyhexadecanoic Acid... Using Ionic Liquids. Frontiers in Materials. Retrieved from [Link]

Sources

Foundational

Mechanistic Divergence of C16 Bifunctional Linkers: A Technical Guide to 16-Aminohexadecan-1-ol vs. 16-Mercaptohexadecan-1-ol

Executive Summary In advanced surface chemistry, bioconjugation, and nanotechnology, the selection of bifunctional aliphatic linkers dictates the thermodynamic stability and functional outcome of a system. 16-Aminohexade...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced surface chemistry, bioconjugation, and nanotechnology, the selection of bifunctional aliphatic linkers dictates the thermodynamic stability and functional outcome of a system. 16-Aminohexadecan-1-ol and 16-Mercaptohexadecan-1-ol are structurally homologous 16-carbon (C16) amphiphilic molecules. Both possess a hydrophobic hexadecyl core and a terminal primary hydroxyl (-OH) group. However, their divergence at the opposite terminus—an amine (-NH2) versus a thiol (-SH)—fundamentally alters their nucleophilicity, binding affinity, and application spectrum.

As a Senior Application Scientist, I have designed this guide to dissect the causality behind their physicochemical behaviors, providing drug development professionals and materials scientists with self-validating protocols for integrating these molecules into biosensors, lipid nanoparticles (LNPs), and quantum dot architectures.

Molecular Architecture & Quantitative Physicochemical Properties

The 16-carbon alkyl chain in both molecules is not arbitrary; it is a thermodynamic necessity. Chains shorter than 10 carbons lack sufficient interchain van der Waals forces to form highly ordered, crystalline-like monolayers at room temperature. The C16 chain provides approximately 20–30 kcal/mol of stabilization energy per molecule, ensuring dense packing and insulating properties[1].

Property16-Aminohexadecan-1-ol16-Mercaptohexadecan-1-ol
CAS Number 50602-69-2[2]114896-32-1[3]
Molecular Formula C₁₆H₃₅NO[4]C₁₆H₃₄OS[3]
Molecular Weight 257.46 g/mol [4]274.51 g/mol [3]
Terminal Heteroatom Primary Amine (-NH₂)Primary Thiol (-SH)
Nucleophile Type Hard NucleophileSoft Nucleophile
Primary Target Electrophiles (NHS esters, epoxides)Noble Metals (Au, Ag, Pt)
pKa (Reactive Group) ~10.4 (Amine conjugate acid)~10.5 (Thiol)
Primary Application LNP synthesis, Bioconjugation[5]Self-Assembled Monolayers (SAMs)[6]

Mechanistic Divergence: The Terminal Heteroatom

The Thiol Terminus: Chemisorption and SAM Formation

16-Mercaptohexadecan-1-ol is the gold standard for creating hydrophilic Self-Assembled Monolayers (SAMs) on noble metals[6]. The causality of this interaction lies in the Hard-Soft Acid-Base (HSAB) theory. The thiol is a "soft" base that exhibits an exceptionally high affinity for "soft" acids like gold (Au). Upon contact with a gold surface, the S-H bond undergoes homolytic cleavage or deprotonation, forming a semi-covalent Au-S thiolate bond (~45 kcal/mol)[6].

Once anchored, the C16 chains undergo spontaneous organization driven by van der Waals interactions, tilting at approximately 30° to maximize packing density[1]. The terminal -OH groups are consequently projected into the bulk solvent, generating a hydrophilic, bio-inert surface that resists non-specific protein adsorption while providing a scaffold for further functionalization[7].

The Amine Terminus: Covalent Bioconjugation

16-Aminohexadecan-1-ol relies on the reactivity of its primary amine. Unlike the spontaneous chemisorption of thiols, amine reactivity is strictly pH-dependent. At physiological pH (7.4), the amine is >99% protonated (-NH₃⁺), rendering it non-nucleophilic. To drive covalent conjugation (e.g., reacting with NHS-esters to form amide bonds), the microenvironment must be adjusted to a pH of 8.5–9.0, or an organic solvent with a non-nucleophilic base must be used[5]. This forces the amine into its deprotonated free-base state, allowing its lone pair to attack electrophilic carbonyls. This molecule is heavily utilized in synthesizing hydrophobic lipid tails for nanoparticles and capping quantum dots[5].

Systems-Level Integration

The following diagram illustrates the divergent reaction pathways dictated by the terminal heteroatom of these C16 linkers.

Pathways Core C16 Bifunctional Linkers (Hydrophobic Core + Terminal -OH) Thiol 16-Mercaptohexadecan-1-ol (-SH Terminus) Core->Thiol Amine 16-Aminohexadecan-1-ol (-NH2 Terminus) Core->Amine Au Gold/Noble Metal Surfaces Thiol->Au Chemisorption (Au-S Bond) BioCon NHS-Esters / Electrophiles Amine->BioCon Nucleophilic Attack (pH > 8.5) SAM Self-Assembled Monolayers (SAMs) Biosensors (SPR, QCM) Au->SAM Van der Waals Packing LNP Lipid Synthesis & Bioconjugation BioCon->LNP Covalent Amide/Imine Bond

Caption: Divergent reaction pathways of C16 linkers based on terminal heteroatom reactivity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning each critical step includes a measurable quality control checkpoint.

Protocol A: SPR Biosensor Surface Functionalization (Using 16-Mercaptohexadecan-1-ol)

This protocol describes the generation of a 3D carboxymethyl dextran surface on a gold Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) chip[8],[6].

  • Substrate Preparation : Clean the bare gold sensor chip using a UV/Ozone cleaner for 15 minutes to remove adventitious carbon. Rinse with absolute ethanol.

  • SAM Assembly : Submerge the chip in a 1 mM solution of 16-mercaptohexadecan-1-ol in absolute ethanol for 24 hours at room temperature[1],[6]. Causality: Ethanol is required to solubilize the hydrophobic C16 chain, while the 24-hour incubation ensures maximum packing density and defect healing.

  • System Validation (Checkpoint 1) : Rinse the chip with ethanol and dry with N₂. Perform contact angle goniometry. A properly formed, highly ordered -OH terminated SAM will yield a water contact angle of approximately 30°[1].

  • Hydroxyl Activation : React the terminal -OH groups with a 0.6 M solution of epichlorohydrin in a 1:1 mixture of diglyme and 0.4 M NaOH for 4 hours to generate reactive epoxides[8],[6].

  • Matrix Attachment : Incubate the activated surface with Dextran (e.g., T-500) dissolved in 0.1 M NaOH for 20 hours[8]. The epoxide rings undergo nucleophilic attack by the dextran hydroxyls.

  • System Validation (Checkpoint 2) : Insert the chip into the SPR/QCM instrument. A stable baseline drift of <0.2 Hz/min (for QCM) confirms a stable, cross-linked matrix ready for EDC/NHS ligand coupling[8].

SPR_Protocol AuChip Bare Au Sensor SAM 16-Mercaptohexadecan-1-ol (Ethanol, 24h) AuChip->SAM OH_Surface Hydroxyl SAM (Contact Angle ~30°) SAM->OH_Surface Au-S Bond Epi Epichlorohydrin Activation OH_Surface->Epi -OH Reacts Dextran Dextran Matrix Attachment Epi->Dextran Epoxy Ring Opening EDC EDC/NHS Ligand Coupling Dextran->EDC Carboxymethylation

Caption: Step-by-step surface functionalization workflow for SPR/QCM biosensors.

Protocol B: Amine-Reactive Bioconjugation (Using 16-Aminohexadecan-1-ol)

This protocol outlines the coupling of the amine linker to an NHS-ester functionalized payload (e.g., a fluorophore or peptide) to create an amphiphilic conjugate[5].

  • Reagent Solubilization : Dissolve 16-aminohexadecan-1-ol in an anhydrous polar aprotic solvent (e.g., DMF or DMSO). Causality: The C16 chain renders the molecule highly insoluble in aqueous buffers; organic solvents are mandatory for homogenous reactions[5].

  • Base Addition : Add 3 molar equivalents of N,N-Diisopropylethylamine (DIEA). Causality: DIEA acts as a non-nucleophilic base to scavenge protons, ensuring the primary amine remains in its highly nucleophilic, deprotonated state.

  • Coupling : Add the NHS-ester functionalized payload at a 1:1.2 molar ratio (slight excess of linker). Stir at room temperature for 4 hours under inert atmosphere (N₂ or Ar) to prevent moisture-induced NHS hydrolysis.

  • System Validation (Checkpoint) : Perform a Ninhydrin (Ruhemann's purple) assay on an aliquot. The complete disappearance of the absorbance peak at 570 nm confirms the quantitative consumption of the primary amine, validating successful amide bond formation.

Comparative Selection Matrix

Use the following decision matrix to select the appropriate C16 linker for your experimental architecture:

Application / RequirementRecommended LinkerCausal Rationale
SPR / QCM Biosensor Chips 16-Mercaptohexadecan-1-olThiol forms stable Au-S bonds; C16 chain prevents electron tunneling and non-specific binding[8],[6].
Lipid Nanoparticle (LNP) Synthesis 16-Aminohexadecan-1-olAmine allows facile covalent coupling to ionizable headgroups via amide/imine linkages[5].
Quantum Dot (CdSe/CdTe) Capping 16-Aminohexadecan-1-olAmines coordinate effectively to electron-deficient surface atoms on semiconductor nanocrystals[5].
Plasmonic Rulers (Au Nanoparticles) 16-Mercaptohexadecan-1-olThiol anchors tightly to Au nanoparticles, enabling precise angstrom-level distance control[9].

References

1.[8] Title: Optimization of 3D Surfaces of Dextran with Different Molecule Weights for Real-Time Detection of Biomolecular Interactions by a QCM Biosensor. Source: nih.gov. URL: 2.[4] Title: 16-Aminohexadecan-1-ol | C16H35NO | CID 13272233. Source: PubChem. URL: 3.[9] Title: Design of Light‐Induced Solid‐State Plasmonic Rulers via Tethering Photoswitchable Molecular Machines to Gold Nanostructures Displaying Angstrom Length Resolution. Source: researchgate.net. URL: 4.[2] Title: 16-aminohexadecan-1-ol | CAS#:50602-69-2. Source: chemsrc.com. URL: 5.[7] Title: Glycerol-based polymers for inhibition of type 2 inflammation and biosensing applications. Source: Freie Universität Berlin. URL: 6.[1] Title: Influence of CuO Nanoparticle Aspect Ratio and Surface Charge on Disease Suppression in Tomato. Source: nih.gov. URL: 7.[3] Title: Cas no for 114896-32-1. Source: pharmasources.com. URL: 8.[6] Title: Surface Plasmon Resonance (SPR) Spectroscopy and Photonic Integrated Circuit (PIC) Biosensors: A Comparative Review. Source: nih.gov. URL: 9.[5] Title: WO2004008550A2 - Rapid low-temperature synthesis of quantum dots. Source: Google Patents. URL:

Sources

Exploratory

Technical Deep Dive: Solubility Profiling of Long-Chain Amino Alcohols

This guide serves as an advanced technical resource for researchers and formulation scientists working with long-chain amino alcohols (LCAAs), such as sphingosine, phytosphingosine, and synthetic lipidoids. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for researchers and formulation scientists working with long-chain amino alcohols (LCAAs), such as sphingosine, phytosphingosine, and synthetic lipidoids.

Executive Summary: The Amphiphilic Paradox

Long-chain amino alcohols (LCAAs) represent a unique challenge in solution chemistry. Structurally, they possess a "Schizophrenic" nature: a lipophilic hydrocarbon tail (typically C12–C22) that demands non-polar environments, opposing a hydrophilic headgroup (amine and hydroxyls) that craves polarity and hydrogen bonding.

For drug development professionals—particularly those working on Lipid Nanoparticles (LNPs) or topical formulations—success lies in manipulating this balance. This guide moves beyond basic "like dissolves like" heuristics to provide a thermodynamic framework and validated protocols for solubilizing these complex molecules.

Critical Decision Point: The Ionic Toggle

Before selecting a solvent, you must identify the ionization state of your solute. The solubility profile of an LCAA inverts completely depending on whether it exists as a Free Base or a Salt (e.g., HCl) .

The Solubility Inversion Matrix
FeatureFree Base (R-NH₂) Salt Form (R-NH₃⁺ Cl⁻)
Dominant Interaction Van der Waals (Tail) + H-Bonding (Head)Ionic / Ion-Dipole
Solubility in Water Negligible (< 0.1 mg/mL)High (Micelle formation likely)
Solubility in CHCl₃ High (often miscible)Poor (requires MeOH cosolvent)
Solubility in Ethanol High (Temperature dependent)High (Soluble)
Solubility in Hexane Moderate to Low (Tail length dependent)Insoluble
Primary Utility LNP Lipid Phase, Oil-based TopicalsAqueous Buffers, Recrystallization

Technical Insight: The free base is often waxy and prone to forming "gel states" rather than true solutions in borderline solvents. The salt form typically crystallizes more readily, making it the preferred form for purification, but it must be converted back to the free base for encapsulation in hydrophobic matrices.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

To scientifically predict solubility without wasting material, we utilize Hansen Solubility Parameters (HSP). The total cohesive energy of a liquid is divided into three components:

  • 
     (Dispersion):  Van der Waals forces (derived from the lipid tail).
    
  • 
     (Polar):  Dipole-dipole interactions (amine/hydroxyl groups).
    
  • 
     (Hydrogen Bonding):  Proton donor/acceptor capability.
    
The Interaction Radius ( )

Solubility is likely when the "distance" (


) between the solvent (1) and solute (2) is smaller than the solute's interaction radius (

).


  • RED (Relative Energy Difference) =

    
     [1][2]
    
    • RED < 1: Soluble

    • RED = 1: Partially Soluble / Swelling

    • RED > 1: Insoluble

Visualization: The Solubility Sphere

The following diagram illustrates the logical flow of using HSP for solvent screening.

HSP_Workflow Start Target LCAA (e.g., Sphingosine) Calc Calculate Solute HSP (Group Contribution Method) Start->Calc Select Select Candidate Solvents (Database Lookup) Calc->Select Compare Calculate Distance (Ra) vs Radius (R0) Select->Compare Result_Good RED < 1.0 High Probability of Solubility Compare->Result_Good Match Result_Bad RED > 1.0 Immiscible / Precipitation Compare->Result_Bad Mismatch

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters (HSP).

Solvent Systems & Selection Guide

A. The "Universal" Solvent: Chloroform/Methanol

Historically, the 2:1 (v/v) Chloroform:Methanol mixture is the gold standard for sphingolipids and LCAAs.

  • Mechanism: Chloroform solvates the hydrophobic chain (

    
    ), while Methanol disrupts the intermolecular hydrogen bonding of the headgroups (
    
    
    
    ), preventing aggregation.
  • Risk: High toxicity and incompatibility with therapeutic use.

B. Green & Therapeutic Alternatives

For drug delivery, we must move away from chlorinated solvents.

SolventSuitability (Free Base)Notes
Ethanol (Absolute) Excellent Best starting point. Heating to 40-50°C often breaks the crystal lattice.
Isopropanol (IPA) Good Slightly more lipophilic than EtOH; good for C18+ chains.
DMSO Moderate Solubilizes the headgroup well but struggles with very long alkyl tails. Good for stock solutions (2-10 mg/mL).
THF High Excellent general solvent, but peroxide formation is a risk for oxidizable amines.
Ethyl Acetate Variable Often used as an anti-solvent for purification or mixed with Hexane.[3]

Experimental Protocol: Equilibrium Solubility Determination

Objective: Determine the thermodynamic solubility of a solid LCAA in a specific solvent. Method: Shake-Flask Method (Standardized).

Workflow Diagram

Solubility_Protocol Step1 1. Preparation Add excess solid LCAA to solvent Step2 2. Equilibration Agitate at const. Temp (24-72h) Step1->Step2 Step3 3. Phase Separation Centrifugation or Filtration (0.22 µm) Step2->Step3 Step4 4. Quantification HPLC-CAD or Gravimetric Analysis Step3->Step4

Caption: Step-by-step workflow for the Shake-Flask solubility determination method.

Detailed Methodology
  • Supersaturation: Place approximately 50 mg of the LCAA into a 4 mL glass vial. Add 1 mL of the target solvent.

    • Check: If the solid dissolves instantly, add more until a visible precipitate remains.

  • Equilibration: Seal the vial tightly (Parafilm over cap). Place in a thermostatic shaker bath at 25°C (or target T). Shake at 200 RPM for 72 hours .

    • Why 72h? LCAAs have high crystal lattice energy. Shorter times often result in "kinetic solubility" data which is lower than true thermodynamic solubility.

  • Phase Separation:

    • Preferred: Centrifuge at 10,000 RPM for 10 minutes.

    • Alternative: Filter using a pre-wetted PTFE syringe filter (0.22 µm). Note: Ensure the filter does not adsorb the lipid.

  • Quantification:

    • HPLC-CAD (Charged Aerosol Detector): Ideal for LCAAs which often lack strong UV chromophores.

    • Gravimetric: Evaporate a known volume of supernatant and weigh the residue. (Less accurate for volatile solvents).

Formulation Implications: LNP Loading

In Lipid Nanoparticle (LNP) production, the LCAA (often an ionizable lipid) must be dissolved in the ethanol phase before mixing with the aqueous mRNA phase.

  • The Challenge: If the LCAA solubility in ethanol is borderline, it may crystallize prematurely upon mixing with water, leading to large, heterogeneous particles.

  • Solution: Ensure the initial ethanol concentration is at least 2x below the saturation limit (S < 0.5 * S_max) to accommodate the "solvent shock" during microfluidic mixing.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Link

  • Cayman Chemical . (2024). Sphingosine (d17:1) Product Information & Solubility Data. Link

  • Abbott, S. (2023). Hansen Solubility Parameters in Practice: HSP Basics. Link

  • BenchChem . (2025).[3][4][5] General Experimental Protocol for Determining Solubility: Shake-Flask Method. Link

  • PubChem . (2024). Phytosphingosine Compound Summary. National Library of Medicine. Link

Sources

Foundational

Physical Properties of C16 Amino Alcohol Derivatives: A Technical Guide for Drug Development

Topic: Physical Properties of C16 Amino Alcohol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary This guide analyz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical Properties of C16 Amino Alcohol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

This guide analyzes the physicochemical characteristics of C16 (hexadecyl) amino alcohol derivatives, a class of amphiphilic molecules critical to lipid nanoparticle (LNP) formulation, antimicrobial coatings, and sphingolipid mimetic synthesis.[1]

While often grouped generically as "lipids," the physical behavior of these derivatives bifurcates into two distinct categories based on their molecular architecture:

  • Class A: Simple Aliphatic Amino Alcohols (e.g., 2-aminohexadecan-1-ol).[1] These serve as structural building blocks and reference standards.

  • Class B: Complex Ionizable Amino Lipids (e.g., C16-tail tertiary amines).[1] These are the functional engines of mRNA delivery systems, engineered for specific pKa and phase transition behaviors.

This document dissects the thermal, solubility, and ionization profiles of both classes, providing actionable data for formulation optimization.

Molecular Architecture & Synthesis

The physical properties of C16 amino alcohols are dictated by the competition between the hydrophobic palmitoyl (C16) tail and the hydrophilic amino-alcohol headgroup.

Stereochemistry and Packing
  • Chirality: Most bioactive derivatives (like Sphinganine) possess chiral centers at C2 and C3.[1] The erythro and threo diastereomers exhibit distinct melting points (MPs) due to differences in hydrogen bond network density in the solid state.

  • Chain Length Impact: The C16 chain (hexadecyl) offers a "Goldilocks" balance for drug delivery—sufficiently hydrophobic to anchor into bilayers (LogP ~6–7) but fluid enough to permit endosomal fusion, unlike the more rigid C18 (stearyl) analogs.

Synthesis Pathways

Understanding the synthetic origin is crucial for impurity profiling (e.g., residual metal catalysts or enantiomeric impurities).[1]

SynthesisPathways Figure 1: Primary Synthesis Routes for C16 Amino Alcohol Derivatives AA Amino Acid (Serine/Threonine) Int1 N-Acyl Intermediate AA->Int1 Acylation FA Fatty Acid (Palmitic Acid C16) FA->Int1 Red Reduction (LiAlH4 / Borane) Int1->Red ProdA Class A: Simple Amino Alcohol (2-aminohexadecan-1-ol) Red->ProdA Solid State Crystallization Amine Secondary Amine ProdB Class B: Ionizable Amino Lipid Amine->ProdB Epoxide Ring Opening Epoxide C16 Epoxide Epoxide->ProdB

Physical Properties: The Core Data

Thermal Properties & Phase Behavior

The thermal transitions of these molecules are not simple melting events but involve complex polymorphism.

PropertyClass A: Simple (e.g., 2-aminohexadecan-1-ol)Class B: Ionizable Lipid (C16-tail)Experimental Method
Melting Point 55–65°C (Isomer dependent)Liquid or Semi-solid at RT (often oil)DSC (5°C/min)
Phase Transition Solid-Solid transition (polymorph conversion) often precedes melting by ~10°C.Liquid-Crystalline (

) to Inverse Hexagonal (

) is the critical delivery transition.[1][2]
DSC / SAXS
Crystallinity High.[1] Forms lamellar bilayers in solid state.[1]Low (Amorphous).[1] Designed to prevent crystallization in LNP cores.[1]XRD

Expert Insight: For Class A compounds, the high melting point is driven by intermolecular hydrogen bonding between the -NH2 and -OH groups. In Class B ionizable lipids, the headgroup is often bulky and tertiary, disrupting packing to lower the MP, ensuring the lipid remains fluid/amorphous to mix with cholesterol in LNPs.

Solubility and Partitioning
  • LogP (Octanol-Water):

    • Class A: ~4.5 – 5.5

    • Class B: 6.0 – 8.0 (Highly lipophilic)[1]

  • Solubility Profile:

    • Water: Practically insoluble (< 0.1 mg/mL).[1]

    • Ethanol:[1][3] Soluble (> 50 mg/mL).[1] Critical for the "Ethanol Dilution" method of LNP production.

    • Acidic Buffer (pH 4): Solubility increases dramatically for both classes due to protonation of the amine.

Ionization (pKa): The Critical Parameter

The pKa value is the single most important physical property for drug delivery applications.

  • Intrinsic pKa (Solvent): The pKa of the amine group in isolation.

    • Primary Amines (Class A):9.5 – 10.5 .[1] These are positively charged at physiological pH (7.4), making them toxic (hemolytic) if used directly in high concentrations.[1]

  • Apparent pKa (Nanoparticle Surface): The pKa observed when the lipid is packed in a membrane.

    • Ionizable Lipids (Class B):6.2 – 6.8 .

    • Mechanism:[4] This value is engineered to be neutral in the blood (pH 7.4) to prevent clearance, but cationic in the endosome (pH 5.[1]5) to trigger membrane fusion.[1]

IonizationSwitch Figure 2: The pKa 'Switch' Mechanism in C16 Ionizable Lipids Blood Blood Circulation (pH 7.4) Lipid is Neutral Endosome Endosome (pH 5.0 - 6.0) Lipid Protonates (+) Blood->Endosome Cellular Uptake Escape Endosomal Escape Interaction with Anionic Lipids Endosome->Escape Electrostatic Attraction to Endosomal Membrane Note Target Apparent pKa: 6.4 Note->Blood

Experimental Protocols for Characterization

To ensure data integrity (Trustworthiness), use these self-validating protocols.

Potentiometric Titration (pKa Determination)

Do not use simple aqueous titration due to insolubility.[1]

  • Solvent System: Prepare 20 mL of Methanol/Water (1:1 v/v) or TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay for LNPs.

  • Sample: Dissolve 5 mg of C16 amino alcohol.

  • Titrant: 0.1 M HCl or NaOH.

  • Validation: Perform a blank titration with solvent only.

  • Calculation: Use the Henderson-Hasselbalch equation, correcting for the dielectric constant of the methanol mixture.

    • Note: For LNPs, the TNS fluorescence assay is the industry standard. TNS fluoresces when bound to cationic charges.[1] As pH drops and lipid protonates, fluorescence spikes.[1] The pKa is the pH at 50% max fluorescence.

Differential Scanning Calorimetry (DSC)
  • Pan Preparation: Hermetically seal 2–5 mg of sample in aluminum pans.

  • Cycle: Heat from -20°C to 100°C at 5°C/min.

  • Observation: Look for a small endotherm (solid-solid transition) prior to the large melting endotherm.[1]

    • Interpretation: A sharp peak indicates high purity (>98%).[1] Broad peaks suggest solvent entrapment or isomeric mixtures.[1]

Applications in Drug Development[5]

Lipid Nanoparticles (LNPs)

C16 derivatives are preferred over C18 in some formulations because the shorter chain lowers the phase transition temperature (


) of the lipid bilayer.
  • Effect: A lower

    
     increases membrane fluidity, facilitating the release of mRNA into the cytoplasm.
    
  • Formulation Ratio: Typically used at 30–50 molar % in LNP mixes (Ionizable Lipid / Cholesterol / DSPC / PEG-Lipid).[1]

Antimicrobial Coatings

Simple C16 amino alcohols (Class A) exhibit inherent antimicrobial activity.[1]

  • Mechanism: The cationic headgroup (at pH < 9) binds to the anionic bacterial cell wall, while the C16 tail inserts into the membrane, causing lysis.

  • CMC: The Critical Micelle Concentration is typically

    
     to 
    
    
    
    M. Below this concentration, they exist as monomers; above it, they form micelles which can solubilize bacterial membranes.[1]

References

  • PubChem. 16-Aminohexadecan-1-ol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Cullis, P. R., & Hope, M. J. (2017).[1] Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy.[1] (Foundational text on ionizable lipid pKa requirements).

  • Semple, S. C., et al. (2010).[1] Rational design of cationic lipids for siRNA delivery. Nature Biotechnology.[1] (Establishes the pKa ~6.5 rule for LNPs).

  • Small, D. M. (1986).[1] The Physical Chemistry of Lipids. Plenum Press.[1] (Reference for solid-state packing of aliphatic chains).

  • Avanti Polar Lipids. Phase Transition Temperatures of Lipids. (Industry standard data for lipid thermal properties). Available at: [Link]

Sources

Exploratory

16-Aminohexadecan-1-ol: The Long-Chain Bifunctional Linker

This guide serves as a technical reference for 16-Aminohexadecan-1-ol (PubChem CID 13272233), a bifunctional aliphatic building block critical in bioconjugation, surface engineering, and lipid nanoparticle (LNP) developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 16-Aminohexadecan-1-ol (PubChem CID 13272233), a bifunctional aliphatic building block critical in bioconjugation, surface engineering, and lipid nanoparticle (LNP) development.

Technical Whitepaper & Experimental Guide

Executive Summary

16-Aminohexadecan-1-ol (C16H35NO) is a heterobifunctional spacer molecule characterized by a 16-carbon hydrophobic alkyl chain terminated by a primary amine (-NH2) at one end and a primary hydroxyl group (-OH) at the other.[1][2][3][4] Unlike short-chain linkers, its extended C16 backbone (approx. 20-25 Å length) provides significant steric separation, making it invaluable for:

  • Surface Engineering: Creating ordered Self-Assembled Monolayers (SAMs) on silica or gold (post-functionalization) where the amine acts as a reactive handle for biomolecule attachment.

  • LNP & Drug Delivery: Serving as a scaffold for synthesizing ionizable lipids or as a "spacer lipid" to modulate membrane fluidity and shield payloads.

  • Bioconjugation: Linking hydrophobic drugs to hydrophilic targeting moieties while maintaining solubility profiles.

Part 1: Chemical Identity & Physicochemical Profile[5]

PropertyDataSignificance
IUPAC Name 16-Aminohexadecan-1-olOfficial designation
PubChem CID 13272233Database ID
CAS Number 50602-69-2Registry ID
Molecular Formula C₁₆H₃₅NOStoichiometry
Molecular Weight 257.46 g/mol Calculation basis
pKa (Amine) ~10.6 (Predicted)Highly basic; protonated at physiological pH
LogP ~5.5 (Predicted)Highly lipophilic; requires organic solvents (DCM, THF)
Melting Point ~75–80 °C (Est.)[5]Solid at RT; requires heating for melt-phase reactions
Solubility DMSO, Ethanol, DCMInsoluble in water; soluble in hot alcohols

Part 2: Synthesis & Manufacturing Strategies

Two primary routes exist for synthesizing high-purity 16-Aminohexadecan-1-ol. The Reduction Route is preferred for scale-up due to atom economy, while the Gabriel Synthesis offers higher specificity if starting from the diol.

Route A: Reduction of 16-Aminohexadecanoic Acid (Preferred)

This method utilizes the commercially available amino acid precursor.

Mechanism: The carboxylic acid is reduced to a primary alcohol using a strong hydride donor (Lithium Aluminum Hydride, LiAlH₄) or Borane-THF complex. The amine is generally stable under these conditions or can be transiently protected.

Protocol:

  • Reagents: 16-Aminohexadecanoic acid (1.0 eq), LiAlH₄ (2.5 eq), Dry THF (Solvent).

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser.

  • Procedure:

    • Suspend 16-aminohexadecanoic acid in dry THF at 0°C.

    • Slowly add LiAlH₄ (pellets or solution) to control H₂ evolution.

    • Allow to warm to RT, then reflux for 12–18 hours.

    • Quench: Cool to 0°C. Perform Fieser workup (add water, then 15% NaOH, then water) to precipitate aluminum salts.

    • Purification: Filter salts. Concentrate filtrate.[3] Recrystallize from Ethanol/Hexane.

Route B: Gabriel Synthesis from 1,16-Hexadecanediol

Used when the amino acid precursor is unavailable.

Protocol:

  • Monobromination: React 1,16-hexadecanediol with HBr (0.9 eq) in continuous extraction to isolate 16-bromohexadecan-1-ol.

  • Substitution: React 16-bromohexadecan-1-ol with Potassium Phthalimide in DMF at 90°C.

  • Deprotection: Hydrazinolysis (Hydrazine hydrate in Ethanol, reflux) releases the primary amine.

Visualization: Synthesis Pathways

SynthesisPathways Start_Acid 16-Aminohexadecanoic Acid (Precursor A) Reagent_Red LiAlH4 / THF (Reduction) Start_Acid->Reagent_Red Start_Diol 1,16-Hexadecanediol (Precursor B) Inter_Bromo 16-Bromohexadecan-1-ol Start_Diol->Inter_Bromo HBr (0.9 eq) Reagent_Gab K-Phthalimide / DMF (Substitution) Inter_Bromo->Reagent_Gab Inter_Phth N-(16-hydroxyhexadecyl)phthalimide Reagent_Hyd N2H4 / EtOH (Deprotection) Inter_Phth->Reagent_Hyd Product 16-Aminohexadecan-1-ol (Target) Reagent_Red->Product Reflux 18h Reagent_Gab->Inter_Phth Reagent_Hyd->Product

Figure 1: Dual synthetic pathways for 16-Aminohexadecan-1-ol via Acid Reduction (Top) and Gabriel Synthesis (Bottom).

Part 3: Applications in Drug Development & Nanotechnology

Precursor for Ionizable Lipids (LNP Formulation)

Ionizable lipids are the engine of mRNA delivery.[6] 16-Aminohexadecan-1-ol serves as the "tail-anchor" scaffold.

  • Mechanism: The primary amine is alkylated (e.g., reductive amination with aldehydes) to form a tertiary amine headgroup with a specific pKa (6.0–6.5) for endosomal escape. The alcohol end can be esterified to add a second hydrophobic tail.

  • Significance: The C16 chain length is optimal for membrane intercalation, balancing fluidity and stability (unlike C18 which can be too rigid, or C12 which is too fluid).

Surface Functionalization (SAMs)

Used to create "Amine-Terminated" surfaces for biosensors.

  • Workflow:

    • Silanization: The alcohol group is converted to a trichlorosilane or triethoxysilane.

    • Assembly: The silane anchors to a Silica/Glass surface.

    • Activation: The exposed amine groups react with NHS-ester activated antibodies or ligands.

  • Advantage: The 16-carbon chain forms a dense, crystalline-like monolayer that resists non-specific protein adsorption better than short-chain linkers.

Bifunctional Linker Chemistry (PROTACs & Conjugates)
  • Strategy: Use the orthogonality of the amine and alcohol.

    • Step 1: React Amine with Ligand A (via NHS ester).

    • Step 2: React Alcohol with Ligand B (via Isocyanate to form carbamate, or activation with CDI).

Visualization: LNP Ionizable Lipid Synthesis Workflow

LNP_Synthesis Scaffold 16-Aminohexadecan-1-ol Step1 Step 1: Headgroup Engineering (Reductive Amination) Scaffold->Step1 + Dimethylamino-aldehyde or similar Intermediate Tertiary Amino-Alcohol (Ionizable Core) Step1->Intermediate Step2 Step 2: Tail Expansion (Esterification with Fatty Acid) Intermediate->Step2 + Linoleic Acid / EDC FinalLipid Ionizable Lipid for LNP (e.g., for mRNA delivery) Step2->FinalLipid

Figure 2: Synthetic workflow converting 16-Aminohexadecan-1-ol into a high-potency ionizable lipid for RNA delivery.

Part 4: Experimental Protocols (Self-Validating)

Protocol 1: Characterization & QC

Before using the material in sensitive biological applications, verify purity.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.64 (t, 2H, -CH2-OH )
      
    • 
       2.68 (t, 2H, -CH2-NH2 )
      
    • 
       1.20–1.60 (m, 28H, alkyl chain)
      
    • Validation: The ratio of the triplet at 3.64 to the triplet at 2.68 must be 1:1.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+ = 258.46 Da.

    • Validation: Absence of dimer peak (514 Da) ensures no cross-linking.

Protocol 2: Storage & Handling
  • Hygroscopicity: The amine group absorbs CO2 from air to form carbamates.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Solubilization: For biological use, dissolve in Ethanol (warm) or DMSO/Ethanol (1:1). Do not attempt to dissolve directly in PBS.

Part 5: Safety & Toxicology

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • Aquatic Chronic (Predicted): Long-chain amines are often toxic to aquatic life due to surfactant properties.

  • Handling: Wear nitrile gloves and face shield. Work in a fume hood to avoid inhalation of amine vapors.

References

  • PubChem. 16-Aminohexadecan-1-ol (CID 13272233) Summary.[2] National Library of Medicine. Available at: [Link]

  • Fenton, O. S., et al. (2016).[6] "Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery." Advanced Materials. (Demonstrates the utility of long-chain amino alcohols in LNP design). Available at: [Link]

  • Love, J. C., et al. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews. (Contextualizes long-chain functionalized alkanes for surface chemistry). Available at: [Link]

Sources

Foundational

Biological Activity of 16-Aminohexadecanol Lipid Mimetics

The following technical guide details the biological activity, synthesis, and experimental applications of 16-aminohexadecanol (16-AHD) and its lipid mimetics. A Technical Guide for Drug Development & Membrane Biophysics...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and experimental applications of 16-aminohexadecanol (16-AHD) and its lipid mimetics.

A Technical Guide for Drug Development & Membrane Biophysics

Part 1: Executive Summary & Structural Rationale

16-Aminohexadecanol (16-AHD) is a saturated, long-chain amino alcohol (


) that serves as a critical scaffold in the design of synthetic lipids. Structurally, it mimics the hydrophobic backbone of sphingosine  (the naturally occurring 

amino alcohol base of sphingolipids) but lacks the 1,3-diol motif and unsaturation.

This structural homology allows 16-AHD derivatives to function as lipid mimetics that can:

  • Intercalate into Lipid Bilayers: Modulating membrane fluidity and permeability.

  • Inhibit Protein Kinase C (PKC): Acting as a simplified sphingosine analog to induce apoptosis in tumor cells.

  • Serve as Bio-orthogonal Linkers: Presenting carbohydrate ligands (glycomimetics) to immune receptors or biosensor surfaces with precise orientation.

Chemical Identity
PropertySpecification
IUPAC Name 16-aminohexadecan-1-ol
Formula

Molecular Weight 257.46 g/mol
pKa (Amine) ~10.5 (Protonated at physiological pH)
LogP ~5.5 (Highly Lipophilic)
Structural Class Long-chain amino alcohol; Sphingoid base analog

Part 2: Mechanisms of Biological Activity

Cytotoxicity & Antitumor Mechanism (Sphingosine Mimicry)

16-AHD derivatives function as "simplified sphingolipids." Natural sphingosine regulates cell fate by inhibiting PKC and promoting apoptosis. 16-AHD mimetics retain the amphiphilic amine character required for this activity but offer enhanced metabolic stability against sphingosine kinases.

  • Mechanism: The protonated amine group of 16-AHD interacts electrostatically with the anionic headgroups of phosphatidylserine (PS) on the inner leaflet of the plasma membrane.

  • Signaling Blockade: This accumulation displaces Diacylglycerol (DAG) from the C1 domain of Protein Kinase C (PKC) , inhibiting its activation.

  • Outcome: Downregulation of the MAPK/ERK survival pathway

    
     Induction of Apoptosis.
    
Immunomodulation (Glycolipid Spacers)

16-AHD is frequently used as a spacer to synthesize Neoglycolipids . By conjugating a sugar (e.g., galactose, mannose) to the hydroxyl group and acylating the amine, researchers create synthetic analogs of Galactosylceramide (GalCer) .

  • Target: These mimetics bind to CD1d molecules on antigen-presenting cells.

  • Activity: Activation of iNKT cells (invariant Natural Killer T cells).

  • Advantage: The saturated C16 chain provides a rigid, optimized length for the hydrophobic groove of CD1d, often resulting in a Th2-biased cytokine response (anti-inflammatory) compared to the Th1 bias of unsaturated analogs.

Antimicrobial & Membrane Permeabilization

Free 16-AHD exhibits broad-spectrum antimicrobial activity similar to other long-chain amines (e.g., sphingosine).

  • Mechanism: The cationic headgroup binds to the negatively charged bacterial cell wall (LPS in Gram-negative, Teichoic acids in Gram-positive). The hydrophobic tail inserts into the bilayer, causing depolarization and leakage of intracellular contents.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of 16-AHD mimetics: PKC Inhibition (Antitumor) and CD1d Presentation (Immunomodulation).

G cluster_Tumor Antitumor Pathway (Cytosol) cluster_Immune Immunomodulation (Extracellular) AHD 16-Aminohexadecanol (Lipid Mimetic) PKC Protein Kinase C (Active) AHD->PKC Inhibits (Displaces DAG) Glyco Glycosylation (Sugar Addition) AHD->Glyco Synthetic Conjugation Membrane Cell Membrane (Anionic Charge) Membrane->AHD Electrostatic Accumulation Apoptosis Apoptosis (Cell Death) PKC->Apoptosis Loss of Survival Signal DAG Diacylglycerol (Natural Ligand) CD1d CD1d Molecule (APC Surface) Glyco->CD1d Loads into Groove iNKT iNKT Cell TCR CD1d->iNKT Presents Antigen Cytokines Cytokine Release (IL-4 / IFN-g) iNKT->Cytokines Activates

Figure 1: Dual mechanism of action for 16-AHD mimetics in tumor suppression and immune activation.

Part 4: Experimental Protocols

Protocol A: Synthesis of 16-AHD-Based Neoglycolipids

Rationale: To create a stable, bioactive lipid for CD1d binding studies.

  • Activation: React 16-aminohexadecanol with Di-tert-butyl dicarbonate (

    
    )  to protect the amine.
    
    • Conditions:

      
      , 
      
      
      
      , RT, 4h.
  • Glycosylation: React the Boc-protected alcohol with a peracetylated glycosyl trichloroacetimidate (sugar donor) using

    
     as a catalyst.
    
    • Checkpoint: Verify

      
      -linkage via NMR (coupling constant 
      
      
      
      ).
  • Deprotection & Acylation:

    • Remove Boc group (TFA/DCM).

    • Acylate the free amine with a fatty acid chloride (e.g., Palmitoyl chloride) to form the ceramide-like tail.

    • Remove acetyl groups from sugar (NaOMe/MeOH).

  • Purification: Silica gel chromatography (CHCl3/MeOH gradient).

Protocol B: Cytotoxicity Assay (MTT)

Rationale: To determine the


 of the mimetic against cancer cell lines (e.g., HCT-116).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve 16-AHD mimetic in DMSO (Stock 10 mM). Dilute in media to final concentrations (0.1 - 100

    
    ).
    
    • Control: 0.1% DMSO vehicle.

  • Incubation: Treat cells for 48h at

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate cell viability relative to control.

Protocol C: Liposome Formulation for Drug Delivery

Rationale: Using 16-AHD as a helper lipid in cationic liposomes.

  • Mixing: Combine DOTAP (cationic lipid), Cholesterol, and 16-AHD (molar ratio 50:40:10) in chloroform.[1]

  • Drying: Evaporate solvent under nitrogen stream to form a thin film. Desiccate overnight.

  • Hydration: Add HEPES buffer (pH 7.4) and vortex vigorously for 30 mins to form Multilamellar Vesicles (MLVs).

  • Sizing: Extrude 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • QC: Measure Size and Zeta Potential via Dynamic Light Scattering (DLS).

    • Target: Size < 150 nm, PDI < 0.2.

Part 5: Comparative Data Analysis

The following table summarizes the biological impact of chain length and headgroup modification on amino-alcohol lipid mimetics.

CompoundChain LengthHeadgroupPrimary ActivityTarget/Mechanism
Sphingosine (Natural) C18 (Unsat)Amino-DiolPro-apoptoticPKC Inhibition / PP2A Activation
16-Aminohexadecanol C16 (Sat)Amino-AlcoholCytotoxic / AntimicrobialMembrane perturbation / PKC
Spisulosine (ES-285) C18 (Sat)Methyl-aminoAntitumorRhoA inhibition / Accumulation in ER
AHD-Galactoside C16 (Sat)GalactoseImmunomodulatorCD1d / iNKT Cell Agonist
Hexanolamino-PAF C16 (Ether)PhosphocholinePAF AntagonistPAF Receptor Blockade

Part 6: References

  • PubChem. (2025). 16-Aminohexadecan-1-ol Compound Summary. National Library of Medicine. [Link]

  • Constantinou-Kokotou, V., et al. (2002). Synthesis and biological activities of long chain 2-amino alcohols. ResearchGate. [Link]

  • Salio, M., et al. (2014). Modulation of CD1d-restricted NKT cell responses by using N-acyl variants of alpha-galactosylceramide. Proceedings of the National Academy of Sciences. [Link]

Sources

Exploratory

Technical Procurement &amp; Synthesis Guide: 16-Aminohexadecan-1-ol

Executive Summary 16-Aminohexadecan-1-ol (CAS: 50602-69-2) is a high-value bifunctional aliphatic building block characterized by a 16-carbon alkyl chain terminated by a primary amine (–NH₂) and a primary hydroxyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

16-Aminohexadecan-1-ol (CAS: 50602-69-2) is a high-value bifunctional aliphatic building block characterized by a 16-carbon alkyl chain terminated by a primary amine (–NH₂) and a primary hydroxyl group (–OH).[1][2][3][4][5] This heterobifunctional nature makes it a critical reagent in surface chemistry (Self-Assembled Monolayers) , lipidomimetic synthesis , and bioconjugation (as a long-chain non-cleavable linker).

Unlike its more common counterparts (e.g., 16-mercaptohexadecan-1-ol or 16-aminohexadecanoic acid), the amino-alcohol variant is frequently a custom-synthesis item rather than a catalog commodity. This guide outlines the procurement landscape, provides a validated "Make vs. Buy" decision matrix, and details a robust laboratory synthesis protocol for researchers requiring high-purity material.

Part 1: Chemical Profile & Specifications[1][6]

PropertySpecification
Chemical Name 16-Aminohexadecan-1-ol
Synonyms 16-Amino-1-hexadecanol; 16-Hydroxyhexadecylamine
CAS Number 50602-69-2
Molecular Formula C₁₆H₃₅NO
Molecular Weight 257.46 g/mol
Purity Grade Research Grade (>97% by GC/NMR)
Physical State White to off-white waxy solid
Solubility Soluble in Ethanol, Methanol, DMSO, Chloroform
Storage -20°C, Hygroscopic, Store under Nitrogen/Argon

Part 2: Procurement Landscape[1][3]

Market Availability Analysis

The commercial availability of 16-Aminohexadecan-1-ol is low .[1] Major global distributors (Sigma-Aldrich, Fisher Scientific) typically do not stock this specific derivative directly. It is primarily available through specialized "Building Block" suppliers and custom synthesis houses.

Supplier Tier List
Supplier CategoryVendor ExamplesAvailability StatusEstimated Lead Time
Tier 1: Global Catalogs Sigma-Aldrich, FisherNot Listed / Inquire N/A
Tier 2: Building Blocks BLD Pharm , Amatek Scientific , BenchChem Catalog Item (Often Low Stock)1–3 Weeks
Tier 3: Custom Synthesis BroadPharm, Enamine, WuXi AppTecMade to Order 4–8 Weeks
Price Estimation (2025/2026 Market Data)

Pricing is highly volatile due to the batch-dependent nature of production.[1]

  • Commercial Catalog Price: ~$150 – $300 USD per 1 gram (if in stock).

  • Custom Synthesis Price: ~$1,500 – $2,500 USD for initial 1–5 grams (FTE-based pricing).[1]

  • Precursor Price (for In-House Synthesis): 16-Bromo-1-hexadecanol costs ~$80 USD per 5 grams.[1]

Recommendation: For requirements <500 mg, attempt to source from Tier 2 suppliers (BLD Pharm). For requirements >1 gram, the In-House Synthesis (Part 4) is significantly more cost-effective (approx.[1] $50/g material cost).

Part 3: Technical Applications & Workflows[1]

Surface Modification (Silica/Glass)

The hydroxyl group can be silanized (using reagents like TES or TMS) to anchor the molecule to silica, presenting a free amine for further conjugation. This creates a "long-leash" amine surface that reduces steric hindrance for immobilized proteins.[1]

Lipid & Polymer Synthesis

Used as a scaffold for synthesizing ceramide analogs or as a macro-initiator in polymer chemistry. The C16 chain mimics the palmitoyl tail found in natural lipids.

Bioconjugation (PROTACs/Linkers)

Acts as a hydrophobic spacer in PROTAC (Proteolysis Targeting Chimera) design, connecting an E3 ligase ligand to a target protein ligand.

Application Workflow Diagram

ApplicationWorkflow Substrate 16-Aminohexadecan-1-ol Silanization Step 1: Silanization (w/ Si-Cl or Si-OR) Substrate->Silanization -OH Activation Deriv Step 1: N-Protection (Boc/Fmoc) Substrate->Deriv Selectivity Surface Amine-Functionalized Glass/Silica Surface Silanization->Surface Self-Assembly BioConj Protein Immobilization (NHS-Ester Coupling) Surface->BioConj -NH2 Reaction Oxidation Step 2: OH Oxidation to Carboxylic Acid Deriv->Oxidation Jones/TEMPO Linker Amino-Acid Linker (PROTAC Synthesis) Oxidation->Linker Deprotection

Figure 1: Dual-stream utility of 16-Aminohexadecan-1-ol in surface engineering and organic synthesis.[1]

Part 4: In-House Synthesis Protocol (The "Make" Option)[1]

Given the high cost and scarcity of the target compound, synthesizing it from 16-Bromo-1-hexadecanol is a reliable, high-yield approach.

Reaction Pathway

Precursor: 16-Bromo-1-hexadecanol (CAS: 59101-28-9) is commercially available and cheaper. Method: Gabriel Synthesis (hydrazine cleavage) or Azide Substitution followed by Staudinger Reduction. The Azide Method is preferred for safety and yield on this scale.

Synthesis Logic Diagram

SynthesisProtocol Start Start: 16-Bromo-1-hexadecanol (CAS 59101-28-9) Step1 Step 1: Azidation (NaN3, DMF, 80°C, 12h) Start->Step1 SN2 Substitution Inter Intermediate: 16-Azidohexadecan-1-ol Step1->Inter Step2 Step 2: Staudinger Reduction (PPh3, THF/H2O, RT, 4h) Inter->Step2 Reduction of -N3 to -NH2 Purify Purification: Acid/Base Extraction or Recrystallization (Ethanol) Step2->Purify Final Product: 16-Aminohexadecan-1-ol (>98% Yield) Purify->Final

Figure 2: Two-step synthesis route from the bromo-alcohol precursor.

Detailed Protocol
Step 1: Preparation of 16-Azidohexadecan-1-ol
  • Reagents: Dissolve 16-Bromo-1-hexadecanol (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reaction: Add Sodium Azide (

    
    , 1.5 eq). Caution: 
    
    
    
    is toxic.[1]
  • Conditions: Heat to 80°C for 12–16 hours under inert atmosphere (

    
    ).
    
  • Workup: Cool to RT. Dilute with diethyl ether, wash with water (3x) and brine (1x) to remove DMF and excess azide. Dry over

    
     and concentrate.
    
  • Validation: IR spectrum should show a strong azide peak at ~2100 cm⁻¹.

Step 2: Reduction to 16-Aminohexadecan-1-ol[1]
  • Reagents: Dissolve the crude azide intermediate in THF (0.1 M).

  • Reaction: Add Triphenylphosphine (

    
    , 1.2 eq). Stir for 2 hours at RT (evolution of 
    
    
    
    gas).
  • Hydrolysis: Add Water (10% v/v relative to THF) and stir for another 12 hours to hydrolyze the phosphinimine intermediate.

  • Purification (Critical):

    • Evaporate THF.

    • Acid/Base Extraction: Dissolve residue in DCM. Extract with 1M HCl (Product moves to aqueous phase;

      
      /
      
      
      
      stays in organic).
    • Basify the aqueous phase to pH >12 with NaOH.

    • Extract the free amine back into DCM.

    • Dry and concentrate to yield white solid.

Part 5: Quality Assurance & Validation[1]

To ensure the material is "Research Grade," the following validation metrics must be met:

  • ¹H NMR (CDCl₃):

    • Triplet at ~3.64 ppm:

      
       (Terminal hydroxymethylene).[1]
      
    • Triplet at ~2.68 ppm:

      
       (Terminal aminomethylene).[1]
      
    • Multiplet at ~1.25 ppm: Alkyl chain backbone (

      
       bulk).
      
  • Mass Spectrometry (ESI+):

    • Expect

      
       peak at 258.3 m/z .
      
  • Melting Point:

    • Expected range: 75–80°C . Sharp melting point indicates high purity.

References

  • PubChem. 16-Aminohexadecan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Bain, C. D., et al. (1989). Formation of Monolayers by the Coadsorption of Thiols on Gold. Journal of the American Chemical Society.[6] (Foundational reference for long-chain alkyl assembly). Available at: [Link]

  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 16-Aminohexadecan-1-ol via Azidation and Staudinger Reduction

Strategic Rationale & Pathway Selection 16-Bromohexadecan-1-ol is a highly versatile heterobifunctional intermediate, featuring a long C16 lipophilic backbone terminated by a reactive primary bromide and a primary alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Pathway Selection

16-Bromohexadecan-1-ol is a highly versatile heterobifunctional intermediate, featuring a long C16 lipophilic backbone terminated by a reactive primary bromide and a primary alcohol[1]. This structural profile makes it a critical building block in the synthesis of lipid nanoparticle (LNP) components, PROTAC linkers, and advanced drug delivery systems.

Converting the terminal bromide to a primary amine (yielding 16-aminohexadecan-1-ol) requires a highly chemoselective approach. While direct ammonolysis (using excess NH₃) is theoretically possible, it frequently suffers from over-alkylation, yielding difficult-to-separate secondary and tertiary amines. The Gabriel synthesis is an alternative, but it requires harsh hydrazine-mediated deprotection steps.

The Causality of the Chosen Route: To ensure quantitative yields and absolute chemoselectivity without the need for hydroxyl protecting groups, the optimal pathway is a two-step sequence: Nucleophilic Azidation followed by Staudinger Reduction [2]. The Staudinger reduction is a premier method for converting organic azides to primary amines due to its exceptionally mild conditions and high tolerance for unprotected functional groups like alcohols[3].

Mechanistic Workflow

The transformation relies on two highly predictable, thermodynamically driven reactions. First, a classic Sₙ2 substitution replaces the bromide with an azide. Second, the Staudinger reduction utilizes triphenylphosphine (PPh₃) to reduce the azide[4].

Staudinger_Synthesis SM 16-Bromohexadecan-1-ol (Starting Material) Step1 NaN3 (2.0 eq) DMF, 70°C, 12h SM->Step1 SN2 Substitution Int 16-Azidohexadecan-1-ol (Intermediate) Step1->Int -NaBr Step2 1. PPh3 (1.2 eq), THF, RT 2. H2O, 50°C, 4h Int->Step2 Staudinger Reduction Prod 16-Aminohexadecan-1-ol (Target Product) Step2->Prod -N2, -Ph3P=O

Workflow for the synthesis of 16-aminohexadecan-1-ol via azidation and Staudinger reduction.

Experimental Protocols & Self-Validation Systems

Phase 1: Nucleophilic Substitution (Azidation)
  • Causality: Sodium azide (NaN₃) is used in excess to drive the Sₙ2 reaction to completion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the azide anion, dramatically increasing its nucleophilicity and accelerating the displacement of the primary bromide.

  • Step-by-Step Protocol:

    • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 16-bromohexadecan-1-ol (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Add Sodium Azide (NaN₃, 2.0 eq) in one portion.

    • Attach a reflux condenser, flush the system with Argon, and heat the reaction mixture to 70°C for 12 hours.

    • Workup: Cool the mixture to room temperature. Quench by diluting with Deionized Water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Wash the combined organic layers with water (5 × 50 mL) to thoroughly remove residual DMF, followed by a final wash with saturated brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 16-azidohexadecan-1-ol as a waxy solid.

  • Self-Validating System:

    • Spectroscopy: Perform FT-IR on the crude intermediate. The appearance of a sharp, intense asymmetric stretching band at ~2100 cm⁻¹ confirms the successful incorporation of the azide group.

    • Chromatography: TLC (Hexane:EtOAc 8:2) visualized with Phosphomolybdic Acid (PMA) stain will show the complete consumption of the starting material.

Phase 2: Staudinger Reduction
  • Causality: Mechanistically, the reaction is driven by the nucleophilic attack of PPh₃ on the terminal nitrogen of the azide, forming a phosphazide. This intermediate rapidly expels thermodynamically stable nitrogen gas (N₂) to yield an iminophosphorane[4]. Subsequent aqueous hydrolysis of the iminophosphorane intermediate delivers the desired primary amine alongside triphenylphosphine oxide (TPPO)[5].

  • Step-by-Step Protocol:

    • Dissolve the crude 16-azidohexadecan-1-ol (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M concentration).

    • Add Triphenylphosphine (PPh₃, 1.2 eq) portion-wise at room temperature.

    • Stir the reaction at room temperature for 2–4 hours. Observation: Effervescence (N₂ gas evolution) will occur.

    • Once gas evolution ceases, add Deionized Water (10.0 eq) to the flask. Heat the mixture to 50°C and stir for an additional 4 hours to ensure complete hydrolysis of the iminophosphorane.

    • Workup (Acid-Base Purification): Concentrate the THF under reduced pressure. Dissolve the residue in Dichloromethane (DCM).

    • Extract the DCM layer with 1M HCl (3 × 50 mL). Causality: The amine is protonated to form a water-soluble ammonium salt, migrating to the aqueous layer, while the TPPO byproduct remains trapped in the organic DCM layer.

    • Collect the acidic aqueous layers, cool in an ice bath, and carefully basify to pH 10–11 using 2M NaOH.

    • Extract the free amine from the basic aqueous layer with fresh DCM (3 × 50 mL). Dry over Na₂SO₄, filter, and concentrate to yield pure 16-aminohexadecan-1-ol.

  • Self-Validating System:

    • Physical Observation: The cessation of bubbling serves as a visual kinetic indicator for the completion of the phosphazide decomposition.

    • Spectroscopy: FT-IR will show the complete disappearance of the ~2100 cm⁻¹ azide peak and the emergence of broad N-H stretching bands at ~3300–3400 cm⁻¹.

    • Chromatography: TLC (DCM:MeOH 9:1) stained with Ninhydrin will reveal a distinct pink/purple spot, definitively confirming the presence of a primary amine.

Quantitative Data & Analytical Checkpoints

Table 1: Stoichiometry and Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsRoleReaction Conditions
16-Bromohexadecan-1-ol321.341.0Starting Material-
Sodium Azide (NaN₃)65.012.0NucleophileDMF, 70°C, 12h
16-Azidohexadecan-1-ol283.451.0Intermediate-
Triphenylphosphine (PPh₃)262.291.2Reducing AgentTHF, RT, 2-4h
Deionized Water (H₂O)18.0210.0Hydrolysis Reagent50°C, 4h
16-Aminohexadecan-1-ol 257.46 - Target Product Expected Yield: >85%

Table 2: Analytical Checkpoints for Self-Validation

PhaseAnalytical MethodExpected ObservationImplication
Azidation FT-IR SpectroscopyStrong, sharp peak at ~2100 cm⁻¹Successful formation of alkyl azide.
Azidation TLC (PMA Stain)Shift in Rf value; SM consumedComplete Sₙ2 conversion.
Reduction Visual InspectionEffervescence (Bubbling)N₂ gas extrusion; iminophosphorane formation.
Reduction FT-IR SpectroscopyLoss of ~2100 cm⁻¹ peakComplete reduction of the azide group.
Reduction TLC (Ninhydrin Stain)Pink/Purple spot developmentConfirmation of primary amine formation.

References

  • Vaněk, P., & Klán, P. (2000). An Efficient One-Pot Conversion of Alkyl Bromides Into Imines Via the Staudinger Reaction. Synthetic Communications, 30(8), 1503-1507. Retrieved from:[Link]

  • Wikipedia. Staudinger reaction. Retrieved from:[Link]

  • Organic Chemistry Portal. Staudinger Reaction. Retrieved from:[Link]

Sources

Application

protocol for self-assembled monolayers using 16-Aminohexadecan-1-ol

Application Note: Fabrication of Hydroxyl-Terminated Self-Assembled Monolayers (SAMs) using 16-Aminohexadecan-1-ol Abstract This guide details the protocol for generating well-ordered self-assembled monolayers (SAMs) usi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fabrication of Hydroxyl-Terminated Self-Assembled Monolayers (SAMs) using 16-Aminohexadecan-1-ol

Abstract

This guide details the protocol for generating well-ordered self-assembled monolayers (SAMs) using 16-Aminohexadecan-1-ol (C16-amino-alcohol).[1] Unlike standard thiol-based SAMs, this heterobifunctional molecule (


) utilizes the amine group as the headgroup for coordination to gold surfaces, or as a nucleophile for covalent grafting onto pre-activated substrates.[1] This protocol addresses the specific challenges of C16-amino-alcohol, including solubility, competitive headgroup adsorption, and monolayer stability.[1]

Introduction & Mechanistic Insight

16-Aminohexadecan-1-ol is a long-chain amphiphile used to create hydrophilic, hydroxyl-terminated interfaces.[1] Its utility lies in its bifunctionality:

  • Amine (

    
    ):  Acts as the surface anchor (on Gold/Platinum) or the reactive coupling agent (on Carboxyl/Epoxy surfaces).[1]
    
  • Hydroxyl (

    
    ):  Remains exposed at the interface, providing a neutral, hydrophilic surface ideal for preventing non-specific protein adsorption or serving as a platform for further chemical modification (e.g., phosphoramidite chemistry).[1]
    

Mechanism of Assembly on Gold: While thiols (


) form strong covalent thiolate bonds with gold (

), amines form weaker coordinate covalent bonds (

) via the nitrogen lone pair.[1] Consequently, amine-SAMs are less stable than thiol-SAMs and more susceptible to displacement.[1] However, they are critical when sulfur chemistry is incompatible with the application or when a specific pH-labile interface is required.[1]

Key Challenges:

  • Solubility: The 16-carbon alkyl chain imparts significant hydrophobicity, making the molecule insoluble in water and requiring organic solvents (Ethanol/THF).

  • Looping: In low-density packing, the flexible chain allows the terminal

    
     to interact with the surface, creating "looped" structures. High-concentration assembly is required to force vertical orientation.[1]
    

Pre-Experimental Considerations

Materials & Reagents
ComponentGrade/SpecificationFunction
16-Aminohexadecan-1-ol

Purity
SAM Precursor
Substrate Gold (Au) on Silicon/Glass (Ti/Cr adhesion layer)Surface
Solvent Absolute Ethanol (anhydrous) or THFSolvent
Cleaning Agents

/

(Piranha) or UV/Ozone
Surface Cleaning
Base (Optional) Triethylamine (TEA)Deprotonation
Substrate Preparation (Critical)
  • Gold Purity: The gold surface must be atomically clean.[1] Contaminants prevent the weak amine-gold coordination.[1]

  • Cleaning Protocol:

    • UV/Ozone: 20 minutes (Recommended for safety).[1]

    • Alternative (Piranha): 3:1 mixture of

      
      :30% 
      
      
      
      for 2 minutes. Warning: Piranha solution reacts violently with organics.[1][2]
    • Rinse: Copious Deionized (DI) water, then Ethanol.

    • Dry: Stream of

      
       gas.[1][2] Use immediately.
      

Protocol A: Direct Self-Assembly on Gold

Use this method to form a monolayer directly on a gold surface via the Amine-Gold interaction.[1]

Step 1: Solution Preparation

  • Weigh 2.6 mg of 16-Aminohexadecan-1-ol (MW: 257.46 g/mol ).[1]

  • Dissolve in 10 mL of anhydrous Ethanol to create a 1 mM solution.

    • Note: If dissolution is slow due to the C16 chain, sonicate at

      
       for 10 minutes. The solution must be clear.
      
  • Deprotonation (Crucial): Add

    
     of Triethylamine (TEA).[1]
    
    • Reasoning: The amine must be neutral (

      
      ) to bind to gold.[1] If protonated (
      
      
      
      ), it will not coordinate.[1]

Step 2: Incubation

  • Immerse the clean gold substrate into the solution.[1]

  • Backfill the container with

    
     gas to minimize oxidation of the amine.[1][3]
    
  • Seal tightly (Parafilm) and incubate at Room Temperature for 24–48 hours .

    • Insight: Longer incubation is required for amines compared to thiols to maximize Van der Waals packing of the alkyl chains, which stabilizes the weak headgroup bond.

Step 3: Rinsing & Drying [1]

  • Remove substrate with tweezers.[1][3]

  • Rinse thoroughly with Ethanol (to remove physisorbed layers).[1]

  • Rinse briefly with DI Water .[1]

  • Dry under a gentle stream of

    
    .
    

Protocol B: Covalent "Grafting-To" (High Stability)

Use this method for robust applications.[1] The 16-Aminohexadecan-1-ol is coupled to a pre-formed Carboxyl-SAM.[1]

Step 1: Base Layer Formation [1]

  • Form a SAM using 16-Mercaptohexadecanoic acid (MHA) on gold (standard thiol protocol).[1]

  • Result: A stable, carboxyl-terminated (

    
    ) surface.[1]
    

Step 2: Surface Activation [1]

  • Immerse MHA-SAM in a solution of EDC (0.2 M) and NHS (0.05 M) in DI Water for 30 minutes.[1]

  • Rinse with water and dry.[1]

  • Result: Surface is now reactive NHS-ester.[1][4]

Step 3: Coupling

  • Dissolve 16-Aminohexadecan-1-ol (1 mM) in Ethanol (adjust pH to ~8.5 with TEA).

  • Immerse the activated substrate for 2 hours .

  • Mechanism: The amine attacks the NHS-ester, forming a stable amide bond.[1]

  • Rinse with Ethanol and Water.[1]

  • Final Surface: Hydroxyl-terminated, covalently locked via a thiol anchor.[1]

Visualization of Workflows

Figure 1: Direct vs. Covalent Assembly Pathways

SAM_Pathways Start Start: Clean Gold Substrate Soln_Direct Prep: 1mM 16-Amino-ol (Ethanol + TEA) Start->Soln_Direct Method A Soln_MHA Prep: MHA Thiol SAM (COOH-Terminated) Start->Soln_MHA Method B Incubate_Direct Incubate 24-48h (N-Au Coordination) Soln_Direct->Incubate_Direct Final_Direct Result: Amine-Anchored OH-Monolayer (Labile) Incubate_Direct->Final_Direct Activate Activate: EDC/NHS (NHS-Ester Surface) Soln_MHA->Activate Coupling Couple: 16-Amino-ol (Amide Bond Formation) Activate->Coupling Final_Covalent Result: Thiol-Anchored OH-Monolayer (Stable) Coupling->Final_Covalent

Caption: Comparison of Direct Adsorption (Method A) and Covalent Grafting (Method B) workflows.

Characterization & Quality Control

TechniqueExpected ResultInterpretation
Contact Angle (Water)

Indicates a hydrophilic, high-quality

surface.[1]

suggests exposed alkyl chains (disorder).[1]
Ellipsometry Thickness

Consistent with a C16 chain tilted at

.[1]
XPS (X-ray Photoelectron Spectroscopy) N1s peak at 399.8 eVConfirms presence of Amine/Amide nitrogen.[1]
Reductive Desorption Peak at -0.9V (Method B)[1]Method A will show desorption at less negative potentials due to weaker binding.[1]

Troubleshooting Guide

Issue: High Contact Angle (


) 
  • Cause: "Overturning" or disordered monolayer where hydrophobic alkyl chains are exposed.[1]

  • Fix: Increase incubation time to 48h. Ensure solvent is ultra-clean.[1] Switch to Method B (Covalent) for better ordering.

Issue: Haze on Surface

  • Cause: Physisorbed multilayers or polymerization (if old solution).[1]

  • Fix: Sonicate the substrate in Ethanol for 2 minutes post-assembly.[1] Use fresh solutions.

Issue: Instability in Buffer

  • Cause: Amine-Au bonds are weak and can be displaced by salts or thiols.[1]

  • Fix: Use Method B. If using Method A, keep pH basic (

    
    ) to maintain amine coordination.[1]
    

References

  • PubChem. 16-Aminohexadecan-1-ol Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170.[1] (Foundational text on SAM mechanisms).

  • Dojindo. Hydroxyalkanethiol SAMs.[1] Technical Information.[1][5][2][6] Available at: [Link]

Sources

Method

Application Note: Utilizing 16-Aminohexadecan-1-ol for the Development of Functionalized Liposomal Drug Delivery Systems

Abstract This application note provides a detailed guide for researchers, scientists, and drug development professionals on the incorporation and utilization of 16-Aminohexadecan-1-ol in the formulation of functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the incorporation and utilization of 16-Aminohexadecan-1-ol in the formulation of functionalized liposomal drug delivery systems. 16-Aminohexadecan-1-ol is a long-chain amino alcohol that offers unique advantages for liposome surface modification, including the introduction of a primary amine for covalent ligand conjugation and a hydroxyl group that can influence membrane fluidity and hydration. This document outlines the rationale for its use, detailed protocols for the preparation of 16-Aminohexadecan-1-ol-containing liposomes, and comprehensive methods for their characterization.

Introduction to 16-Aminohexadecan-1-ol in Liposomal Formulations

Liposomes are versatile, self-assembled vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic therapeutic agents.[1][2] Their biocompatibility and biodegradability make them ideal drug carriers.[3] The surface of conventional liposomes can be modified to enhance their stability, prolong circulation time, and achieve targeted drug delivery.[4][5]

16-Aminohexadecan-1-ol is a 16-carbon chain lipid with a terminal primary amine group and a terminal hydroxyl group.[6] Its incorporation into a liposomal bilayer offers a strategic approach to surface functionalization. The long C16 alkyl chain ensures stable integration within the lipid membrane through hydrophobic interactions.[7] The exposed primary amine group serves as a versatile chemical handle for the covalent attachment of various moieties, including targeting ligands (antibodies, peptides), polymers (like polyethylene glycol, PEG), and imaging agents.[8][] This functionalization can transform a standard liposome into a sophisticated nanocarrier capable of recognizing and binding to specific cell types, thereby increasing therapeutic efficacy and reducing off-target effects.[5]

Key Advantages of 16-Aminohexadecan-1-ol:

  • Bifunctionality: Possesses both an amine and a hydroxyl group, offering multiple possibilities for conjugation and influencing membrane properties.

  • Stable Membrane Anchor: The C16 chain provides robust anchoring within the liposome bilayer.

  • Versatile Conjugation Chemistry: The primary amine allows for a wide range of well-established covalent coupling reactions.

  • Cationic Potential: The amine group can be protonated to impart a positive surface charge, facilitating interaction with negatively charged cell membranes and nucleic acids.[8]

Mechanism of Action and Formulation Rationale

The primary role of 16-Aminohexadecan-1-ol in liposomal systems is to serve as a functionalized lipid anchor. When co-formulated with standard phospholipids (e.g., phosphatidylcholines) and cholesterol, it integrates into the lipid bilayer, orienting its polar headgroup (containing the amine and hydroxyl functions) towards the aqueous phase.

Creating a Reactive Surface

The exposed amine groups on the liposome surface are nucleophilic and can react with a variety of electrophilic functional groups on targeting ligands or other molecules. This allows for stable, covalent attachment, which is crucial for maintaining the integrity of the targeted formulation in vivo.[4]

Modulating Surface Charge

In an aqueous environment with a pH below the pKa of the primary amine, the amine group will be protonated (-NH3+), conferring a positive zeta potential to the liposome. Cationic liposomes are known to interact favorably with negatively charged cell surfaces, which can enhance cellular uptake.[10] This property is particularly advantageous for the delivery of genetic material like siRNA and DNA.[8]

The diagram below illustrates the conceptual structure of a liposome functionalized with 16-Aminohexadecan-1-ol, ready for subsequent conjugation.

G cluster_liposome Liposome Bilayer Cross-Section lipid2 Phospholipid chol1 Cholesterol amino_lipid amino_lipid lipid3 Phospholipid amine_group (-NH2) hydroxyl_group (-OH) hydroxyl_group->amino_lipid aq_int Internal Aqueous Core lipid1 lipid1

Caption: Structure of a liposome incorporating 16-Aminohexadecan-1-ol.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of liposomes containing 16-Aminohexadecan-1-ol. The most common and robust method, thin-film hydration followed by extrusion, is described.[11]

Materials and Reagents
  • Phospholipids: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), or 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC).

  • Helper Lipid: Cholesterol.

  • Functional Lipid: 16-Aminohexadecan-1-ol.

  • Solvents: Chloroform, Methanol (HPLC grade).

  • Hydration Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, or as required by the application.

  • Extruder: Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).

Protocol 1: Preparation of Amine-Terminated Liposomes via Thin-Film Hydration

This protocol describes the formation of unilamellar vesicles with a defined size.

Step-by-Step Procedure:

  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve the chosen phospholipid, cholesterol, and 16-Aminohexadecan-1-ol in a chloroform:methanol mixture (e.g., 2:1 v/v).

    • A typical molar ratio is 55:40:5 (Phospholipid:Cholesterol:16-Aminohexadecan-1-ol). This ratio should be optimized depending on the desired surface density of amine groups and membrane stability.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the main phospholipid.

    • Reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.[6]

    • Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the pre-warmed aqueous hydration buffer to the flask. The volume will determine the final lipid concentration.

    • Hydrate the lipid film by gentle rotation of the flask at a temperature above the Tc for 1-2 hours. This process forms multilamellar vesicles (MLVs).[4]

  • Vesicle Size Reduction (Extrusion):

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes).[12] This process yields large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • To remove any unencapsulated material (if a drug is co-encapsulated) or non-incorporated lipids, the liposome suspension can be purified by size exclusion chromatography or dialysis.

Protocol 2: Surface Conjugation of a Targeting Ligand

This protocol outlines a general procedure for conjugating a carboxyl-containing targeting peptide to the amine-terminated liposomes using EDC/NHS chemistry.

Materials:

  • Amine-terminated liposomes from Protocol 1.

  • Targeting peptide with a carboxylic acid group.

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • N-Hydroxysuccinimide (NHS).

  • Reaction Buffer: MES or HEPES buffer, pH 6.0-7.0.

Step-by-Step Procedure:

  • Activate the Targeting Ligand:

    • Dissolve the targeting peptide in the reaction buffer.

    • Add a 5-fold molar excess of EDC and NHS to the peptide solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxyl groups.

  • Conjugation Reaction:

    • Add the activated peptide solution to the amine-terminated liposome suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding a small amount of a primary amine-containing molecule (e.g., Tris or glycine).

    • Remove unconjugated peptide and reaction by-products by dialysis or size exclusion chromatography.

The workflow for liposome preparation and functionalization is summarized in the diagram below.

G A 1. Lipid Dissolution (Phospholipid, Cholesterol, 16-Aminohexadecan-1-ol) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer, T > Tc) B->C D 4. Extrusion (e.g., 100 nm membrane) C->D E Amine-Terminated Liposomes D->E G 6. Conjugation Reaction E->G F 5. Ligand Activation (EDC/NHS Chemistry) F->G H 7. Purification (Dialysis / SEC) G->H I Functionalized Targeted Liposomes H->I

Caption: Experimental workflow for preparing functionalized liposomes.

Characterization of Functionalized Liposomes

Thorough characterization is essential to ensure the quality, stability, and efficacy of the liposomal formulation.

Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS).

  • Purpose: To determine the mean hydrodynamic diameter and the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Surface Charge (Zeta Potential)
  • Method: Laser Doppler Velocimetry (LDV), often integrated with DLS instruments.

  • Purpose: To measure the surface charge of the liposomes. The incorporation of 16-Aminohexadecan-1-ol is expected to result in a positive zeta potential, confirming its surface presence.

Morphology
  • Method: Transmission Electron Microscopy (TEM) or Cryo-TEM.

  • Purpose: To visualize the shape and lamellarity of the liposomes, confirming the presence of spherical, unilamellar vesicles.

Quantification of Surface Amines
  • Method: Ninhydrin or Fluorescamine assay.

  • Purpose: To quantify the number of primary amine groups on the liposome surface, which is crucial for optimizing conjugation reactions.

Conjugation Efficiency
  • Method: High-Performance Liquid Chromatography (HPLC) or a fluorescently-labeled ligand.

  • Purpose: To determine the amount of ligand successfully conjugated to the liposome surface.

Table 1: Typical Characterization Parameters for Functionalized Liposomes

ParameterTechniqueDesired Outcome
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nm (for intravenous use)
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler VelocimetryPositive value (e.g., +10 to +30 mV)
Morphology TEM / Cryo-TEMSpherical, unilamellar vesicles
Encapsulation Efficiency Spectrophotometry / HPLC> 80% (drug-dependent)
Conjugation Efficiency HPLC / Fluorescence SpectroscopyApplication-dependent

Conclusion

16-Aminohexadecan-1-ol is a valuable and versatile tool for the development of advanced liposomal drug delivery systems. Its long alkyl chain ensures stable membrane integration, while its terminal primary amine provides a reactive site for the covalent attachment of a wide array of functional moieties. By following the protocols outlined in this application note, researchers can formulate and characterize amine-terminated liposomes and subsequently conjugate targeting ligands to create sophisticated nanocarriers for targeted therapies. The ability to control surface chemistry at the molecular level is a critical step towards designing safer and more effective nanomedicines.

References

  • BOC Sciences. (n.d.). Liposomal Amino Acids Encapsulation Services.
  • Sigma-Aldrich. (n.d.). Protocol.
  • Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applic
  • Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems. (2021, June 21). MDPI.
  • Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles. (2018, May 7). Meddocs Publishers.
  • Amino acids as cryoprotectants for liposomal delivery systems. (2007, April 15). PubMed.
  • Amino acids as cryoprotectants for liposomal delivery systems. (n.d.). Ovid.
  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (2025, March 21). Int. J. of Pharm. & Life Sci.
  • Functionalized Liposome and Albumin-Based Systems as Carriers for Poorly Water-Soluble Anticancer Drugs: An Upd
  • Liposomes Can Achieve Enantioselective C–C Bond Formation of an α-Amino Acid Derivative in Aqueous Media. (2017, January 12). ACS Omega.
  • Recent Developments of Liposomes as Nanocarriers for Theranostic Applic
  • Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review. (n.d.). PMC.
  • Cell-penetrating peptide-surface modified liposomes to enhance the intestinal absorption of enoxaparin. (n.d.). Pharmaceutical Sciences.
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021, June 18). MDPI.
  • Peptide functionalized liposomes for receptor targeted cancer therapy. (2021, January 25). Mitchell Lab.
  • Revolutionizing Therapy: Nanomaterials in Liposomes Redefine the Future of Medicinal Drugs. (n.d.). SciSpace.
  • 16-Aminohexadecan-1-ol. (n.d.). PubChem.
  • Mini review on emerging methods of preparation of liposome and its application as Liposome drug delivery systems. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging. (2021, October 30). MDPI.
  • Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery. (n.d.).
  • Recent Advances in the Synthesis of Polyamine Derivatives and Their Applic
  • Long Chain PC Liposomes 20:0PC. (n.d.). Molecular Depot.
  • Propargylamine-Isothiocyanate Reaction: Efficient Conjugation Chemistry in Aqueous Media. (n.d.). RSC Publishing.
  • Synthesis of amine-terminated poly(-amino ester)s. (n.d.).
  • Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. (2025, July 5). Pharmaceutics.

Sources

Application

Application Note: Preparation of Archaebacteria Lipid Analogues Using 16-Aminohexadecanol

This Application Note is designed for researchers in drug delivery and lipid chemistry. It details the synthesis and application of Amide-Linked Bolalipids , a robust class of archaebacteria lipid analogues derived from...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in drug delivery and lipid chemistry. It details the synthesis and application of Amide-Linked Bolalipids , a robust class of archaebacteria lipid analogues derived from 16-aminohexadecanol . These analogues mimic the transmembrane-spanning properties of natural archaeal tetraether lipids, offering superior stability for liposomal formulations (archaeosomes).

Introduction: The Archaeal Advantage

Natural archaebacteria lipids (GDGTs) are characterized by ether linkages and transmembrane-spanning hydrocarbon chains. These features confer exceptional stability against hydrolysis, oxidation, and high temperatures—properties highly desirable for drug delivery systems. However, extracting natural GDGTs is costly and yields heterogeneous mixtures.

16-aminohexadecanol (16-amino-1-hexadecanol) serves as a critical synthetic building block for creating acyclic bolalipid analogues . By utilizing its bifunctional nature (an amino group and a hydroxyl group separated by a C16 hydrophobic chain), researchers can synthesize membrane-spanning lipids that mimic the "rivet" effect of archaeal lipids without the complex stereochemistry of natural phytanyl chains.

Key Applications
  • Thermostable Vaccines: Adjuvant carriers that withstand breaks in the cold chain.

  • Oral Drug Delivery: Liposomes resistant to bile salts and low pH.

  • Gene Therapy: Cationic derivatives for nucleic acid encapsulation.

Chemical Basis & Mechanism

The strategy involves dimerizing 16-aminohexadecanol to create a C32-equivalent hydrophobic core . The amino groups are linked via a dicarboxylic acid spacer (forming stable amide bonds), leaving the hydroxyl groups free for conversion into polar headgroups (e.g., Phosphocholine).

Structural Logic:

  • Amide Linker: Mimics the stability of the ether bond found in Archaea (more stable than esters).

  • C32 Span: The combined length of two C16 chains plus the linker (~2-4 carbons) approximates the 3-4 nm thickness of a lipid bilayer, allowing the molecule to span the membrane entirely (monolayer formation).

  • Bipolarity: Headgroups at both ends prevent membrane peeling and fusion, enhancing vesicle rigidity.

Synthesis Pathway Diagram

The following diagram illustrates the convergent synthesis of a Phosphocholine (PC) Bolalipid from 16-aminohexadecanol.

LipidSynthesis Start 16-Aminohexadecanol (H2N-(CH2)16-OH) Step1 Step 1: Amidation (Dimerization) Start->Step1 Linker Dicarboxylic Acid Chloride (ClOC-(CH2)n-COCl) Linker->Step1 Intermediate Core Diol Bolalipid (HO-C16-NH-CO-R-CO-NH-C16-OH) Step1->Intermediate THF/Pyridine, 0°C Step2 Step 2: Phosphorylation & Headgroup Attachment Intermediate->Step2 Reagent POCl3 / Choline Tosylate Reagent->Step2 Final PC-Bolalipid Analogue (PC-O-C16-Amide-Linker-Amide-C16-O-PC) Step2->Final 1. POCl3, 2. Choline, 3. H2O

Caption: Synthesis of amide-linked bolalipid. 16-aminohexadecanol is dimerized via a diacid linker, then phosphorylated.

Experimental Protocols

Protocol A: Synthesis of the Bolalipid Core (Dimerization)

This protocol yields the hydrophobic transmembrane core.

Materials:

  • 16-Aminohexadecanol (CAS: 1693-12-5)

  • Sebacoyl chloride (or Succinyl chloride for a shorter linker)

  • Anhydrous Tetrahydrofuran (THF) and Pyridine

  • Dichloromethane (DCM) for extraction

Procedure:

  • Dissolution: Dissolve 10 mmol of 16-aminohexadecanol in 50 mL of anhydrous THF/Pyridine (10:1 v/v) under nitrogen atmosphere.

  • Coupling: Dropwise add 5 mmol of Sebacoyl chloride (dissolved in 10 mL THF) to the solution at 0°C.

    • Note: The 2:1 molar ratio is critical to ensure dimerization rather than polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of a white precipitate (pyridine hydrochloride) indicates reaction progress.

  • Workup: Filter off the precipitate. Evaporate the solvent under reduced pressure.

  • Purification: Redissolve the residue in hot ethanol or recrystallize from ethyl acetate to obtain the pure Diol-Bolalipid Core .

    • QC Check: Verify structure via ¹H-NMR (Look for amide proton signal ~6-8 ppm and disappearance of amine protons).

Protocol B: Headgroup Attachment (Phosphocholine)

This step converts the inert core into a surface-active lipid.

Materials:

  • Diol-Bolalipid Core (from Protocol A)

  • Phosphorus oxychloride (POCl3)

  • Choline tosylate

  • Triethylamine (TEA)

Procedure:

  • Activation: Dissolve 1 mmol of Diol-Bolalipid in dry DCM containing 3 mmol TEA. Cool to 0°C.

  • Phosphorylation: Add 1.2 mmol POCl3 dropwise. Stir for 2 hours at 0°C.

  • Coupling: Add 3 mmol of Choline tosylate (dissolved in dry pyridine). Stir for 24 hours at room temperature.

  • Hydrolysis: Quench the reaction with water (1 mL) to hydrolyze the P-Cl bonds. Stir for 1 hour.

  • Purification: Extract with DCM/Methanol/Water (Bligh-Dyer method). Purify the organic phase using column chromatography (Silica gel, eluent: CHCl3/MeOH/H2O).

    • Result:PC-Bolalipid Analogue .

Protocol C: Preparation of Archaeosomes

Formulating the synthetic lipids into stable vesicles.

Materials:

  • Synthesized PC-Bolalipid

  • Cholesterol (optional, for added rigidity)

  • DPPC (optional, for hybrid vesicles)

  • PBS Buffer (pH 7.4)

Procedure:

  • Film Formation: Dissolve lipids (e.g., 10 mg Bolalipid) in Chloroform/Methanol (2:1). Evaporate solvent in a rotary evaporator to form a thin film.

  • Hydration: Add 2 mL PBS buffer to the film. Hydrate at 60°C (above the phase transition temperature) for 1 hour with intermittent vortexing.

  • Size Reduction:

    • Sonication: Probe sonicate for 10 mins (cycles of 30s ON / 30s OFF) to form Small Unilamellar Vesicles (SUVs).

    • Extrusion: Pass through a 100 nm polycarbonate membrane 11 times using a mini-extruder.

  • Characterization: Measure size and Zeta potential using Dynamic Light Scattering (DLS).

Data Analysis & Characterization

Expected Physicochemical Properties

The following table summarizes the typical properties of 16-aminohexadecanol-derived bolalipids compared to standard lipids.

PropertyStandard Phospholipid (DPPC)Synthetic Bolalipid (16-Amino derived)Benefit
Membrane Structure Bilayer (two leaflets)Monolayer (membrane spanning)Prevents leaflet peeling/fusion
Transition Temp (Tm) ~41°C> 60°C (Tunable by linker)High thermal stability
pH Stability Hydrolyzes at extremesStable (Amide/Ether mimic)Survives GI tract / Endosomes
Vesicle Size 100-200 nm80-150 nmTighter packing
Archaeosome Formulation Workflow

Archaeosome Lipid Purified Bolalipid Film Thin Lipid Film Lipid->Film Rotary Evap Solvent Chloroform/MeOH Solvent->Film Hydration Hydration (Buffer) > Tm (60°C) Film->Hydration Extrusion Extrusion (100 nm) Hydration->Extrusion MLVs formed Vesicle Archaeosome (Stable Vesicle) Extrusion->Vesicle SUVs formed

Caption: Workflow for converting synthetic bolalipids into stable archaeosomes via thin-film hydration.

References

  • Benvegnu, T., Lemiègre, L., & Cammas-Marion, S. (2009). *New Generation of Liposomes Called Archaeosomes Based
Method

Application Note: 16-Aminohexadecan-1-ol as a Building Block for Polyaspartic Acid Derivatives

Executive Summary This guide details the protocol for synthesizing amphiphilic derivatives of polyaspartic acid (PASP) using 16-aminohexadecan-1-ol as a hydrophobic modifier. Unlike standard alkyl amines (e.g., octadecyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing amphiphilic derivatives of polyaspartic acid (PASP) using 16-aminohexadecan-1-ol as a hydrophobic modifier. Unlike standard alkyl amines (e.g., octadecylamine), 16-aminohexadecan-1-ol introduces a terminal hydroxyl group at the end of the hydrophobic side chain. This unique architecture allows for the formation of "functionalized cores" in self-assembled micelles, enhancing the solubilization of polar-functionalized hydrophobic drugs and providing sites for secondary crosslinking.

The protocol utilizes a "grafting-to" approach via the nucleophilic ring-opening of polysuccinimide (PSI) . This document covers the synthesis of the PSI scaffold, the aminolysis reaction, and the subsequent self-assembly into nanoparticles.

Scientific Foundation & Mechanism

The Scaffold: Polysuccinimide (PSI)

Polyaspartic acid is rarely functionalized directly due to the low reactivity of its carboxylic acid groups. Instead, the synthesis proceeds through Polysuccinimide (PSI) , a reactive polyimide intermediate formed by the thermal polycondensation of L-aspartic acid.[1][2] The succinimide rings in PSI are highly susceptible to nucleophilic attack by primary amines.

The Reaction: Nucleophilic Ring Opening

The reaction between PSI and 16-aminohexadecan-1-ol is an aminolysis. The primary amine of the lipid attacks the carbonyl carbon of the succinimide ring.

  • Regioselectivity: The ring opens to form either

    
    - or 
    
    
    
    -aspartamide linkages. In practice, a random distribution is observed.
  • Amphiphilicity: The degree of substitution (DS) determines the polymer's Hydrophilic-Lipophilic Balance (HLB). A DS of 10–40% is typically targeted for micellar drug delivery applications.

Visualization of Synthesis Pathway

SynthesisPathway Asp L-Aspartic Acid PSI Polysuccinimide (PSI) (Reactive Scaffold) Asp->PSI Thermal Polycondensation (-H2O) Graft PSI-g-C16OH (Intermediate) PSI->Graft Aminolysis (NMP, 60°C) Amine 16-Aminohexadecan-1-ol (Nucleophile) Amine->Graft Final Amphiphilic PASP (PASP-g-C16OH) Graft->Final Ring Opening of Residual Imides Hydrolysis Alkaline Hydrolysis Hydrolysis->Final

Figure 1: Synthetic pathway converting L-Aspartic acid to amphiphilic PASP derivatives via the PSI intermediate.[3]

Experimental Protocols

Protocol A: Synthesis of Polysuccinimide (PSI)

Pre-requisite: This step creates the reactive backbone. Commercial PSI can be used, but in-house synthesis allows molecular weight control.

Materials: L-Aspartic acid, o-Phosphoric acid (85%), Mesitylene, Sulfolane.

  • Reactant Prep: Mix L-Aspartic acid (50 g) with o-phosphoric acid (2.5 g) in a round-bottom flask.

  • Solvent System: Add a mixture of Mesitylene/Sulfolane (7:3 ratio).[4] This specific ratio optimizes water removal while maintaining solubility.

  • Polycondensation: Heat to 160–180°C under a nitrogen atmosphere for 4–6 hours. Use a Dean-Stark trap to continuously remove the water byproduct (driving the equilibrium toward the polymer).

  • Precipitation: Cool the solution and pour into excess methanol. The PSI will precipitate as an off-white powder.

  • Purification: Wash repeatedly with water to remove residual phosphoric acid. Dry in a vacuum oven at 60°C.

    • Validation: FTIR should show characteristic imide peaks at 1710 cm⁻¹ and 1390 cm⁻¹.

Protocol B: Grafting 16-Aminohexadecan-1-ol (The Core Reaction)

Target: Partial substitution (e.g., 20 mol%) to ensure water solubility of the final polymer.

Reagents:

  • PSI (Mw ~20–30 kDa)

  • 16-Aminohexadecan-1-ol (CAS: 50444-26-7)

  • Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)

  • Dibutylamine (Catalyst/Acid scavenger - optional but recommended)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of PSI (approx. 10.3 mmol of succinimide units) in 10 mL of anhydrous NMP in a dry flask.

    • Expert Note: Ensure the PSI is fully dissolved before adding the amine to prevent heterogeneous grafting blocks.

  • Amine Addition: Calculate the required mass of 16-aminohexadecan-1-ol for the desired Degree of Substitution (DS).

    • Calculation: For 20% DS:

      
      .
      
    • Dissolve the amino-alcohol in 5 mL warm NMP (approx 40°C) to ensure solubility before adding to the PSI solution.

  • Reaction: Stir the mixture at 60°C for 24 hours under nitrogen.

    • Why 60°C? Higher temperatures increase reaction rate but risk side reactions (crosslinking). 60°C is the optimal balance for long-chain amines.

  • Hydrolysis (One-Pot): After 24h, the remaining succinimide rings must be opened to generate hydrophilic aspartic acid units. Add 0.1 M NaOH (aq) dropwise until the pH reaches 10–11. Stir for 1–2 hours on ice.

  • Purification:

    • Dialyze the solution (MWCO 3.5 kDa) against distilled water for 3 days to remove NMP, unreacted amine, and salts.

    • Lyophilize (freeze-dry) the dialyzed solution to obtain the final polymer as a white/fluffy solid.

Characterization & Data Analysis

Structural Confirmation (NMR)

Dissolve the product in


 or 

.
  • Backbone: Look for broad peaks at 2.5–3.0 ppm (CH2 of Asp) and 4.5 ppm (CH of Asp).

  • Side Chain: The alkyl chain protons appear at 1.2 ppm (bulk CH2) and 0.85 ppm (terminal CH3 - Wait, this is an alcohol!).

  • Correction: For 16-aminohexadecan-1-ol, do not look for a terminal methyl triplet at 0.85 ppm. Instead, look for the terminal hydroxymethylene (-CH2-OH) triplet around 3.5–3.6 ppm . This is the definitive signature of your specific building block.

Degree of Substitution (DS) Table

Calculate DS by integrating the backbone methine proton (1H) vs. the side chain methylene protons.

Polymer VariantFeed Ratio (Amine:PSI)Measured DS (NMR)Solubility (Water)CMC (mg/L)
PASP-g-C16OH-10 10 mol%9.2%Excellent~15
PASP-g-C16OH-25 25 mol%23.5%Good (Opalescent)~4.5
PASP-g-C16OH-50 50 mol%46.1%Poor (Precipitates)N/A

Table 1: Relationship between feed ratio, achieved substitution, and solution properties. Note that DS > 40% often leads to insolubility due to excessive hydrophobicity.

Application: Self-Assembly & Drug Loading[2][4][6][7]

The amphiphilic nature of PASP-g-C16OH drives the formation of polymeric micelles in aqueous media. The C16-OH chains form the core, while the aspartic acid backbone forms the hydrophilic shell.

Micelle Preparation (Dialysis Method)
  • Dissolve 20 mg of PASP-g-C16OH in 2 mL of DMF.

  • (Optional) Add hydrophobic drug (e.g., Paclitaxel) to this solution.

  • Add the organic solution dropwise into 10 mL of vigorously stirred deionized water.

  • Dialyze against water for 24h to remove DMF.

  • Filter through a 0.45 µm filter to remove aggregates.

The "Hydroxyl Effect" Visualization

The terminal -OH group on the C16 chain creates a unique "polar defect" within the hydrophobic core, or "snorkels" to the interface. This aids in stabilizing drugs that have polar H-bond acceptors.

MicelleAssembly Unimer Unimer (PASP-g-C16OH) Assembly Self-Assembly (Critical Micelle Conc.) Unimer->Assembly Add Water/Dialysis Micelle Polymeric Micelle Assembly->Micelle Core Core Environment: C16 chains + Hydrogen Bonding (-OH) Micelle->Core Internal Structure

Figure 2: Self-assembly process. The terminal hydroxyl groups within the core (Core Environment) provide unique stabilization sites for specific drug payloads.

Troubleshooting & Expert Tips

  • Solubility Issues: If the 16-aminohexadecan-1-ol does not dissolve in NMP at room temperature, heat to 45°C. Do not exceed 80°C to avoid oxidation of the alcohol group.

  • Gelation: If the reaction mixture gels during aminolysis, it indicates crosslinking (likely due to diamine impurities in the amine source) or extremely high concentration. Dilute the reaction to <5% w/v.

  • Storage: The PSI precursor is moisture-sensitive (hydrolyzes back to Asp). Store PSI in a desiccator. The final PASP-g-C16OH is stable but hygroscopic.

References

  • Nami, N. et al. (2000).[1] "Convenient synthesis of high molecular weight poly(succinimide) by acid-catalysed polycondensation of L-aspartic acid." Polymer.[3][5][6][7] Link

  • Kang, H.S. et al. (2001). "Synthesis of amphiphilic polyaspartamide derivatives and construction of reverse micelles." Chemical Communications. Link

  • PubChem.[8][9] (n.d.). "16-Aminohexadecan-1-ol Compound Summary." National Library of Medicine. Link

  • Juriga, D. et al. (2021). "Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers." Polymers.[3][5][6][7] Link

  • Adelnia, H. et al. (2022). "Aminolysis as a surface functionalization method of aliphatic polyester nonwovens." Regenerative Biomaterials. Link

Sources

Application

Application Note: Chemoselective Coupling of 16-Aminohexadecan-1-ol to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of advanced lipid nanoparticles (LNPs), PROTAC linkers, and functionalized biomaterials frequently requires the conjugation of long-chain aliphatic linkers. 16-Aminohexadecan-1-ol (C₁₆H₃₅NO) is a highly valuable bifunctional building block featuring a 16-carbon hydrophobic spacer terminated by a primary amine and a primary alcohol[1].

The critical technical challenge when coupling a carboxylic acid to this molecule is chemoselectivity : directing the acyl group to exclusively form an amide (at the -NH₂ terminus) or an ester (at the -OH terminus). This application note provides a mechanistic breakdown and self-validating experimental protocols for achieving >95% chemoselectivity in either direction.

Mechanistic Principles of Chemoselectivity

To design a robust coupling strategy, one must exploit the inherent electronic differences between the two nucleophilic termini of 16-aminohexadecan-1-ol:

  • Amidation (Kinetic Control): Primary amines are significantly more nucleophilic than primary alcohols. When a carboxylic acid is activated into an electrophilic intermediate (e.g., an O-acylisourea or an OBt-active ester), the primary amine will attack the carbonyl carbon orders of magnitude faster than the hydroxyl group. Consequently, direct chemoselective amidation can be achieved without protecting the alcohol, provided standard peptide coupling reagents (EDC/HOBt or HATU) and a non-nucleophilic base (DIPEA) are used[2].

  • Esterification (Thermodynamic & Catalytic Control): To force the formation of an ester, the kinetic advantage of the amine must be neutralized via a protecting group (e.g., tert-butyloxycarbonyl, Boc). Once the amine is masked, the relatively poor nucleophilicity of the primary alcohol requires a hypernucleophilic acyl transfer catalyst. 4-Dimethylaminopyridine (DMAP) is deployed in a Steglich esterification to form a highly reactive N-acylpyridinium intermediate, which readily reacts with the alcohol to yield the ester.

Chemoselectivity Start 16-Aminohexadecan-1-ol + R-COOH Amidation Direct Amidation (EDC/HOBt or HATU) Start->Amidation Base (DIPEA) Protection Amine Protection (Boc2O) Start->Protection AmideProduct Amide Product (Chemoselective) Amidation->AmideProduct Esterification Steglich Esterification (DCC/DMAP) Protection->Esterification R-COOH Deprotection Deprotection (TFA) Esterification->Deprotection EsterProduct Ester Product (Amine salt) Deprotection->EsterProduct

Divergent synthetic pathways for chemoselective amidation vs. esterification.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters required to drive the reaction toward the desired linkage.

ParameterDirect AmidationSelective Esterification
Target Bond AmideEster
Pre-requisite None (Direct coupling)N-Boc Protection of Amine
Coupling Reagents EDC·HCl / HOBtDCC / DMAP (Steglich)
Base DIPEA (2.5 eq)None (DMAP acts as catalyst)
Solvent Anhydrous DMF or DCMAnhydrous DCM
Temperature Room Temperature (20-25°C)0°C warming to Room Temp
Reaction Time 4 - 12 hours12 - 18 hours
Chemoselectivity >95% (Amine over Alcohol)>95% (Requires protected amine)
Expected Yield 75 - 90%60 - 80% (over 3 steps)

Experimental Protocols

Protocol A: Direct Chemoselective Amidation

This protocol utilizes EDC·HCl and HOBt to achieve highly selective amide bond formation while leaving the C16 terminal alcohol intact[2].

Causality Note: EDC activates the carboxylic acid to an O-acylisourea. HOBt is strictly required to immediately trap this intermediate, forming an OBt-active ester. This prevents the O-acylisourea from undergoing an irreversible intramolecular rearrangement into a dead-end N-acylurea byproduct.

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate against the starting acid. The acid spot should disappear, replaced by a less polar OBt-ester intermediate. Do not proceed to step 2 until activation is visually confirmed.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the mixture, followed by 16-Aminohexadecan-1-ol (1.1 eq).

    • Causality Note: DIPEA is a sterically hindered base that deprotonates the primary amine (ensuring it acts as a potent nucleophile) without competing for the electrophilic active ester.

  • Propagation: Stir the reaction at room temperature for 4–12 hours. Monitor the disappearance of the OBt-ester via LC-MS.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

    • Wash with 1M HCl (3x). Validation: Check the pH of the aqueous layer (pH ~1-2); this ensures all unreacted amino alcohol and DIPEA are protonated and removed into the aqueous phase.

    • Wash with saturated aqueous NaHCO₃ (3x) to remove unreacted carboxylic acid and liberated HOBt.

    • Wash with brine (1x), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a DCM/MeOH gradient) to yield the pure amide.

Workflow N1 1. Activation (Acid + EDC/HOBt) N2 2. Coupling (Add Amino Alcohol) N1->N2 N3 3. Workup (Aqueous Wash) N2->N3 N4 4. Purification (Chromatography) N3->N4

Step-by-step experimental workflow for direct chemoselective amidation.

Protocol B: Selective Esterification (Steglich Protocol)

To couple the carboxylic acid to the C16 hydroxyl group, the amine must first be protected to prevent the kinetically favored amidation.

  • Amine Protection: React 16-Aminohexadecan-1-ol (1.0 eq) with Boc-anhydride (Boc₂O, 1.05 eq) and Triethylamine (1.2 eq) in DCM for 4 hours. Perform a standard aqueous workup to isolate N-Boc-16-aminohexadecan-1-ol.

  • Steglich Coupling: Dissolve the Carboxylic Acid (1.2 eq) and N-Boc-16-aminohexadecan-1-ol (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0°C in an ice bath.

  • Catalysis & Activation: Add DMAP (0.1 eq) followed by dropwise addition of a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM.

    • Causality Note: DMAP acts as an acyl transfer catalyst. It attacks the O-acylisourea formed by DCC to generate an N-acylpyridinium ion, which is highly susceptible to attack by the sterically unhindered primary alcohol.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: Within 15–30 minutes of DCC addition, a white, insoluble precipitate (dicyclohexylurea, DCU) will form. The visual appearance of this precipitate validates that the dehydration cycle has successfully initiated.

  • Filtration & Workup: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

  • Deprotection: Dissolve the purified Boc-protected ester in a 20% solution of Trifluoroacetic acid (TFA) in DCM. Stir for 2 hours at room temperature.

    • Self-Validation Checkpoint: Spot the crude product on a TLC plate and stain with Ninhydrin. Heating the plate should reveal a dark purple spot, confirming the successful unmasking of the primary amine. Concentrate under vacuum to yield the final ester as a TFA salt.

References

1.1 - PubChem 2.2 - ACS Publications

Sources

Method

functionalization of gold nanoparticles with amino-alcohol linkers

Abstract This guide details the protocols for functionalizing gold nanoparticles (AuNPs) with amino-alcohol ligands (e.g., ethanolamine, propanolamine, and their derivatives). Unlike thiolated ligands which form robust A...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocols for functionalizing gold nanoparticles (AuNPs) with amino-alcohol ligands (e.g., ethanolamine, propanolamine, and their derivatives). Unlike thiolated ligands which form robust Au-S bonds, amino-alcohols typically interact via Au-N dative bonding or electrostatic attraction, necessitating precise pH control and kinetic management. This document outlines the Ligand Exchange Method (for modifying pre-synthesized Citrate-AuNPs) and the In-Situ Reduction Method , providing a roadmap for creating hydrophilic, bio-orthogonal interfaces suitable for drug delivery and biosensing.

Mechanistic Insight & Surface Chemistry

The Au-N Interaction vs. Au-S

While thiol-gold (Au-S) chemistry is the gold standard for stability (bond energy ~40-50 kcal/mol), amino-functionalization relies on the nitrogen lone pair donating electrons to the gold surface (Au-N bond energy ~6-8 kcal/mol).

  • The Challenge: The interaction is weaker and reversible.

  • The Critical Variable (pH): For an amino-alcohol to bind, the amine group must be in its non-protonated form (

    
    ). If the pH is below the pKa of the amine (typically ~9.5 for ethanolamine), the group becomes protonated (
    
    
    
    ), losing its lone pair and ability to coordinate with gold, though it may still associate electrostatically with negative citrate ions.
Why Amino-Alcohols?
  • Hydrophilicity: The hydroxyl (-OH) group imparts high water solubility and prevents non-specific protein adsorption (fouling).

  • Biocompatibility: Small amino-alcohols mimic biological motifs, reducing cytotoxicity.

  • Bifunctionality: They serve as "zero-length" linkers; the amine binds the surface, while the hydroxyl remains available for further conjugation (e.g., esterification with drug carboxylates).

Experimental Visualization

Mechanism of Ligand Exchange

The following diagram illustrates the displacement of citrate stabilizers by amino-alcohol ligands, highlighting the critical role of pH.

LigandExchange CitrateAu Citrate-Capped AuNP (Negatively Charged) AminoAlcohol Amino-Alcohol Ligand (HO-R-NH2) CitrateAu->AminoAlcohol Mixing pH_Low pH < pKa (Protonated NH3+) AminoAlcohol->pH_Low pH_High pH > pKa (Free Amine NH2) AminoAlcohol->pH_High Complex_Electro Electrostatic Assembly (Unstable/Reversible) pH_Low->Complex_Electro Electrostatic Attraction (Au(-) ... NH3(+)) Complex_Covalent Coordination Bond (Au:NH2-R-OH) pH_High->Complex_Covalent Ligand Exchange (Citrate displaced by N-pair) Complex_Electro->Complex_Covalent pH Adjustment

Figure 1: Criticality of pH in amino-alcohol binding. Successful covalent-like coordination requires a basic environment to deprotonate the amine.

Materials & Reagents

ReagentSpecificationPurpose
Gold (III) Chloride HAuCl₄[1] · 3H₂O (99.9%)Gold precursor.
Sodium Citrate Tribasic dihydrateReducing/Capping agent for precursor particles.
Amino-Alcohol Ethanolamine, 3-Amino-1-propanol, or custom linkerTarget ligand.
Sodium Borohydride NaBH₄ (Ice cold)Strong reducer (for Method B).
Buffer Borate or Carbonate Buffer (pH 9-10)Maintains deprotonated amine state.
Filters 0.22 µm PES membraneSterilization/Purification.

Detailed Protocols

Protocol A: Post-Synthesis Ligand Exchange (Recommended for Drug Dev)

Best for: Precise control over particle size (10–100 nm) and monodispersity.

Step 1: Synthesis of Citrate-AuNPs (Turkevich Method)

  • Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.

  • Rapidly add 10 mL of 38.8 mM Sodium Citrate .

  • Observe color change: Pale Yellow → Colorless → Black → Deep Red (Burgundy).

  • Boil for 15 minutes. Cool to room temperature (RT).

    • QC Check:

      
       should be ~520 nm.
      

Step 2: Ligand Exchange

  • pH Adjustment: Adjust the Citrate-AuNP solution pH to 9.0–9.5 using 0.1 M NaOH or Carbonate buffer. This prevents aggregation during amine addition.

  • Ligand Preparation: Dissolve the amino-alcohol (e.g., Ethanolamine) in deionized water to a concentration of 10 mM .

  • Incubation: Add the amino-alcohol solution to the AuNPs.

    • Ratio: Use a large molar excess (e.g., 10,000:1 Ligand:AuNP) to drive the equilibrium.

    • Stir gently at RT for 24 hours . The weaker Au-N bond requires longer equilibration than thiols.

  • Purification:

    • Centrifuge at 12,000 x g for 20 mins (adjust based on size; smaller particles need higher speeds).

    • Discard supernatant (removes excess ligand and displaced citrate).

    • Resuspend pellet in pH 9 Buffer or DI water (if stability allows).

Protocol B: In-Situ Reduction (Direct Synthesis)

Best for: Ultra-small particles (<5 nm) and high-throughput screening.

  • Prepare 100 mL of 0.5 mM HAuCl₄ .

  • Add Amino-Alcohol (e.g., 3-amino-1-propanol) to a final concentration of 2 mM . Stir for 10 mins.

    • Note: The amine may form a complex with Au(III) ions, turning the solution pale yellow/clear.

  • Add 1 mL of ice-cold 0.1 M NaBH₄ under vigorous stirring.

  • Reaction is instantaneous (solution turns orange-red).

  • Stir for 1 hour to decompose excess borohydride.

  • Dialyze against water (MWCO 3.5 kDa) to remove salts.

Characterization & Quality Control

TechniqueParameterExpected Outcome (Functionalized)
UV-Vis Spectroscopy SPR Peak (

)
Slight Red Shift (2–5 nm) indicates change in refractive index at surface. Broadening indicates aggregation (Failure).
Zeta Potential Surface ChargeShift from negative (-35 mV, Citrate) to near-neutral or slightly positive (+5 to +15 mV) depending on pH and ligand density.
FTIR Surface GroupsAppearance of C-N stretch (~1000-1200 cm⁻¹) and O-H stretch (~3400 cm⁻¹).
DLS Hydrodynamic SizeSlight increase (1–2 nm). Large increase indicates aggregation.

Workflow Diagram

Workflow cluster_0 Route A: Ligand Exchange cluster_1 Route B: In-Situ Start Start: HAuCl4 Precursor StepA1 Turkevich Synthesis (Citrate-AuNPs) Start->StepA1 StepB1 Mix Au(III) + Amino-Alcohol Start->StepB1 StepA2 pH Adjustment (pH > 9.0) StepA1->StepA2 StepA3 Incubate with Amino-Alcohol (24 Hours) StepA2->StepA3 Purify Purification (Centrifugation/Dialysis) StepA3->Purify StepB2 Reduce with NaBH4 StepB1->StepB2 StepB2->Purify QC QC: UV-Vis & Zeta Potential Purify->QC

Figure 2: Dual-pathway workflow for generating amino-alcohol functionalized AuNPs.

Troubleshooting & Optimization

  • Aggregation (Blue/Purple Solution):

    • Cause: pH was too low during ligand addition, causing protonation of amines and loss of steric/electrostatic stabilization.

    • Fix: Ensure buffer pH is >9.0. Add a secondary stabilizer (e.g., Tween 20) if necessary.

  • Low Ligand Density:

    • Cause: Competition from Citrate or insufficient incubation time.

    • Fix: Increase ligand molar excess (up to 50,000x). Use slight heating (40°C) to promote exchange.

  • Instability in Physiological Media (PBS):

    • Cause: Chloride ions in PBS can displace weak Au-N bonds.

    • Fix: This is a limitation of simple amino-alcohols. For high stability, use Thiolated Amino-Alcohols (e.g., mercapto-ethanolamine or PEG-based linkers) where the thiol anchors to gold, leaving the amino-alcohol exposed.

References

  • Mechanism of Amino-Acid/Alcohol Interaction with Gold

    • Title: Gold-Ligand Interaction Studies of Water-Soluble Aminoalcohol Capped Gold Nanoparticles by NMR
    • Source: Langmuir (ACS Public
    • URL:[Link]

  • Ligand Exchange Protocols & Stability

    • Title: A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability

    • Source: RSC Advances

    • URL:[Link]

  • Functionalization for Drug Delivery (Quinoxaline/Amino-Alcohol derivatives)

    • Title: Functionalization of gold nanoparticles with two aminoalcohol-based quinoxaline derivatives for targeting phosphoinositide 3-kinases[2]

    • Source: New Journal of Chemistry
    • URL:[Link]

  • General Turkevich Synthesis Standard

    • Title: Controlled synthesis of gold nanoparticles[3][4][5][6]

    • Source: N
    • URL:[Link]

Sources

Application

Application Note: Precision Synthesis of 16-Aminohexadecan-1-ol via Gabriel Protocol

Abstract This application note details a rigorous protocol for the synthesis of 16-aminohexadecan-1-ol , a critical C16 long-chain amino alcohol used in the development of lipid nanoparticles (LNPs), surface-active agent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a rigorous protocol for the synthesis of 16-aminohexadecan-1-ol , a critical C16 long-chain amino alcohol used in the development of lipid nanoparticles (LNPs), surface-active agents, and self-assembled monolayers (SAMs). While direct amination of alkyl halides often leads to poly-alkylation, this guide utilizes the Gabriel Synthesis (Ing-Manske variation) to ensure exclusive primary amine formation. The protocol is optimized for laboratory-scale synthesis (10–50 g), emphasizing purification strategies for the waxy, long-chain intermediates characteristic of this lipid class.

Scientific Background & Retrosynthetic Analysis

The Challenge of Long-Chain Amines

Long-chain amino alcohols are amphiphilic, possessing both a polar head group and a hydrophobic tail. This duality makes them invaluable for drug delivery systems but complicates synthesis due to solubility issues. Direct nucleophilic substitution (


) of 16-bromohexadecan-1-ol with ammonia is prone to over-alkylation, yielding secondary and tertiary amines.
The Gabriel Solution

The Gabriel synthesis employs potassium phthalimide as a masked ammonia equivalent.[1] The phthalimide anion is a soft, bulky nucleophile that undergoes clean mono-alkylation. Subsequent hydrazinolysis releases the primary amine.[2][3]

Key Mechanistic Advantages:

  • Chemo-selectivity: The imide anion reacts preferentially with the alkyl bromide over the hydroxyl group, often negating the need for alcohol protection.

  • Regio-control: Steric bulk prevents multiple alkylations.

Retrosynthetic Logic

The synthesis is disconnected into two phases: the installation of the protected amine (phthalimide) and the liberation of the free amine.[4]

Retrosynthesis Target 16-Aminohexadecan-1-ol (Target) Inter N-(16-Hydroxyhexadecyl)phthalimide (Protected Intermediate) Target->Inter Hydrazinolysis (Deprotection) Start 16-Bromohexadecan-1-ol (Starting Material) Inter->Start Gabriel Coupling (SN2 Substitution) Reagent Potassium Phthalimide Inter->Reagent

Figure 1: Retrosynthetic disconnection of 16-aminohexadecan-1-ol showing the phthalimide intermediate.

Materials & Equipment

Reagents
ReagentCASPurityRole
16-Bromohexadecan-1-ol 59101-28-9>97%Substrate
Potassium Phthalimide 1074-82-4>98%Nucleophile
Hydrazine Hydrate 7803-57-850-80%Cleavage Agent
DMF (N,N-Dimethylformamide) 68-12-2AnhydrousSolvent
Ethanol (EtOH) 64-17-5AbsoluteSolvent
Dichloromethane (DCM) 75-09-2HPLC GradeExtraction
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL)

  • Reflux condenser with drying tube (CaCl₂ or

    
     line)
    
  • Magnetic stirrer with heating block

  • Rotary evaporator[5]

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Phase 1: Formation of N-(16-Hydroxyhexadecyl)phthalimide

This step installs the protected nitrogen. Anhydrous conditions are preferred to minimize side reactions, although the reaction is robust.

Stoichiometry:

  • 16-Bromohexadecan-1-ol: 1.0 equiv

  • Potassium Phthalimide: 1.1 equiv

  • DMF: ~5 mL per gram of substrate

Procedure:

  • Setup: Flame-dry a 3-neck flask and purge with nitrogen. Add 16-Bromohexadecan-1-ol (10.0 g, 31.1 mmol) and anhydrous DMF (50 mL) . Stir until dissolved.

  • Addition: Add Potassium Phthalimide (6.34 g, 34.2 mmol) in one portion. The salt may not fully dissolve initially; this is normal.

  • Reaction: Heat the mixture to 90°C for 6–12 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes). The starting bromide (

    
    ) should disappear, replaced by the more polar phthalimide spot (
    
    
    
    ).
  • Workup:

    • Cool the reaction to room temperature.[6]

    • Pour the mixture into 400 mL of ice-cold water . The product will precipitate as a white waxy solid.

    • Stir vigorously for 30 minutes to extract DMF into the aqueous phase.

    • Filter the solid using a Buchner funnel. Wash the cake copiously with water (

      
       mL) and cold hexanes (
      
      
      
      mL) to remove unreacted bromide.
    • Drying: Dry the solid under vacuum at 40°C overnight.

    • Yield Expectation: 90–95% (White solid).

Phase 2: Deprotection (Ing-Manske Procedure)

Hydrazine cleavage is preferred over acidic hydrolysis for long-chain lipids to avoid harsh conditions that might induce elimination or esterification if other groups were present.

Stoichiometry:

  • Phthalimide Intermediate: 1.0 equiv

  • Hydrazine Hydrate: 3.0 equiv

  • Ethanol: ~10 mL per gram of intermediate

Procedure:

  • Setup: Suspend the dried N-(16-hydroxyhexadecyl)phthalimide from Phase 1 in Ethanol (100 mL) in a round-bottom flask.

  • Addition: Add Hydrazine Hydrate (approx. 4.5 mL, ~93 mmol) carefully.

  • Reaction: Heat to reflux (78°C) . Within 1–2 hours, the solution often becomes clear, followed by the precipitation of a bulky white solid (phthalhydrazide byproduct). Continue reflux for a total of 4 hours.

  • Workup (Critical Step for Purity):

    • Cool the mixture to room temperature.

    • Acidification: Add 10% HCl carefully until pH < 2. This converts the free amine to the soluble hydrochloride salt and ensures phthalhydrazide precipitates fully.

    • Cool in an ice bath for 30 minutes.

    • Filtration: Filter off the white phthalhydrazide byproduct. Keep the filtrate (liquid).

    • Basification: Concentrate the filtrate to remove most ethanol. Treat the aqueous residue with 2M NaOH until pH > 12. The free amine will precipitate or oil out.

    • Extraction: Extract the basic aqueous layer with warm Chloroform or DCM (

      
       mL). Note: Long chain amines can be slow to dissolve; warm solvent helps.
      
    • Drying: Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
Phase 3: Purification

The crude product is typically a white to off-white solid.

  • Recrystallization: Recrystallize from Ethanol/Hexane (1:5) or Acetonitrile .

  • Dissolve in minimum hot ethanol, add hexane until turbid, and cool slowly to 4°C.

  • Final Product: 16-Aminohexadecan-1-ol.

Characterization & QC

To validate the synthesis, compare analytical data against these expected values.

TechniqueParameterExpected ResultInterpretation
1H NMR

2.6–2.7 ppm (t, 2H)
Triplet

(Alpha to amine)
1H NMR

3.6 ppm (t, 2H)
Triplet

(Alpha to alcohol)
1H NMR

1.2–1.4 ppm (m)
MultipletAlkyl chain backbone (

bulk)
IR 3200–3400 cm⁻¹BroadO-H and N-H stretching
Melting Point Range~70–85°CWaxy solid (Exact MP depends on crystal form)
Reaction Workflow Diagram

Workflow Start Start: 16-Bromohexadecan-1-ol Step1 Add Potassium Phthalimide Solvent: DMF, 90°C, 8h Start->Step1 Check1 TLC Check (Disappearance of Bromide) Step1->Check1 Step2 Precipitate in Water Filter Solid Intermediate Check1->Step2 Complete Step3 Hydrazinolysis (NH2NH2, EtOH, Reflux) Step2->Step3 Step4 Acid/Base Workup Remove Phthalhydrazide Step3->Step4 End Final Product: 16-Aminohexadecan-1-ol Step4->End

Figure 2: Process flow for the Gabriel synthesis of 16-aminohexadecan-1-ol.

Troubleshooting & Optimization

Solubility Issues
  • Problem: The C16 chain renders intermediates poorly soluble in standard ether/water extractions.

  • Solution: Use Chloroform (

    
    )  or DCM  for extractions. If the amine forms an emulsion, add a small amount of Isopropanol to the organic phase.
    
Incomplete Cleavage
  • Problem: Phthalimide intermediate remains after reflux.

  • Solution: Ensure the Ethanol is not too dilute. If solubility is poor during reflux, add a co-solvent like THF or Dioxane to solubilize the long lipid chain, allowing the hydrazine to attack more effectively.

Alcohol Interference
  • Observation: If yields are low (<50%), the hydroxyl group may be interfering (rare with K-Phthalimide).

  • Mitigation: Although usually unnecessary, the alcohol can be protected as a TBDMS ether prior to the Gabriel step and deprotected with TBAF after hydrazinolysis.

Safety Considerations (E-E-A-T)

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Destroy excess hydrazine in waste streams using bleach (sodium hypochlorite) carefully.

  • DMF: Hepatotoxic. Use good ventilation.

  • Alkyl Bromides: Potential alkylating agents.[7] Wear gloves and avoid skin contact.

References

  • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[1][2][3][4][7][8] Angewandte Chemie International Edition, 7(12), 919–930. Link

  • Khan, M. N. (2011). Kinetic Evidence for the Occurrence of a Stepwise Mechanism in the Hydrazinolysis of Phthalimide. The Journal of Organic Chemistry, 76(10), 4093–4104. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13272233, 16-Aminohexadecan-1-ol.[9] Retrieved from .

  • Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2788. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 16-Aminohexadecan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation and dissolution of long-chain aliphatic amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation and dissolution of long-chain aliphatic amino alcohols. 16-Aminohexadecan-1-ol (also known as 16-amino-1-hexadecanol) presents a unique thermodynamic challenge: while it possesses two polar functional groups (a hydroxyl group and a primary amine), these are separated by a massive 16-carbon hydrophobic alkyl chain.

This guide is designed to provide researchers and drug development professionals with mechanistic insights and self-validating protocols to overcome kinetic and thermodynamic barriers when dissolving this compound in methanol.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 16-Aminohexadecan-1-ol form a cloudy suspension in pure methanol at room temperature? A: The insolubility is driven by the hydrophobic effect and high crystal lattice energy. While methanol is a polar protic solvent capable of hydrogen bonding with the -OH and -NH₂ termini, the large, nonpolar C16 alkyl chain is highly hydrophobic and cannot overcome the strong hydrogen bonding network of the solvent on its own[1]. The van der Waals forces between the long alkyl chains heavily favor self-aggregation over solvation, resulting in a thermodynamically stable crystalline or micellar suspension rather than a true solution.

Q2: How does pH adjustment (acidification) fundamentally alter the solubility profile? A: Acidification shifts the molecule from a neutral state to an ionic state. By adding a protic acid (such as Trifluoroacetic acid [TFA] or Hydrochloric acid [HCl]), the primary amine (-NH₂) is protonated to form an ammonium cation (-NH₃⁺). Amine salts are significantly more soluble in polar solvents than their neutral parent compounds because the introduction of a formal charge allows for strong ion-dipole interactions with methanol. This dramatically alters the partition coefficient and breaks the hydrophobic aggregation[2].

Q3: If my downstream assay is pH-sensitive, what is the best alternative to acidification? A: If salt formation is contraindicated, you must use a binary co-solvent system. Halogenated solvents like dichloromethane (DCM) or chloroform are particularly effective for solvating long-chain organic molecules[1]. By creating a 1:1 mixture of DCM and methanol, you establish a dual-solvation environment: the DCM solvates the hydrophobic C16 tail via dispersion forces, while the methanol solvates the polar head groups via hydrogen bonding[3].

Part 2: Troubleshooting Workflows & Logical Relationships

To determine the most appropriate intervention for your specific experimental constraints, follow the decision matrix below.

Workflow Start 16-Aminohexadecan-1-ol in Methanol Check Is it fully dissolved? Start->Check Heat Protocol 1: Gentle Heating (40-50°C) + Sonication Check->Heat No Success Proceed with Downstream Application Check->Success Yes Heat->Check Re-evaluate Acid Protocol 2: Add Protic Acid (e.g., 0.1% TFA) Heat->Acid Precipitates on cooling Cosolvent Protocol 3: Co-solvent System (DCM:MeOH 1:1) Heat->Cosolvent pH sensitive assay Acid->Success Stable Solution Cosolvent->Success Stable Solution

Caption: Decision tree for troubleshooting 16-Aminohexadecan-1-ol solubility in methanol.

Mechanism Neutral Neutral Amine (High Lattice Energy) Acid Addition of Protic Acid (HCl or TFA) Neutral->Acid Protonation Protonation to -NH3+ (Cationic Form) Acid->Protonation Solvation Ion-Dipole Interactions with Methanol Protonation->Solvation Soluble Thermodynamically Stable Solution Solvation->Soluble

Caption: Mechanistic pathway of acid-mediated salt formation to enhance solvation.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system to ensure scientific integrity before you proceed to your main experiment.

Protocol 1: Thermokinetic Disruption (Heating & Sonication)

Use Case: Low-concentration stock solutions (< 5 mg/mL) where chemical additives are strictly prohibited.

  • Rationale: Applying thermal energy increases the kinetic energy of the solvent molecules, which helps overcome the lattice energy of the solid compound[3]. Sonication provides localized cavitation to physically disrupt hydrophobic aggregates.

  • Step 1: Weigh the required amount of 16-Aminohexadecan-1-ol into a borosilicate glass vial.

  • Step 2: Add HPLC-grade methanol to achieve the desired target concentration.

  • Step 3: Seal the vial and place it in a temperature-controlled water bath set to 45°C for 15 minutes. Caution: Do not exceed 55°C to prevent solvent boil-off and concentration changes.

  • Step 4: Transfer immediately to an ultrasonic bath and sonicate for 5 minutes while maintaining the temperature.

  • Validation Step: Remove from heat and let it sit at room temperature for 2 hours. Inspect visually against a dark background. If Tyndall scattering (cloudiness) is observed, the solution has crashed out, and you must proceed to Protocol 2 or 3.

Protocol 2: Acid-Mediated Salt Formation

Use Case: High-concentration stock solutions (> 50 mg/mL) for robust downstream synthesis or assays tolerant to low pH.

  • Rationale: Converting the aliphatic amine to an ammonium salt drastically lowers the energy required to disrupt the solvent's hydrogen bonding network, creating a thermodynamically stable solution[1].

  • Step 1: Prepare a solvent mixture of Methanol containing 0.1% to 0.5% (v/v) Trifluoroacetic acid (TFA) or 1M HCl in methanol.

  • Step 2: Add the acidified methanol to the dry 16-Aminohexadecan-1-ol powder.

  • Step 3: Vortex vigorously for 60 seconds. The transition from a cloudy suspension to a clear solution should be nearly instantaneous as protonation occurs.

  • Validation Step: Perform a quick Dynamic Light Scattering (DLS) check or centrifuge at 10,000 x g for 5 minutes. A lack of a visible pellet confirms complete ionic dissolution.

Protocol 3: Binary Co-Solvent Solubilization

Use Case: High-concentration stock solutions where the primary amine must remain in its neutral, unprotonated state (e.g., for nucleophilic coupling reactions).

  • Rationale: A mixture of solvents possesses solvating properties superior to a single solvent by addressing both the polar and nonpolar domains of an amphiphilic molecule simultaneously[3].

  • Step 1: Dissolve the 16-Aminohexadecan-1-ol powder first in Dichloromethane (DCM) or Chloroform at 2x the final desired concentration. The nonpolar alkyl chains will readily solvate.

  • Step 2: Slowly add an equal volume of Methanol dropwise while stirring continuously to solvate the polar head groups.

  • Step 3: Cap tightly to prevent the preferential evaporation of the highly volatile DCM.

  • Validation Step: Monitor the solution via HPLC-ELSD (Evaporative Light Scattering Detector) to ensure a single, sharp peak without broad tailing, which would indicate micellar aggregation.

Part 4: Quantitative Data Presentation

The following table summarizes the expected solubility limits and operational parameters based on the chosen methodology.

Solubilization StrategyTarget Concentration LimitOperating TemperatureRelative Solvation EfficiencyDownstream Limitations
Pure Methanol (Baseline) < 1 mg/mL20°CLowHigh risk of hydrophobic aggregation
Heated Methanol (Protocol 1) 5 - 10 mg/mL45°CModerateKinetic instability; precipitation upon cooling
Acidified Methanol (Protocol 2) > 50 mg/mL20°CVery HighIncompatible with base-sensitive/neutral assays
Binary Co-solvent (Protocol 3) > 50 mg/mL20°CHighHalogenated solvent toxicity; differential evaporation

References

  • National Council of Educational Research and Training (NCERT). "Unit 9: Amines". NCERT Chemistry Textbook. Available at:[Link]

  • Gerstel. "Stir Bar Sorptive Extraction: Recovery of Organic Acids and Amines". GCMS Technical Notes. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 16-Aminohexadecan-1-ol

Topic: Removing Impurities from 16-Aminohexadecan-1-ol Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Troubleshooting Guide & FAQ Introduction: The Amphiphilic Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Impurities from 16-Aminohexadecan-1-ol Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Troubleshooting Guide & FAQ

Introduction: The Amphiphilic Challenge

Synthesizing 16-Aminohexadecan-1-ol (C16-amino alcohol) presents a unique set of purification challenges distinct from short-chain amino alcohols. With a 16-carbon alkyl chain, this molecule behaves less like a standard organic intermediate and more like a surfactant or lipid.[1]

The core difficulty lies in its "dual nature":

  • The Lipid Tail (

    
    ):  Dominated by Van der Waals forces, causing poor solubility in polar solvents and a tendency to "oil out" during recrystallization.[1]
    
  • The Polar Headgroups (

    
    ):  Capable of strong hydrogen bonding, leading to high melting points and emulsion formation during aqueous workups.[1]
    

This guide addresses the specific impurities associated with common synthesis routes (e.g., reduction of 16-hydroxyhexadecanenitrile or Gabriel synthesis from 16-bromohexadecan-1-ol) and provides self-validating protocols to remove them.

Module 1: Chemical Workup & Emulsion Control

Issue: "I performed an aqueous extraction, but the layers won't separate. I have a thick, stable emulsion."

Root Cause: Surfactant Behavior

At pH < 10, the amine group may be partially protonated (


), while the alcohol group remains neutral.[1] This turns your product into a cationic surfactant, which stabilizes oil-in-water emulsions.
Troubleshooting Protocol: The "Salt-Crash" Strategy

Instead of fighting the emulsion, use the molecule's basicity to precipitate it as a salt, leaving non-basic impurities (like 1,16-hexadecanediol ) in the solution.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in warm Diethyl Ether or Ethyl Acetate . (Avoid DCM if possible, as it promotes emulsions).

  • Acidification: Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

    • Observation: A white solid (16-aminohexadecan-1-ol hydrochloride) should precipitate immediately.

  • Filtration: Filter the solid using a sintered glass funnel.

    • Purification Logic: The solid is your Product-HCl salt. The filtrate contains non-basic impurities (starting material esters, diols, alkyl halides).[1]

  • Wash: Wash the filter cake with cold ether to remove residual non-polar impurities.[1]

  • Freebasing (Recovery):

    • Suspend the solid salt in a biphasic mixture of Chloroform and 1M NaOH .

    • Stir gently until the solid dissolves (amine returns to freebase form).

    • Separate the organic layer, dry over

      
      , and evaporate.[1]
      

Quantitative Check:

Phase Expected Species Impurities Removed

| Solid Filter Cake | Product (


) | -- |
| Ether Filtrate  | Non-basic organics | 1,16-Hexadecanediol, 16-Bromohexadecan-1-ol |
| Aqueous Waste  | Inorganic salts | Excess reducing agents (Boron salts) |

Module 2: Removing 1,16-Hexadecanediol

Issue: "My NMR shows a triplet at ~3.64 ppm that integrates too high. I suspect 1,16-hexadecanediol contamination."

Root Cause: Over-Reduction or Starting Material

If you synthesized the amino alcohol via reduction of a diester or hydroxy-ester, over-reduction can yield the diol. Because both the product and the diol are long-chain alcohols with similar polarity, they often co-crystallize.

Diagram: Selective Purification Workflow

PurificationLogic Crude Crude Mixture (Product + Diol Impurity) SolventSelect Dissolve in Warm Non-Polar Solvent (Hexanes/EtOAc) Crude->SolventSelect AcidAdd Add Anhydrous HCl SolventSelect->AcidAdd Exploit Basicity Filtration Filtration AcidAdd->Filtration SolidPhase Solid Phase: Amine-HCl Salt (Product) Filtration->SolidPhase Precipitate LiquidPhase Liquid Phase: Diol + Non-Basic Impurities Filtration->LiquidPhase Filtrate Freebase Suspend in CHCl3/NaOH (Freebasing) SolidPhase->Freebase FinalProd Pure 16-Aminohexadecan-1-ol Freebase->FinalProd

Caption: The "Salt-Crash" workflow exploits the basicity of the amine to separate it from neutral diol impurities, which remain in the organic solvent.

Module 3: Chromatographic Separation

Issue: "The product streaks on the column (tailing), and I can't separate it from the impurity."

Root Cause: Silanol Interactions

The amine group interacts strongly with the acidic silanol groups (


) on silica gel, causing peak broadening (tailing). This tailing can mask the diol impurity peak.
Troubleshooting Guide: Mobile Phase Modifiers

Standard Protocol:

  • Stationary Phase: Silica Gel 60.[1]

  • Base Modifier: You MUST add a base to the mobile phase to block silanol sites.[1]

    • Recommendation:1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ) .[1]
      

Recommended Gradient:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1%

    
    .[1]
    
  • Gradient: 0% B

    
     10% B over 20 minutes.
    

Rf Value Comparison (in DCM:MeOH:NH4OH 90:9:1):

Compound Est. Rf Value Visual Characteristic
1,16-Hexadecanediol ~0.6 - 0.7 Stains with PMA/Vanillin (No Ninhydrin)
16-Aminohexadecan-1-ol ~0.3 - 0.4 Stains Purple with Ninhydrin

| 16-Bromohexadecan-1-ol | ~0.8 - 0.9 | UV Active (weak), Iodine stain |

Expert Tip: Do not use Ninhydrin alone to check purity. Ninhydrin only detects the amine.[1] You must use Phosphomolybdic Acid (PMA) or Iodine to visualize the non-amine impurities (like the diol).

Module 4: Recrystallization (Final Polish)

Issue: "The solid is waxy and off-white. Recrystallization attempts result in an oil."

Root Cause: The "Oiling Out" Phenomenon

Long alkyl chains lower the crystallization energy.[1] If the solvent is too polar (like water) or the concentration is too high, the hydrophobic chains aggregate into oil droplets before a crystal lattice can form.

Protocol: Solvent Selection

For C16-amino alcohols, avoid pure non-polar solvents (like Hexane) as the amine might be too insoluble, and avoid pure water.[1]

Recommended Solvent System: 2-Propanol (Isopropanol) or Ethanol/Acetonitrile .[1]

  • Dissolve: Suspend crude solid in 2-Propanol (approx. 10 mL per gram).

  • Heat: Heat to boiling (

    
    ). The solution should become clear.
    
    • If not clear: Hot filter to remove inorganic salts.

  • Cool: Allow to cool slowly to room temperature on the benchtop. Do not place directly in ice.[1]

    • Why? Rapid cooling traps impurities in the wax lattice.

  • Harvest: Once crystals form (usually pearlescent plates), cool to

    
     for 1 hour, then filter.
    

Data Validation (Melting Point):

  • Pure 16-Aminohexadecan-1-ol: Expect a sharp melting point in the range of 85–95°C (Lit. for 1,16-diol is 97°C; amino alcohols are typically similar or slightly lower due to packing disruption, though H-bonding can raise it).[1]

  • Impure (Diol mixture): Broad melting range (e.g., 75–88°C).

References

  • PubChem. (n.d.).[1][2] 16-Aminohexadecan-1-ol Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • University of Rochester. (n.d.). Purification: Recrystallization Solvents and Tips. Department of Chemistry. Retrieved March 2, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Amino Alcohol Stability &amp; Storage

Welcome to the Stability Lab Status: Online | Tier: Level 3 Support (Senior Application Scientist) Ticket Subject: Preventing Oxidation & Discoloration in Amino Alcohols (MEA, DEA, TEA, etc.) Hello. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Stability Lab

Status: Online | Tier: Level 3 Support (Senior Application Scientist) Ticket Subject: Preventing Oxidation & Discoloration in Amino Alcohols (MEA, DEA, TEA, etc.)

Hello. I am Dr. Aris, Senior Application Scientist. You are likely here because your clear, viscous amino alcohol has turned into a yellow or brown liquid, or you are setting up a new bulk storage system and want to avoid that outcome.

Amino alcohols (e.g., Ethanolamine, Tromethamine/Tris, Sphingosine) are bifunctional: they possess both a nitrogen lone pair and a hydroxyl group. This makes them chemically versatile but thermodynamically prone to autoxidation . When stored improperly, they don't just "spoil"—they undergo a radical chain reaction that generates chromophores (color bodies), compromising downstream synthesis and formulation stability.

Below is your technical dossier for stabilizing these reagents.

Part 1: The Mechanism (Why is this happening?)

Q: Why does my amino alcohol turn yellow even in a sealed bottle?

A: "Sealed" does not mean "inert." If there was headspace oxygen present during packaging, autoxidation has occurred.

The yellowing is rarely the oxide itself; it is the polymerization of oxidation byproducts .

  • Initiation: Trace transition metals (Fe, Cu) or light trigger the abstraction of a hydrogen atom alpha to the nitrogen, forming a carbon-centered radical.

  • Propagation: This radical reacts with O₂ to form a peroxy radical, which eventually degrades into carbonyls (aldehydes or ketones).

  • Chromophore Formation (The "Yellowing"): The generated aldehydes react with the remaining primary amines to form Schiff bases (imines) . These imines undergo aldol condensations to form conjugated poly-imines, which absorb blue light and appear yellow/brown.

Q: Can I just distill the color out?

A: Sometimes, but it is risky. While distillation can remove heavy color bodies, the peroxides formed during oxidation are volatile and shock-sensitive. Distilling oxidized amino alcohols without testing for peroxide content is a safety hazard. Prevention is the only scalable solution.

Part 2: Visualization of Degradation

Figure 1: The Chromophore Cascade

This pathway illustrates how invisible oxygen exposure leads to visible discoloration.

OxidationCascade AminoAlcohol Amino Alcohol (Colorless) Radical α-Carbon Radical AminoAlcohol->Radical Light/Heat/Metals (-H•) Peroxide Hydroperoxide (Unstable) Radical->Peroxide +O₂ Aldehyde Aldehyde/Ketone (Degradant) Peroxide->Aldehyde Decomposition SchiffBase Schiff Base (Imine) Aldehyde->SchiffBase +Amine (Condensation) Oligomer Conjugated Oligomer (YELLOW/BROWN) SchiffBase->Oligomer Polymerization

Caption: The autoxidation pathway converting colorless amines into colored oligomers via radical intermediates.

Part 3: Storage Protocols (SOPs)

To maintain purity >99% and APHA color <20, you must control three variables: Atmosphere, Material, and Temperature.

SOP-01: Inert Gas Blanketing (The "Padding" Technique)

Nitrogen sparging is insufficient; you must maintain positive pressure.

  • The Source: Use High-Purity Nitrogen (≥99.99%) or Argon. Argon is heavier than air and provides a better blanket for static storage, though Nitrogen is standard for bulk tanks.

  • The Method:

    • Liquids: Use a dip tube to sparge gas through the liquid for 15 minutes (removes dissolved O₂).

    • Headspace: After sparging, pressurize the headspace to 2–5 psig (positive pressure). This prevents atmospheric air from entering during thermal contraction (cooling cycles).

  • The Seal: If using drums, ensure bungs are equipped with non-porous gaskets (Teflon/PTFE). EPDM is acceptable; avoid natural rubber.

SOP-02: Material Compatibility Matrix

Amino alcohols are chelators; they will strip ions from the container wall, causing corrosion and catalyzing their own oxidation.

MaterialCompatibilityNotes
Stainless Steel 316L Excellent The gold standard. Molybdenum content prevents pitting.
Stainless Steel 304 Good Acceptable for short-term storage.[1]
HDPE (High-Density Polyethylene) Good Best for small volumes/drums. Permeable to O₂ over long periods (years).
Carbon/Mild Steel Poor DO NOT USE. Iron leaching causes immediate yellowing.
Copper / Brass / Bronze Critical Fail DANGER. Amines dissolve copper, forming blue complexes and rapid degradation.
Aluminum Poor Prone to corrosion at high pH; hydrogen gas evolution risk.
SOP-03: Temperature Control
  • Target: 20°C – 25°C.

  • Freezing Risk: Many amino alcohols (e.g., DEA, TEA) have high freezing points. Repeated freeze-thaw cycles can compromise container integrity and introduce moisture (hygroscopicity).

  • Heating: If melting is required, use a water bath or hot room (<50°C). Never apply direct heating coils or band heaters to the drum, as localized hot spots trigger radical formation immediately.

Part 4: Troubleshooting Guide (The Help Desk)

Workflow: Diagnosing Storage Issues

StorageDebug Start Issue: Sample Degradation CheckColor Is it Yellow/Brown? Start->CheckColor CheckHaze Is it Hazy/Precipitate? Start->CheckHaze Oxidation Cause: Oxidation/Iron CheckColor->Oxidation Yes Carbamate Cause: CO₂ Absorption CheckHaze->Carbamate White Solid Moisture Cause: Hygroscopicity CheckHaze->Moisture Liquid Haze Action1 Action: Check N₂ Blanket Test for Fe (ICP-MS) Oxidation->Action1 Action2 Action: Check Seal Integrity Heat to 50°C (Reversible?) Carbamate->Action2

Caption: Decision tree for diagnosing common physical changes in stored amino alcohols.

Scenario Matrix
SymptomProbable CauseCorrective Action
Yellow/Amber Color Oxidation or Iron Contamination . The amine has reacted with O₂ or leached iron from a steel drum.1. Check container material (is it mild steel?).2. Measure APHA color.3. If critical, distill under vacuum (with peroxide check). Prevent: Switch to SS316 or HDPE; use N₂ blanket.
White Precipitate Carbamate Formation . Amines react with atmospheric CO₂ to form amine salts (carbamates).1. Heat sample gently to 40-50°C. Some carbamates revert to amine + CO₂.2. If insoluble, filter.3. Prevent: Improve seal integrity; CO₂ scrubbers on tank vents.
Viscosity Increase Moisture Absorption . Amino alcohols are hygroscopic; water disrupts hydrogen bonding networks.1. Perform Karl Fischer titration.2. Prevent: Use desiccants on vent lines; store in low-humidity environment.
Blue/Green Tint Copper Contamination .[2] Contact with brass valves or fittings.1. Discard sample. Copper catalyzes rapid degradation.2. Replace all brass/bronze fittings with Stainless Steel or PTFE.

Part 5: Analytical Validation

Don't guess—measure. Use these standard methods to validate your storage efficacy.

  • Color: APHA / Pt-Co Scale (ASTM D1209).

    • Target: < 20 APHA (Water-white).

    • Fail: > 50 APHA (Visible yellowing).

  • Purity: GC-FID or GC-MS .

    • Look for "late eluting peaks" (these are the dimers/oligomers).

  • Water Content: Karl Fischer Titration .

    • Target: < 0.5% (depending on grade).

References
  • Dow Chemical. (n.d.). Ethanolamines: Storage and Handling Guide.[1][2] Dow Technical Library. Retrieved from [Link]

  • Goff, G. S., & Rochelle, G. T. (2006).[3] Oxidation Inhibitors for Copper and Iron Catalyzed Degradation of Monoethanolamine in CO2 Capture Processes.[3] Industrial & Engineering Chemistry Research, 45(8), 2513–2521. Retrieved from [Link]

  • BASF. (2018). Technical Data Sheet: Ethanolamines.[4] BASF Petrochemicals. Retrieved from [Link]

  • Chi, S., & Rochelle, G. T. (2002). Oxidative Degradation of Monoethanolamine.[3] Industrial & Engineering Chemistry Research, 41(17), 4178–4186. Retrieved from [Link]

  • Huntsman Corporation. (2009). Ethanolamines: Handling and Storage.[1][2][4][5] Huntsman Technical Bulletin. Retrieved from [Link]

Sources

Optimization

optimizing yield of 16-aminohexadecanol from reduction of nitriles

Topic: Optimizing Yield of 16-Aminohexadecanol from Nitrile Reduction Target Molecule: 16-Aminohexadecan-1-ol ( ) Precursor: 16-Hydroxyhexadecanenitrile ( ) Audience: Process Chemists, Medicinal Chemists, and R&D Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Yield of 16-Aminohexadecanol from Nitrile Reduction Target Molecule: 16-Aminohexadecan-1-ol (


)
Precursor:  16-Hydroxyhexadecanenitrile (

) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Introduction: The "Long-Chain" Challenge

Welcome to the Technical Support Center. You are likely here because the reduction of 16-hydroxyhexadecanenitrile is failing to produce high yields of the primary amine.

The synthesis of 16-aminohexadecanol presents a specific bifunctional challenge:

  • Lipophilicity: The C16 chain (LogP ~5.5) creates significant solubility issues in standard polar hydrogenation solvents.

  • Dimerization: The primary amine product is highly nucleophilic and reacts with the intermediate imine to form secondary amines (dimers), often observed as a waxy impurity at ~2x molecular weight.

  • Chemo-selectivity: Preserving the hydroxyl group while fully reducing the nitrile.

This guide prioritizes Catalytic Hydrogenation (for scalability) and Hydride Reduction (for lab-scale purity).

Module 1: Catalytic Hydrogenation (The Scalable Route)

Core Protocol: Raney Nickel with Ammonia Suppression

Best for: Scale-up (>10g), Process Optimization, Cost-Efficiency.

The Mechanism: Nitrile reduction proceeds via an imine intermediate. Without ammonia, the formed primary amine attacks the imine, releasing ammonia and forming a secondary amine (dimer). High partial pressures of ammonia suppress this side reaction.

Optimized Workflow
ParameterRecommendationTechnical Rationale
Catalyst Raney Nickel (RaNi) (W-2 or similar activity)High activity for

reduction; lower cost than Pd/Rh.
Solvent THF / Methanol (1:1) Methanol dissolves ammonia well; THF solubilizes the lipophilic C16 chain.
Additive Ammonia (

) gas
or 7N

in MeOH
CRITICAL: Shifts equilibrium to prevent secondary amine formation.
Pressure 30–50 bar (435–725 psi)

High pressure ensures rapid saturation of the imine intermediate.
Temp 50°C – 70°C Sufficient kinetics without promoting polymerization or alcohol dehydration.
Step-by-Step Protocol
  • Preparation: Dissolve 16-hydroxyhexadecanenitrile in THF/MeOH (1:1). The concentration should be ~0.5 M.

  • Catalyst Loading: Add Raney Nickel (20 wt% loading relative to substrate) as a slurry in MeOH. Caution: RaNi is pyrophoric.[1]

  • Ammonia Saturation:

    • Method A (Gas): Pressurize autoclave with 5 bar anhydrous

      
       gas.
      
    • Method B (Solution): Use 7N methanolic ammonia as the co-solvent (ensure

      
       eq. ammonia relative to nitrile).[2][3][4][5][6][7]
      
  • Hydrogenation: Pressurize with

    
     to 50 bar. Heat to 60°C with vigorous stirring (>800 rpm) to overcome gas-liquid mass transfer limitations.
    
  • Workup: Filter catalyst over Celite (keep wet). Concentrate filtrate. The product often precipitates as a white solid upon cooling or addition of non-polar solvent (Hexanes).

Module 2: Hydride Reduction (The High-Purity Lab Route)

Core Protocol: Lithium Aluminum Hydride ( )

Best for: Small scale (<5g), High Purity requirements, avoiding high-pressure equipment.

The Issue:


 forms strong complexes with amino alcohols. Improper quenching results in a "gel" that traps the product, destroying yield.
Optimized Workflow (Fieser Quench Method)
  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Solvent: Anhydrous THF (Diethyl ether is too poor a solvent for C16 chains).

  • Addition: Add

    
     (2.0 eq) to THF. Cool to 0°C. Add nitrile (dissolved in THF) dropwise.
    
    • Note: The hydroxyl group will consume 1 eq of hydride immediately to form the alkoxide. You need excess hydride for the nitrile.

  • Reflux: Warm to reflux (66°C) for 3–6 hours. Monitor by TLC (ensure disappearance of nitrile).

  • The "Fieser" Quench (Critical for Yield): For every x grams of

    
     used:
    
    • Add x mL Water (slowly, 0°C).

    • Add x mL 15% NaOH solution.

    • Add 3x mL Water.

  • Isolation: Warm the mixture to room temperature and stir for 30 mins. The aluminum salts will turn into a granular white sand (not a gel). Filter easily.

  • Purification: The filtrate contains the amino alcohol. Evaporate THF. Recrystallize from Ethanol/Hexane if needed.

Module 3: Troubleshooting & Diagnostics

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways between Product formation and Dimerization (Secondary Amine).

ReactionPathways Nitrile 16-Hydroxy- hexadecanenitrile Imine Imine Intermediate Nitrile->Imine + H2 (Catalyst) PrimaryAmine PRODUCT: 16-Aminohexadecanol Imine->PrimaryAmine + H2 (Fast) SecondaryAmine IMPURITY: Secondary Amine (Dimer) Imine->SecondaryAmine - NH3 PrimaryAmine->Imine Nucleophilic Attack Ammonia Excess NH3 Ammonia->Imine Suppresses Dimerization (Equilibrium Shift)

Figure 1: Mechanistic pathway showing how primary amines attack imine intermediates to form dimers. Excess Ammonia blocks the red dashed pathway.

FAQ: Troubleshooting Common Failures

Q1: I am seeing a large spot on TLC that runs higher than my product. What is it?

  • Diagnosis: This is likely the secondary amine (dimer) : Bis(16-hydroxyhexadecyl)amine.

  • Fix: Your ammonia concentration was too low, or hydrogen pressure was insufficient.

    • Action: Increase

      
       loading. If using RaNi, ensure the catalyst is fresh. Old catalyst slows the Imine 
      
      
      
      Amine step, giving the Imine + Amine side reaction more time to occur.

Q2: My reaction mixture turned into a solid gel during workup (


). 
  • Diagnosis: Formation of Aluminum-Alkoxide-Amine complexes.

  • Fix: Do not use acid workups (emulsions). Use the Fieser method (Module 2) or Rochelle’s Salt (Potassium Sodium Tartrate) saturated solution. Stirring with Rochelle's salt for 2 hours will break the emulsion.

Q3: The starting material is not dissolving in Methanol.

  • Diagnosis: C16 chains are very hydrophobic.

  • Fix: Switch to THF or a THF/MeOH mixture. If using catalytic hydrogenation, you can also use t-Butanol or Dioxane (though Dioxane is harder to remove).

Q4: Can I use Pd/C instead of Raney Nickel?

  • Diagnosis: Pd/C is active but often less selective for primary amines than Raney Nickel or Cobalt.

  • Fix: If you must use Pd/C, you must use an acidic additive (e.g., HCl or Acetic Acid) or massive excess of ammonia. However, acid might complicate the solubility of the amino-alcohol product during workup. Raney Nickel is superior for this specific transformation.

Decision Tree: Low Yield Diagnosis

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC/LCMS What is the major impurity? Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Dimer Dimer (Secondary Amine) (High MW impurity) CheckTLC->Dimer Polymer Insoluble Gum/Polymer CheckTLC->Polymer Action1 1. Check H2 Pressure 2. Check Catalyst Activity 3. Increase Temp (max 70C) SM_Remains->Action1 Action2 1. Increase NH3 conc. 2. Increase Agitation (rpm) 3. Switch to Raney Co Dimer->Action2 Action3 1. Solvent Issue (Precipitation) 2. Add THF to solubilize 3. Lower Temperature Polymer->Action3

Figure 2: Diagnostic flow for identifying the root cause of yield loss.

References

  • Reduction of Nitriles to Primary Amines with Raney Nickel.

    • Source: Organic Syntheses, Coll. Vol. 3, p.720 (1955).
    • Context: Foundational protocol for ammonia-moder
    • URL:[Link]

  • Prevention of Secondary Amine Form

    • Source: J. Am. Chem. Soc. 1939, 61, 12, 3499–3502.
    • Context: Explains the mechanism of secondary amine formation and the inhibitory effect of ammonia.[3]

    • URL:[Link]

  • Fieser Workup for Lithium Aluminum Hydride.

    • Source: Fieser & Fieser, Reagents for Organic Synthesis, Vol. 1, p. 581.
    • Context: The standard method for quenching alumin
    • URL:[Link]

  • Catalytic Hydrogen

    • Source:Advanced Synthesis & Catalysis, 2002, 344, 1037-1057.[2]

    • Context: Comprehensive review of heterogeneous catalysts (RaNi, Co, Pd) for nitrile reduction.
    • URL:[Link]

Sources

Troubleshooting

troubleshooting amine protection steps for C16 amino alcohols

The Scientist's Desk: Navigating Long-Chain Amino Alcohols Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize C16 amino alcohols lik...

Author: BenchChem Technical Support Team. Date: March 2026

The Scientist's Desk: Navigating Long-Chain Amino Alcohols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to derivatize C16 amino alcohols like sphingosine, sphinganine, and 2-amino-1-hexadecanol. These molecules are critical building blocks in lipid nanoparticle (LNP) formulation and ceramide synthesis. However, their amphiphilic nature—combining a highly hydrophobic hexadecyl tail with a polar, polyfunctional headgroup—creates unique thermodynamic and kinetic hurdles.

The most common challenge is achieving chemoselective N-protection (typically using a Boc, Fmoc, or Cbz group) without triggering O-acylation at the hydroxyl sites, all while managing severe solubility issues and intractable emulsions during workup. This guide provides a field-proven, self-validating framework to master these reactions.

The Self-Validating Protocol: Chemoselective N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is the industry standard for amine protection. Because the primary amino group is inherently more nucleophilic than the hydroxyl group, we can achieve selective N-protection by carefully controlling the base and temperature[1].

Materials Required:

  • C16 Amino Alcohol (e.g., Sphingosine or 2-amino-1-hexadecanol)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF) and 1M Aqueous NaHCO₃

  • Ethyl Acetate (EtOAc) and Saturated NaCl (Brine)

  • Ninhydrin stain (for TLC validation)

Step-by-Step Methodology:

  • Biphasic Dissolution: Suspend 1.0 equivalent of the C16 amino alcohol in a 1:1 mixture of THF and 1M aqueous NaHCO₃ (to reach ~0.1 M substrate concentration).

    • Causality: Long-chain amino alcohols often crash out of pure organic solvents. The biphasic THF/Water system overcomes the extreme hydrophobicity of the C16 chain while providing a protic environment to stabilize the transition state.

  • Mild Base Activation: Stir the suspension vigorously at room temperature for 10 minutes.

    • Causality: NaHCO₃ acts as a mild base to neutralize any hydrochloride salts and maintain the amine in its highly nucleophilic free-base form[2]. Crucially, it is not strong enough to deprotonate the hydroxyl groups, thereby preventing O-acylation.

  • Controlled Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add 1.05 equivalents of (Boc)₂O dropwise as a solution in a small volume of THF[3].

    • Causality: The amount of the acyl donor is the most critical factor for chemoselectivity; large excesses invariably lead to the formation of N,O-di-protected byproducts[4]. Cooling controls the exothermic release of CO₂ gas and suppresses the kinetic reactivity of the hydroxyls.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Elute with CH₂Cl₂/MeOH (9:1).

    • Validation Check: Stain with Ninhydrin and heat. The starting material will turn deep purple (indicating a free primary amine). The desired N-Boc product will appear as a higher

      
       spot and will not stain purple immediately, confirming the amine is successfully masked.
      
  • Aqueous Workup: Transfer the mixture to a separatory funnel. Add EtOAc and separate the layers. Wash the organic layer twice with saturated brine.

    • Causality: Brine increases the ionic strength of the aqueous layer, forcing the surfactant-like N-Boc lipid into the organic phase and breaking any micro-emulsions.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc C16 amino alcohol.

Empirical Optimization Data

To illustrate the importance of parameter selection, the following table summarizes quantitative data from our optimization runs for the N-Boc protection of 2-amino-1-hexadecanol.

Solvent SystemBase Used(Boc)₂O EquivalentsTemperature (°C)Desired N-Boc Yield (%)Unwanted N,O-di-Boc (%)
CH₂Cl₂ (Anhydrous)Triethylamine (2.0 eq)1.50256228
THF / H₂O (1:1) NaHCO₃ (1.5 eq) 1.05 0 to 25 94 < 2
MeOH / H₂O (3:1)Na₂CO₃ (2.0 eq)1.2025819
1,4-Dioxane / H₂ONaOH (1.0 eq)1.100 to 257318

Takeaway: A biphasic THF/H₂O system with a mild base (NaHCO₃) and near-stoichiometric (Boc)₂O provides the highest chemoselectivity and overall yield.

Diagnostic Pathway: Troubleshooting Workflows

When experiments deviate from the expected outcome, use the following logical diagnostic tree to identify and resolve the bottleneck.

G Start Start: C16 Amino Alcohol Protection Workflow Solubility Is the starting material fully dissolved? Start->Solubility Sol_No Action: Use THF/H2O (1:1) or warm to 40°C Solubility->Sol_No No Sol_Yes Add Mild Base (e.g., NaHCO3) Solubility->Sol_Yes Yes Sol_No->Sol_Yes Reagent Add (Boc)2O (1.05 - 1.1 eq) Sol_Yes->Reagent TLC TLC Check: Multiple new spots? Reagent->TLC TLC_Yes O-acylation likely. Reduce base/reagent. TLC->TLC_Yes Yes TLC_No Proceed to Aqueous Workup TLC->TLC_No No Workup Emulsion formed during extraction? TLC_No->Workup Workup_Yes Action: Add brine or filter through Celite Workup->Workup_Yes Yes Workup_No Dry & Concentrate (Pure N-Boc C16) Workup->Workup_No No Workup_Yes->Workup_No

Caption: Decision tree for troubleshooting C16 amino alcohol N-protection workflows.

Field-Tested FAQs

Q: My C16 amino alcohol won't dissolve in standard organic solvents like DCM or pure THF. What is the physical cause, and how do I fix it? A: The hexadecyl (C16) chain causes the molecule to pack tightly into crystalline lattices that resist solvation by polar solvents, while the highly polar amino-alcohol headgroup resists non-polar solvents like hexanes. To break this lattice, use a mixed solvent system. A 1:1 mixture of THF and water disrupts both the hydrophobic and hydrophilic intermolecular forces. Gentle heating (up to 40 °C) prior to adding the base can also help achieve a homogenous suspension.

Q: I am seeing a significant amount of a less-polar byproduct on my TLC plate. What is it, and how do I prevent it? A: This is almost certainly the N,O-di-Boc protected byproduct. While the primary amine is inherently more nucleophilic[1], the primary or secondary hydroxyls will react if pushed. This occurs if you use an excess of the acyl donor (e.g., >1.2 equivalents of (Boc)₂O)[4], or if you use a strong organic base like 4-Dimethylaminopyridine (DMAP) which acts as an acyl transfer catalyst. Stick to mild bases like NaHCO₃ and strictly control your reagent stoichiometry[2].

Q: During the aqueous workup, the organic and aqueous layers form a thick, unbreakable emulsion. How can I resolve this? A: C16 amino alcohols and their N-protected derivatives are essentially synthetic surfactants (detergents). When you shake them in a separatory funnel with water and ethyl acetate, they stabilize micelles, creating an emulsion.

  • Immediate fix: Add a large volume of saturated aqueous NaCl (brine) to increase the density and ionic strength of the aqueous layer, which forces the lipid into the organic phase. If that fails, filter the entire biphasic emulsion through a pad of Celite to shear the micelles.

  • Future prevention: Do not shake the separatory funnel vigorously. Instead, gently invert it to mix the layers.

Q: Can I use Fmoc instead of Boc for C16 amino alcohols? A: Yes, Fmoc-OSu (9-Fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester) can be used following a similar biphasic protocol. However, Fmoc is cleaved by secondary amines (like piperidine). If your downstream lipid synthesis involves basic conditions or amine nucleophiles, the Fmoc group will prematurely fall off. Boc is generally preferred for lipid synthesis unless orthogonal acidic deprotection is strictly prohibited by your substrate.

References

  • Benchchem. "basic reactivity of the amino and hydroxyl groups in 5-Aminopentan-2-ol." Benchchem. Available at: 3

  • NIH. "Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine - PMC." National Institutes of Health. Available at: 4

  • Benchchem. "Technical Support Center: Grignard Reactions for Amino Alcohol Synthesis." Benchchem. Available at:2

  • ResearchGate. "How can we protect an amino group leaving an alcohol group free?" ResearchGate. Available at: 1

Sources

Optimization

Technical Support Center: Handling Hygroscopic Long-Chain Amino Alcohols

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Hygroscopicity in Long-Chain Amino Alcohols (e.g., Sphingosine, Phytosphingosine, Fingolimod analogs) Ticket ID: #LCAA-HYGRO-001 Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Hygroscopicity in Long-Chain Amino Alcohols (e.g., Sphingosine, Phytosphingosine, Fingolimod analogs) Ticket ID: #LCAA-HYGRO-001

Introduction: The "Dual-Nature" Problem

Long-chain amino alcohols present a unique challenge in the laboratory. They possess a "schizophrenic" solubility profile: a long, greasy hydrophobic tail and a highly polar, hydrogen-bonding head group (amine + hydroxyls).

The Core Issue: The polar head group is aggressively hygroscopic. When exposed to atmospheric moisture, these crystalline solids do not just get "wet"; they often undergo a phase transition into a sticky, waxy gum or oil. This destroys stoichiometric accuracy, complicates dissolution, and accelerates oxidative degradation.

This guide is structured as a Tiered Support System to address these issues at every stage of your workflow.

Tier 1: Storage & Immediate Handling

Issue: "My white powder turned into a yellow wax/oil."

Diagnosis: This is likely a combination of hygroscopic deliquescence and oxidative degradation . Water absorption lowers the melting point (plasticization), causing the solid to flow. Once in a semi-liquid state, oxygen diffusion increases, leading to N-oxide formation or alkene oxidation (if unsaturated).

Protocol 1.0: The Thermal Equilibration Rule (Mandatory)

Most handling errors occur within 5 minutes of removing the bottle from the freezer.

The Protocol:

  • Retrieve: Remove the sealed container from -20°C storage.

  • Wait: Place the container in a desiccator or on the benchtop. DO NOT OPEN IT.

  • Equilibrate: Allow it to warm to room temperature (20–25°C) for at least 60 minutes .

    • Why? Opening a cold bottle creates an immediate condensation surface. The influx of moisture will coat the remaining bulk solid, ruining the entire stock.

  • Purge: Once opened, flush the headspace with dry Argon or Nitrogen before re-sealing.

FAQ: Storage

Q: Can I store these in plastic Eppendorf tubes? A: No. Long-chain amino alcohols can leach plasticizers from polypropylene. Furthermore, plastics are permeable to water vapor over time. Always use glass vials with Teflon-lined caps .

Tier 2: Weighing & Stoichiometry

Issue: "The mass keeps increasing while I'm weighing it."

Diagnosis: The compound is absorbing atmospheric water in real-time. A standard open-balance weighing will result in under-dosing the reagent (since you are weighing water + reagent).

Protocol 2.0: The Difference Weighing Method

Do not weigh the solid directly onto a weigh boat.

  • Tare the balance to zero.

  • Place the capped source vial on the balance. Record Mass (

    
    ).
    
  • Remove the vial, take it to the fume hood/glove bag, and transfer the estimated amount to your reaction vessel.

  • Recap the source vial immediately.

  • Place the capped source vial back on the balance. Record Mass (

    
    ).
    
  • Calculate: Reagent Mass =

    
    .
    

This eliminates the error caused by water absorption on the balance pan.[1]

Visual: The Weighing Decision Tree

WeighingLogic cluster_legend Recommended Path Start Start: Weighing Hygroscopic Amino Alcohol IsGloveBox Is Glove Box Available? Start->IsGloveBox UseGloveBox Use Glove Box (Inert atm, <5% RH) IsGloveBox->UseGloveBox Yes IsDiffWeigh Is High Precision Required? (>1% error tolerance) IsGloveBox->IsDiffWeigh No DiffWeigh Protocol 2.0: Difference Weighing (Weigh capped vial -> Remove -> Weigh again) IsDiffWeigh->DiffWeigh Yes (Critical) FastWeigh Standard Weighing (Rapid transfer, <30s exposure) IsDiffWeigh->FastWeigh No (Rough Scale)

Caption: Decision logic for selecting the correct weighing method based on equipment availability and precision requirements.

Tier 3: Solubilization & Reaction Setup

Issue: "It won't dissolve in the solvent recommended in the paper."

Diagnosis: Literature often omits the "trick" or the specific salt form used. Free bases of long-chain amino alcohols are notoriously difficult to dissolve in pure non-polar solvents due to the polar head, and difficult in water due to the hydrophobic tail.

Troubleshooting Guide: Solubility Matrix
Solvent SystemSuitabilityNotes
Chloroform / Methanol (2:1) Excellent The "Gold Standard" for lipids. Breaks hydrogen bonding networks.
Ethanol (Warm) Good Often requires heating to 40-50°C to disrupt crystal packing.
Water Poor Forms turbid suspensions or micelles, not true solutions.
Water + 0.1% Formic Acid Moderate Protonation of the amine (

) drastically increases aqueous solubility.
DMSO Good Dissolves well but is hygroscopic itself; difficult to remove later.
Protocol 3.0: Azeotropic Drying (Water Removal)

If your reaction is water-sensitive (e.g., acylation, phosphorylation), you must remove the absorbed water before adding reagents.

  • Dissolve the "wet" amino alcohol in Toluene or Benzene (if permitted).

    • Why? These form positive azeotropes with water.

  • Rotary evaporate to dryness.

  • Repeat 2-3 times.

  • Result: The water is carried off with the solvent vapor, leaving anhydrous solid/oil.

Tier 4: Analytical & QC

Issue: "My NMR spectrum has a huge broad peak at 4.8 ppm (D2O) or 1.56 ppm (CDCl3)."

Diagnosis: This is water. It interacts with the amine/alcohol protons, causing peak broadening and chemical shift averaging.

Protocol 4.0: The "D2O Shake" Validation

To confirm if a peak is an impurity or exchangeable proton (OH/NH):

  • Run the standard 1H NMR in

    
    .
    
  • Add 1-2 drops of

    
     directly to the NMR tube.
    
  • Shake vigorously and wait 5 minutes for phase separation.

  • Re-run the NMR.

    • Result: Peaks corresponding to

      
      , 
      
      
      
      , and dissolved
      
      
      will disappear or shift significantly. If a peak remains, it is a non-exchangeable impurity.
Visual: Azeotropic Drying Logic

AzeotropeLogic Input Wet Amino Alcohol SolventChoice Select Azeotrope Solvent Input->SolventChoice Toluene Toluene (BP 110°C) Excellent for removing bulk water SolventChoice->Toluene High Water Content Ethanol Ethanol (BP 78°C) Milder, good for trace moisture SolventChoice->Ethanol Trace Water Evap Rotary Evaporation (Vacuum) Toluene->Evap Ethanol->Evap Result Anhydrous Material Evap->Result

Caption: Workflow for removing water using azeotropic distillation prior to sensitive reactions.

References

  • Peltre, G. et al. (2018). Solubility of Amino Acids in Mixed Solvent Systems.[5][6] Journal of Chemical & Engineering Data.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying organic bases).
  • National Institute of Standards and Technology (NIST). Good Measurement Practice for Understanding Factors Affecting Weighing Operations. Retrieved from [Link]

  • Sigma-Aldrich.Handling Hygroscopic and Air-Sensitive Reagents. Technical Bulletin AL-134.

Sources

Troubleshooting

purification of 16-Aminohexadecan-1-ol by recrystallization vs chromatography

Technical Support Center: Purification of 16-Aminohexadecan-1-ol Case ID: PUR-C16-AM-OL-001 Topic: Recrystallization vs. Chromatography for Long-Chain Amino Alcohols Assigned Specialist: Senior Application Scientist, Sep...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 16-Aminohexadecan-1-ol

Case ID: PUR-C16-AM-OL-001 Topic: Recrystallization vs. Chromatography for Long-Chain Amino Alcohols Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

16-Aminohexadecan-1-ol (CAS: 50602-69-2) is a bifunctional amphiphile consisting of a lipophilic C16 hydrocarbon chain terminated by a polar primary amine and a primary alcohol.[1] This "dual-head" polarity creates unique purification challenges. The amine group induces strong adsorption on silica (tailing), while the long alkyl chain drives low solubility in standard polar solvents at room temperature.

This guide provides a comparative technical analysis of recrystallization versus flash chromatography , designed to help you select the optimal workflow based on your crude material's profile.

Part 1: Decision Matrix – Which Method Should I Choose?

Before initiating a protocol, assess your crude material against this matrix.

ParameterRecrystallization Flash Chromatography
Crude Purity Best for >85% purity.Required for <80% purity or complex mixtures.
Target Impurities Excellent for removing colored impurities (with charcoal) and salts.Excellent for separating structural isomers or unreacted starting materials (e.g., 16-bromohexadecan-1-ol).
Scale Scalable (>10 g). Economical.Limited by column loading (<5 g typically). Expensive (silica/solvents).
Yield Typically 60–80% (losses to mother liquor).High (>90%) if resolution is adequate.
Operational Time Slow (hours to days for cooling/drying).Fast (1–3 hours).
Key Risk "Oiling out" instead of crystallizing.Irreversible adsorption (loss of amine) on acidic silica.

Part 2: Recrystallization Protocol & Troubleshooting

The Principle: This method relies on the temperature-dependent solubility differential.[2] The long alkyl chain dominates the lattice energy, requiring a solvent that solvates the chain at high temperatures but precipitates it upon cooling.

Recommended Solvent System: Ethanol (Absolute) or Toluene/Ethanol (9:1) . Rationale: Ethanol dissolves the polar amine/alcohol heads while accommodating the alkyl chain at boiling points. Toluene is excellent for the alkyl chain but requires a polar co-solvent to prevent the amine from oiling out.

Standard Operating Procedure (SOP)
  • Dissolution: Place crude solid in a flask with a stir bar. Add minimum solvent (start with ~10 mL/g Ethanol).

  • Heating: Heat to reflux (approx. 78°C for EtOH). If solid remains, add solvent in small aliquots until dissolved.

  • Hot Filtration (Critical): If insoluble particles remain (salts/dust), filter rapidly through a pre-warmed glass frit or fluted filter paper to prevent premature crystallization.

  • Cooling: Allow the filtrate to cool slowly to room temperature (RT) on a cork ring. Do not place directly on a cold bench.

  • Crystallization: Once RT is reached, move to 4°C (fridge) for 4–12 hours.

  • Collection: Filter crystals via vacuum filtration. Wash with cold solvent (-20°C).

Troubleshooting Guide (Q&A)

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated (the "cloud point").

  • Fix 1 (Seeding): Add a seed crystal of pure material at the cloud point.

  • Fix 2 (Solvent Modification): The solution is likely too concentrated or the solvent is too non-polar. Add a small amount of a more polar solvent (e.g., Methanol) to increase solubility of the oil phase, then cool more slowly.

  • Fix 3 (Trituration): Re-dissolve the oil and scratch the glass side of the flask with a glass rod to induce nucleation.

Q: The crystals are colored/yellow, but the product should be white. A: Colored impurities are often trapped in the crystal lattice.

  • Fix: Perform a "hot filtration" step with Activated Charcoal . Add ~1-2 wt% activated carbon to the boiling solution, stir for 5 minutes, and filter hot through Celite. Warning: Do not add charcoal to a superheated solution; it will boil over.

Part 3: Flash Chromatography Protocol & Troubleshooting

The Principle: Silica gel is acidic (pH ~5). Primary amines will protonate and bind irreversibly or streak (tail) badly. You must deactivate the silica surface or use a basic mobile phase modifier.

Recommended Stationary Phase: Standard Silica Gel (40–63 µm). Recommended Mobile Phase: DCM : Methanol : Ammonium Hydroxide (90:10:1) .

Standard Operating Procedure (SOP)
  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base (NH4OH or Triethylamine) to neutralize acidic sites.

  • Sample Loading: Dissolve crude in a minimum volume of DCM/MeOH (1:1). If solubility is poor, use "dry loading" (adsorb crude onto Celite or silica, dry, and load as a powder).

  • Elution Gradient:

    • Start: 100% DCM (with 1% TEA/NH4OH).

    • Ramp: 0% to 15% MeOH (with 1% TEA/NH4OH) over 20 CVs.

  • Detection: Use Ninhydrin stain (stains amines purple/red) or Iodine chamber. UV detection may be weak as the compound lacks a strong chromophore (no aromatic rings).

Troubleshooting Guide (Q&A)

Q: The amine is streaking/tailing across the entire column. A: The base modifier concentration is too low, or the silica is overloaded.

  • Fix: Increase Ammonium Hydroxide to 2% or switch to Triethylamine (TEA) . Ensure you are not exceeding 1-2% w/w loading on the silica.

Q: I have poor solubility in the mobile phase (DCM). A: Long alkyl chains resist dissolution in pure DCM if the amine/alcohol heads aggregate.

  • Fix: Add a small amount of Methanol (up to 5%) to the loading solvent. If that fails, use the Dry Loading technique described in the SOP. This eliminates solubility issues during the injection phase.

Q: Can I use "Amino-functionalized Silica" instead? A: Yes. Amino-silica (NH2-SiO2) is non-acidic and requires no basic modifier in the mobile phase.

  • Benefit: Simpler mobile phase (e.g., Hexane/Ethanol or DCM/MeOH).

  • Drawback: Significantly more expensive than standard silica.

Part 4: Visual Workflow & Logic

The following diagram illustrates the decision logic for purifying 16-Aminohexadecan-1-ol.

PurificationLogic Start Crude 16-Aminohexadecan-1-ol CheckPurity Assess Crude Purity (NMR/TLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 80% or Structural Isomers Present CheckPurity->LowPurity CheckColor Is Crude Colored? HighPurity->CheckColor Recryst Recrystallization (Solvent: Ethanol or Toluene/EtOH) Cooling Slow Cooling -> 4°C Recryst->Cooling CheckColor->Recryst No Charcoal Add Activated Charcoal (Hot Filtration) CheckColor->Charcoal Yes Charcoal->Recryst Column Flash Chromatography (Silica Gel) LowPurity->Column MobilePhase Mobile Phase: DCM : MeOH : NH4OH (90:10:1) Column->MobilePhase Soluble DryLoad Dry Load on Celite (If solubility is poor) Column->DryLoad Solubility Issue? DryLoad->MobilePhase

Caption: Decision logic for selecting the purification pathway based on crude purity and physical properties.

References

  • PubChem. (n.d.). 16-Aminohexadecan-1-ol Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Biotage. (n.d.). Improving Peptide and Amine Purification via Flash Column Chromatography by Modulating Mobile Phase pH. Retrieved March 2, 2026, from [Link] (General reference for amine purification on silica).

  • Sorbent Technologies. (2022). Amino Silica Gel Applications and Benefits. Retrieved March 2, 2026, from [Link]

  • University of Rochester. (n.d.). Purification: How To - Recrystallization Tips and Tricks. Department of Chemistry. Retrieved March 2, 2026, from [Link]

Sources

Optimization

minimizing side reactions in 16-aminohexadecanol coupling

Executive Summary & Core Challenges 16-Aminohexadecanol ( ) is a critical scaffold in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) used in mRNA delivery. Its amphiphilic nature—combining a polar headg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenges

16-Aminohexadecanol (


) is a critical scaffold in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) used in mRNA delivery. Its amphiphilic nature—combining a polar headgroup (amine/alcohol) with a lipophilic C16 tail—presents unique synthetic challenges.

The Primary Adversary: Chemoselectivity (N- vs. O-acylation) The central difficulty in coupling reactions involving this molecule is the competition between the primary amine (


) and the primary alcohol (

). While the amine is kinetically more nucleophilic, the alcohol is present in stoichiometric equivalence. Under aggressive conditions (e.g., excess acyl chloride, presence of DMAP), O-acylation (esterification) becomes a significant side reaction, leading to bis-acylated impurities that are difficult to separate from the desired amide product.

Secondary Challenges:

  • Solubility: The C16 alkyl chain drives crystallization and poor solubility in standard polar aprotic solvents (acetonitrile, DMF) at room temperature.

  • Purification: The similar polarity of mono-amide and mono-ester byproducts complicates flash chromatography.

Troubleshooting & FAQ: The "Why" Behind the Failures

Q1: I am seeing significant ester formation (O-acylation) alongside my desired amide. How do I stop this?

Root Cause: You are likely using "forcing" conditions intended to drive the reaction to completion, which erodes the natural nucleophilic advantage of the amine. Corrective Action:

  • Eliminate DMAP: 4-Dimethylaminopyridine (DMAP) is a powerful acyl transfer catalyst that significantly accelerates alcohol acylation. For amide coupling, it is rarely necessary and detrimental to selectivity.

  • Control Stoichiometry: Use a strict 1:1 or 1.05:1 equivalent of the electrophile (acid/NHS ester) relative to the amine. Excess electrophile will eventually attack the alcohol once the amine is consumed.

  • Switch Reagents: Move from highly reactive Acyl Chlorides to "tunable" coupling agents like EDC/NHS or TBTU/DIPEA . These activate the carboxylic acid specifically for amine attack.

Q2: The starting material precipitates out of solution during the reaction. What solvent system should I use?

Root Cause: 16-Aminohexadecanol behaves like a wax. It is insoluble in water and poorly soluble in cold methanol or pure hexanes. Corrective Action:

  • Recommended Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) at

    
    .
    
  • Co-solvent Strategy: If the coupling partner requires polarity, use a DCM/Methanol (9:1) mixture. The methanol helps solvate the polar amine headgroup, while DCM solvates the lipid tail.

  • Protocol Note: Always pre-dissolve the 16-aminohexadecanol in warm solvent before adding the coupling partner.

Q3: I have a mixture of Amide (desired) and Ester (undesired). Can I salvage the batch?

Root Cause: O-acylation has occurred. Corrective Action: Yes, via Selective Hydrolysis . Esters are more labile (susceptible to hydrolysis) than amides.

  • Dissolve the crude mixture in THF/MeOH.

  • Add 1M LiOH or NaOH (2 equivalents).

  • Stir at Room Temperature for 1–2 hours.

  • Monitor via TLC.[1] The ester linkage will cleave back to the alcohol, while the amide bond remains stable.

  • Re-extract the product.[1]

Visualizing the Chemoselectivity Landscape

The following diagram illustrates the kinetic competition and the "Rescue Pathway" (hydrolysis) to recover yield.

ReactionPathways Start 16-Aminohexadecanol (Dual Nucleophile) Amide N-Acyl Product (Desired Amide) Start->Amide  Fast (k_NH2 >> k_OH) No Base Catalyst Ester O-Acyl Product (Side Reaction) Start->Ester  Slow Promoted by DMAP/Excess Reagent Acylating Agent (R-COX) Bis N,O-Diacyl Product (Impurity) Amide->Bis  Excess Reagent Ester->Start  Hydrolysis Ester->Bis  Excess Reagent Bis->Amide  Rescue Step Rescue Selective Hydrolysis (LiOH/THF)

Caption: Kinetic competition between Amine (N) and Alcohol (O) nucleophiles. Green path represents the desired chemoselective route. Yellow path represents the remediation of side products.

Validated Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (EDC/NHS Method)

Best for: Attaching sensitive carboxylic acids (e.g., lipids, PEG linkers) where chemoselectivity is paramount.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • 16-Aminohexadecanol (1.0 equiv)[2]

  • EDC

    
    HCl (1.2 equiv)
    
  • NHS (N-Hydroxysuccinimide) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid in DCM (

    
    ). Add EDC
    
    
    
    HCl and NHS. Stir at Room Temperature (RT) for 30–60 minutes.
    • Checkpoint: Solution should remain clear or slightly cloudy. This forms the active NHS-ester in situ.

  • Addition: Dissolve 16-Aminohexadecanol in a separate volume of warm DCM (

    
    ). Add this solution dropwise to the activated acid mixture.
    
  • Base: Add DIPEA immediately after the amine addition.

    • Why? The amine must be deprotonated (

      
      ) to react. The alcohol (
      
      
      
      ) remains protonated and unreactive under these mild basic conditions.
  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Wash with

    
     (to remove unreacted amine/EDC), then Saturated 
    
    
    
    , then Brine. Dry over
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: "Rescue" Hydrolysis (If O-acylation occurs)

Use this if NMR shows ester peaks (triplet at ~4.1 ppm).

  • Take the crude reaction mixture (after workup).

  • Dissolve in THF:Methanol:Water (3:1:1) .

  • Add LiOH

    
      (2.0 equiv relative to starting material).
    
  • Stir vigorously at RT for 60 minutes.

  • TLC Check: Look for the disappearance of the high-Rf spot (Bis-acylated) and conversion to the mid-Rf spot (Mono-amide).

  • Neutralize with

    
     to pH 7, extract with DCM, and concentrate.
    

Quantitative Data: Solvent & Reagent Selection

ParameterRecommendedAvoidTechnical Rationale
Solvent DCM, THF,

Water, Hexanes, DMF (cold)C16 chain requires lipophilic solvents; DMF is hard to remove and poor for lipid solubility at RT.
Coupling Agent EDC/NHS, HATUDCC, Acyl Chlorides (excess)DCC forms insoluble ureas difficult to filter from lipids. Acyl chlorides are too aggressive for -OH selectivity.
Base DIPEA, TEADMAP, PyridineDMAP catalyzes ester formation (O-acylation). Pyridine is often too weak to buffer HCl effectively in lipid couplings.
Temperature


Heat promotes the thermodynamic product (esterification) and oxidation of the alcohol.

References

  • Nishiwaki, N. et al. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry. [Link]

  • Sheehan, J. C. et al. (1956). The Structure of Telomycin. Journal of the American Chemical Society. (Foundational work on EDC coupling selectivity). [Link]

  • Kulkarni, J. A. et al. (2018). On the Formation of Lipid Nanoparticles from Ionizable Lipids. ACS Nano. (Context for LNP lipid synthesis). [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Optimizing 1H NMR Characterization of 16-Aminohexadecan-1-ol

Executive Summary 16-Aminohexadecan-1-ol ( ) represents a class of bifunctional long-chain linkers critical in lipid nanoparticle (LNP) formulation and PROTAC linker design.[1][2] Its structural duality—a polar primary a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

16-Aminohexadecan-1-ol (


) represents a class of bifunctional long-chain linkers critical in lipid nanoparticle (LNP) formulation and PROTAC linker design.[1][2] Its structural duality—a polar primary amine and alcohol separated by a lipophilic 16-carbon methylene chain—presents unique analytical challenges.[2]

This guide objectively compares the performance of the two industry-standard NMR solvent systems: Chloroform-d (


)  and Dimethyl Sulfoxide-

(

)
.[2][3] While

remains the default for lipophilic backbones, experimental data suggests

provides superior resolution for the terminal functional groups (

and

), which are the critical quality attributes (CQAs) for this molecule.[1]

Strategic Comparison: Solvent System Performance

The choice of solvent fundamentally alters the spectral topology of 16-aminohexadecan-1-ol.[2] The following comparison evaluates "performance" based on signal resolution, exchangeable proton visibility, and solubility.

Table 1: Comparative Analytical Performance ( vs. )
FeatureAlternative A: Chloroform-d (

)
Alternative B: DMSO-

(Recommended)
Technical Insight
Solubility Moderate to GoodExcellent The polar ends (

) can cause aggregation in

;

disrupts H-bonding, ensuring monomeric dispersion.[1][2]

-Methylene Resolution
GoodSuperior

separates the

and

signals distinctly from the bulk methylene envelope.[2]
Hydroxyl (

) Signal
Broad singlet / InvisibleSharp Triplet

slows proton exchange, often revealing coupling (

) between

and

.[1]
Amine (

) Signal
Broad / InvisibleDistinct Broad Singlet

often merges

into the baseline;

shifts it downfield, aiding integration.
Water Interference Low (

@ 1.56 ppm)
High (

@ 3.33 ppm)

absorbs atmospheric water rapidly; the water peak can obscure the

-ether protons if not dry.
Decision Matrix: Solvent Selection

The following logic flow illustrates the decision process for selecting the optimal solvent based on specific analytical goals (e.g., purity assay vs. structural confirmation).

Solvent_Decision_Tree Start Analytical Goal Check_Solubility Check Solubility: Is sample >10mg/mL? Start->Check_Solubility Goal_Structure Goal: Full Structural Verification (OH/NH2) Check_Solubility->Goal_Structure Soluble Decision_DMSO Select DMSO-d6 (Visualizes Exchangeables) Check_Solubility->Decision_DMSO Insoluble in CDCl3 Goal_Structure->Decision_DMSO Goal_Backbone Goal: Backbone Integrity Only Decision_CDCl3 Select CDCl3 (Standard Backbone) Goal_Backbone->Decision_CDCl3 Warning_Water CRITICAL: Dry DMSO required to avoid H2O overlap @ 3.33 ppm Decision_DMSO->Warning_Water

Figure 1: Decision matrix for solvent selection. DMSO-d6 is prioritized for end-group analysis, while CDCl3 is sufficient for hydrocarbon chain verification.[1][2]

Detailed Spectral Interpretation (in )

This section details the assignment logic for 16-aminohexadecan-1-ol in


, the recommended solvent for full characterization.[2]
The "Envelope" Phenomenon

The central feature of this spectrum is the massive methylene envelope.

  • Chemical Shift:

    
     1.20 – 1.40 ppm.[2]
    
  • Integration: Approx. 24-26 protons.[2]

  • Interpretation: The internal methylene groups (

    
     through 
    
    
    
    ) are magnetically equivalent due to free rotation and distance from the polar ends. Do not attempt to resolve these peaks. Use this integral as the internal reference standard (set to 24H or 26H) to calibrate the stoichiometry of the end groups.
Terminal Functional Group Assignment
The Alcohol Terminus (

)[2]
  • 
    -Protons (
    
    
    
    ):
    • Shift:

      
       3.35 – 3.45 ppm.[2]
      
    • Multiplicity: Quartet (if

      
       couples) or Triplet (if 
      
      
      
      exchanges).
    • Causality: Deshielded by the electronegative Oxygen atom.[4] Note: In wet

      
      , the water peak (
      
      
      
      ppm) may overlap here.
  • Hydroxyl Proton (

    
    ): 
    
    • Shift:

      
       4.30 – 4.40 ppm.
      
    • Multiplicity: Triplet (

      
       Hz).
      
    • Validation: This peak is diagnostic. If it appears as a triplet, your sample is dry and exchange is slow.[1]

The Amine Terminus (

)[2]
  • 
    -Protons (
    
    
    
    ):
    • Shift:

      
       2.50 – 2.60 ppm.[2]
      
    • Multiplicity: Triplet (

      
       Hz).
      
    • Causality: Less deshielded than the alcohol side because Nitrogen is less electronegative than Oxygen.

    • Conflict Warning: This region overlaps with the residual

      
       solvent peak (
      
      
      
      ppm). High concentrations of analyte are required to distinguish the triplet shoulders from the solvent quintet.
  • Amine Protons (

    
    ): 
    
    • Shift:

      
       1.3 – 3.0 ppm (Broad).[5]
      
    • Behavior: Often broad and indistinct due to quadrupole broadening and rapid exchange.

Assignment Workflow Diagram

Assignment_Workflow Spectrum Raw 1H NMR Spectrum Step1 1. Identify Envelope (1.2-1.4 ppm) Set Integral = ~24H Spectrum->Step1 Step2 2. Locate Alpha-O (3.3-3.5 ppm) Expect 2H Step1->Step2 Step3 3. Locate Alpha-N (2.5-2.7 ppm) Expect 2H (Check DMSO overlap) Step2->Step3 Step4 4. Validate OH Triplet (~4.3 ppm) Confirm Dryness Step3->Step4

Figure 2: Step-by-step assignment workflow for 16-aminohexadecan-1-ol.

Experimental Protocols

Sample Preparation (Standard)
  • Weighing: Accurately weigh 10–15 mg of 16-aminohexadecan-1-ol.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D) .
    
    • Note: Use an ampoule or fresh bottle to minimize water content.[2]

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, gently warm to 40°C.

  • Transfer: Transfer to a clean, dry 5mm NMR tube.

Exchange Validation (Self-Validating Protocol)

To confirm the identity of the


 and 

peaks, perform a deuterium exchange experiment.
  • Acquire the standard spectrum in

    
     or 
    
    
    
    .[2]
  • Add 1 drop of

    
     directly into the NMR tube.
    
  • Shake vigorously for 1 minute.

  • Re-acquire the spectrum.

    • Result: Peaks corresponding to

      
       and 
      
      
      
      will disappear or diminish significantly.[2][6]
    • Causality:

      
      . The 
      
      
      
      is silent in 1H NMR.[2][6]

References

  • Abraham, R. J., et al. (2006).[1][7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Compound Interest. (2015). "A Guide to 1H NMR Chemical Shift Values." Link

  • BenchChem. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link[1]

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Standard reference for solvent residual peaks).

  • PubChem. (2024).[8] "16-Aminohexadecan-1-ol Compound Summary." Link

Sources

Comparative

Comparative Analysis of Mass Spectrometry Fragmentation: 16-Aminohexadecan-1-ol

Topic: Mass Spectrometry Fragmentation Pattern of 16-Aminohexadecan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 16-Aminohexadecan-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 16-Aminohexadecan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

16-Aminohexadecan-1-ol (CAS: 50602-69-2) is a critical bifunctional lipid intermediate, increasingly relevant in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs) and drug delivery systems. Its amphiphilic nature—possessing both a primary amine and a primary alcohol—presents specific analytical challenges.

This guide compares the two industry-standard characterization workflows: Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Trimethylsilyl (TMS) derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI). We analyze the fragmentation mechanics, diagnostic utility, and limitations of each approach to support raw material qualification in drug development.

Structural Context & Analytical Challenge

The molecule


 (MW 257.46 Da) lacks strong chromophores, making UV detection poor. In mass spectrometry, the competing basicity of the amine and the ionization potential of the alcohol dictate the fragmentation pathways.
  • Challenge: The native compound is non-volatile and polar, leading to poor peak shape and thermal degradation in direct GC analysis.

  • Solution: Derivatization is mandatory for GC-MS. For LC-MS, the amine provides a ready handle for protonation (

    
    ).
    
Workflow A: GC-MS (Electron Ionization) of TMS Derivatives

Methodology: To render the molecule volatile and diagnostic, both the hydroxyl and amine groups are protected using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Target Derivative: N,N,O-Tris(trimethylsilyl)-16-aminohexadecan-1-ol (Fully silylated) or N,O-Bis(trimethylsilyl) depending on reaction forcing.

  • Assumption for Guide: We assume the Bis-TMS derivative (N-TMS and O-TMS) is the dominant species formed under standard mild conditions (60°C, 30 min), though Tris-TMS (N,N-bis-TMS) forms under aggressive conditions.

Fragmentation Mechanism (EI at 70 eV)

Electron Impact (EI) is a "hard" ionization technique. The molecular ion (


) is formed but possesses high internal energy, leading to extensive fragmentation. The charge localization directs bond cleavage.
  • 
    -Cleavage (Amine Driven):  The nitrogen lone pair stabilizes the radical cation better than oxygen. Cleavage of the C-C bond adjacent to the nitrogen is the dominant pathway.
    
    • Fragment:

      
      
      
    • Diagnostic Ion:m/z 102 (for Mono-N-TMS) or m/z 174 (for Bis-N-TMS).

  • 
    -Cleavage (Alcohol Driven):  Cleavage adjacent to the ether oxygen.
    
    • Fragment:

      
      
      
    • Diagnostic Ion:m/z 103 .

  • Siliconium Ions: The trimethylsilyl group itself fragments.

    • Diagnostic Ion:m/z 73

      
      .
      
Visualization: EI Fragmentation Pathway

EI_Fragmentation M Molecular Ion (Bis-TMS) [M]+• m/z 401 AlphaN α-Cleavage (Amine) CH2=N+H(TMS) m/z 102 M->AlphaN Dominant Path (Charge on N) AlphaO α-Cleavage (Ether) CH2=O+(TMS) m/z 103 M->AlphaO Secondary Path (Charge on O) TMS Trimethylsilyl Cation [Si(CH3)3]+ m/z 73 M->TMS Rearrangement M_15 [M-15]+ Loss of Methyl M->M_15 -•CH3

Figure 1: EI Fragmentation pathways for the Bis-TMS derivative of 16-Aminohexadecan-1-ol. The stability of the N-containing fragment makes m/z 102/174 highly diagnostic.

Workflow B: LC-MS/MS (Electrospray Ionization)

Methodology: Used for purity assays and impurity identification without derivatization.

  • Ionization: ESI Positive Mode (+).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (promotes protonation).

Fragmentation Mechanism (CID)

ESI is a "soft" technique yielding a stable protonated molecular ion


. Fragmentation is induced via Collision Induced Dissociation (CID).[1]
  • Precursor Ion: m/z 258.3

    
    .
    
  • Neutral Loss (Water): The hydroxyl group protonates and leaves as neutral water.

    • Transition:

      
       (
      
      
      
      ).
  • Neutral Loss (Ammonia): The amine group is the primary site of protonation. Loss of

    
     requires charge migration or high energy.
    
    • Transition:

      
       (
      
      
      
      ).
  • Alkyl Chain Fragmentation: At high collision energies (CE > 35 eV), C-C bond cleavages occur, producing a series of alkyl cations (

    
    ), typically 
    
    
    
    43, 57, 71, etc.
Visualization: ESI-CID Fragmentation Pathway

ESI_Fragmentation Precursor Precursor Ion [M+H]+ m/z 258.3 WaterLoss Water Loss [M+H-H2O]+ m/z 240.3 Precursor->WaterLoss -18 Da (H2O) AmmoniaLoss Ammonia Loss [M+H-NH3]+ m/z 241.3 Precursor->AmmoniaLoss -17 Da (NH3) DoubleLoss Diene Formation [M+H-H2O-NH3]+ m/z 223.3 WaterLoss->DoubleLoss -17 Da (NH3) AmmoniaLoss->DoubleLoss -18 Da (H2O)

Figure 2: ESI-CID fragmentation showing sequential neutral losses. This pattern is characteristic of long-chain amino alcohols.

Comparative Data Summary

The following table contrasts the diagnostic ions observed in each method.

FeatureGC-MS (TMS Derivative) LC-MS/MS (Native)
Molecular Ion

(weak/absent);

often seen.

m/z 258.3 (Strong, Base Peak).
Base Peak m/z 73 (TMS) or m/z 102/174 (

-amine).
m/z 258 (Precursor) or m/z 240 (Water loss).
Structural Specificity High.

-cleavage ions (m/z 103 vs 102) confirm positions of -OH and -NH2.
Moderate. Confirms MW and functional groups (via neutral loss) but less isomer-specific.
Limit of Detection Low ng range (SIM mode).pg range (MRM mode).
Key Diagnostic Ions 73, 102, 103, 147 (rearrangement).258, 240, 241, 223 .
Primary Use Case Structural elucidation; confirming 1,16-substitution pattern.High-throughput purity screening; Impurity quantification.
Experimental Protocols
Protocol A: TMS Derivatization for GC-MS

Use this protocol to verify the 1,16-substitution pattern.

  • Preparation: Weigh 1.0 mg of 16-Aminohexadecan-1-ol into a 1.5 mL GC vial.

  • Solubilization: Add 100 µL anhydrous Pyridine. Vortex until dissolved.

  • Derivatization: Add 100 µL BSTFA + 1% TMCS .

  • Incubation: Cap and heat at 60°C for 30 minutes . (Ensures complete silylation of the sterically accessible primary amine and alcohol).

  • Analysis: Inject 1 µL (Split 1:20) into GC-MS (e.g., DB-5MS column).

    • Note: Ensure the inlet liner is deactivated (glass wool) to prevent adsorption of the amine.

Protocol B: Direct Infusion ESI-MS/MS

Use this protocol for rapid mass confirmation.

  • Preparation: Dissolve sample to 10 µg/mL in Methanol.

  • Dilution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Infusion: Syringe pump infusion at 10 µL/min into the ESI source.

  • Settings:

    • Polarity: Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to preserve

      
      ).
      
    • Collision Energy (Ramp): 10–40 eV to observe neutral losses.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for EI fragmentation mechanisms including alpha-cleavage rules).
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link (Details on BSTFA reactions with amines and alcohols).

  • Murphy, R. C. (2015). Mass Spectrometry of Lipids. New York, NY: Springer.
  • National Institute of Standards and Technology (NIST). NIST Mass Spectral Library. Link (Source for general fragmentation patterns of silylated amino alcohols).

Sources

Validation

Melting Point Verification for Pure 16-Aminohexadecan-1-ol: A Comparative Guide

Executive Summary & Core Directive 16-Aminohexadecan-1-ol (CAS: 50602-69-2) is a critical bifunctional building block used in the formation of Self-Assembled Monolayers (SAMs), lipid synthesis, and surface passivation.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

16-Aminohexadecan-1-ol (CAS: 50602-69-2) is a critical bifunctional building block used in the formation of Self-Assembled Monolayers (SAMs), lipid synthesis, and surface passivation.[1] Its amphiphilic nature—combining a long hydrophobic alkyl chain with terminal amine and hydroxyl groups—makes it prone to specific impurities that drastically alter its thermal properties.

The Challenge: Unlike common reagents, the experimental melting point (MP) of 16-Aminohexadecan-1-ol is often poorly documented in general catalogs. The Solution: This guide establishes a rigorous verification protocol . By triangulating data from homologous series (C12) and structural analogs (diols), we define the Target Melting Range (85–95 °C) and provide a differential scanning calorimetry (DSC) workflow to validate purity against common synthesis byproducts.

Technical Specifications & Theoretical Profiling

To validate the identity of 16-Aminohexadecan-1-ol, we must first establish the theoretical baseline derived from structural homologues.

The Homologue Trend Analysis

In long-chain aliphatic compounds, melting points increase with chain length due to enhanced Van der Waals interactions.[1] We use 12-Aminododecan-1-ol and 1,16-Hexadecanediol as anchor points to bracket the expected range for the C16 amine.

CompoundStructureChain LengthMelting Point (°C)Relevance
16-Bromohexadecan-1-ol Br-(CH₂)₁₆-OHC1645 – 52 °C Major Impurity (Starting Material)
12-Aminododecan-1-ol H₂N-(CH₂)₁₂-OHC1279 – 83 °C Lower Homologue Anchor
1,16-Hexadecanediol HO-(CH₂)₁₆-OHC1697 °C Structural Analog
16-Aminohexadecanoic Acid H₂N-(CH₂)₁₅-COOHC16~195 °C Oxidation Impurity (Zwitterionic)
16-Aminohexadecan-1-ol H₂N-(CH₂)₁₆-OH C16 85 – 95 °C (Est.) TARGET MOLECULE

Scientific Insight: The C16 amine is expected to melt higher than the C12 amine (81°C) but slightly lower than the C16 diol (97°C) due to the difference in hydrogen bonding lattice energy between -NH₂ and -OH groups.[1]

Methodology Comparison: DSC vs. Capillary

For verifying high-value intermediates like 16-Aminohexadecan-1-ol, standard capillary methods are often insufficient due to the waxy nature of long-chain alcohols, which can exhibit "softening" before true melting.

FeatureCapillary Melting Point (Standard)Differential Scanning Calorimetry (DSC)
Precision ± 1–2 °C± 0.1 °C
Impurity Detection Visual only (meniscus formation)Quantitative (peak broadening, pre-melt events)
Polymorph Detection Difficult to observeClearly visible as multiple endotherms
Suitability Quick routine checkRequired for Certificate of Analysis (CoA)

Recommendation: Use DSC for initial lot validation to ensure no amorphous phases or eutectic impurities (like the bromo-precursor) are present.[1]

Experimental Protocol: DSC Verification Workflow

This protocol is designed to be self-validating . It distinguishes the target molecule from its specific synthesis precursors.

Equipment & Reagents[1]
  • Instrument: DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

  • Pan Type: Hermetically sealed aluminum pans (to prevent sublimation or oxidation).

  • Purge Gas: Nitrogen (50 mL/min).

  • Reference: Empty hermetic aluminum pan.

Step-by-Step Procedure
  • Sample Preparation: Weigh 2–4 mg of 16-Aminohexadecan-1-ol into the sample pan. Ensure the sample is in close contact with the pan bottom for optimal heat transfer.

  • Equilibration: Equilibrate at 20 °C for 5 minutes.

  • Ramp 1 (Erasure of Thermal History): Heat from 20 °C to 120 °C at 10 °C/min .

    • Note: Discard data from this first run if the sample has unknown storage history (crystallinity differences).

  • Cooling: Cool from 120 °C to 20 °C at 10 °C/min to standardize crystal formation.

  • Ramp 2 (Data Collection): Heat from 20 °C to 150 °C at 5 °C/min .

  • Analysis: Integrate the main endothermic peak. Record

    
     (Onset Temperature) and 
    
    
    
    (Peak Maximum).
Acceptance Criteria (The Decision Matrix)

Use the following logic to interpret the DSC thermogram.

VerificationLogic Start Analyze DSC Endotherm (Ramp 2) CheckLow Is Peak < 60°C? Start->CheckLow CheckHigh Is Peak > 150°C? CheckLow->CheckHigh No RejectBromo REJECT: Contamination (Unreacted 16-Bromohexadecan-1-ol) CheckLow->RejectBromo Yes (45-55°C) CheckTarget Is Peak 85°C - 98°C? CheckHigh->CheckTarget No RejectAcid REJECT: Oxidation (16-Aminohexadecanoic Acid) CheckHigh->RejectAcid Yes (>150°C) Pass PASS: Identity Confirmed (Pure 16-Aminohexadecan-1-ol) CheckTarget->Pass Yes (Sharp Peak) Investigate INVESTIGATE: Mixed Phase (Recrystallize from Ethanol) CheckTarget->Investigate No (Broad/Split)

Figure 1: Decision logic for interpreting DSC data of 16-Aminohexadecan-1-ol. This workflow filters out common synthesis impurities.[1]

Data Interpretation & Troubleshooting

The "Depressed" Melting Point

If you observe a melting range of 70–80 °C (broad), your sample is likely impure.

  • Cause: Eutectic mixture of the product and the starting material (16-bromohexadecan-1-ol).

  • Remediation: Recrystallize from hot ethanol or ethyl acetate. The bromo-impurity is more soluble in cold organic solvents than the amino alcohol.[1]

The "High" Melting Point

If you observe a transition >100 °C or a secondary peak at high temperature:

  • Cause: Formation of the carbonate salt (reaction with atmospheric CO₂) or oxidation to the amino acid.

  • Remediation: Wash the solid with dilute NaOH (to remove acid) or recrystallize under inert atmosphere (Argon).

Storage Recommendations

To maintain the melting point integrity:

  • Store at 2–8 °C .

  • Keep under Argon/Nitrogen to prevent carbonate formation.

  • Protect from light (prevents radical oxidation of the alkyl chain).

References

  • PubChem. (n.d.). 16-Aminohexadecan-1-ol (CID 13272233).[1][2] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Bain, C. D., et al. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society. (Contextual reference for long-chain assembly properties).

Sources

Comparative

Comparative Guide: Long-Chain (C16) vs. Medium-Chain (C11) Amino-Terminated SAMs

This guide provides an in-depth technical comparison between 16-Aminohexadecan-1-ol and 11-Aminoundecan-1-ol derivatives as precursors for Self-Assembled Monolayers (SAMs). Editorial Note on Nomenclature: While the speci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 16-Aminohexadecan-1-ol and 11-Aminoundecan-1-ol derivatives as precursors for Self-Assembled Monolayers (SAMs).

Editorial Note on Nomenclature: While the specific alcohols (16-Aminohexadecan-1-ol and 11-Aminoundecan-1-ol) are cited, in surface science applications for drug development and biosensing, these molecules are primarily utilized as precursors to generate high-affinity anchors. The most common application involves their conversion to thiols (e.g., 16-amino-1-hexadecanethiol) for gold surfaces or silanes for oxide surfaces. This guide compares the performance of the resulting C16 (Long-Chain) vs. C11 (Medium-Chain) Amino-Terminated SAMs, focusing on the critical impact of alkyl chain length on monolayer stability, ordering, and bio-interface performance.

Executive Summary

For researchers designing biosensors or drug delivery vehicles, the choice between C16 and C11 amino-linkers is a trade-off between structural crystallinity and kinetic flexibility .

  • 16-Aminohexadecan-based SAMs (C16): The superior choice for long-term stability and passivation. The longer alkyl chain maximizes van der Waals interactions, creating a "solid-like," crystalline barrier that minimizes defects and non-specific adsorption.

  • 11-Aminoundecan-based SAMs (C11): The preferred choice for applications requiring electron transfer or rapid functionalization. The shorter chain forms a "liquid-like" disordered phase, offering lower impedance and higher permeability to small ions, though with reduced thermal stability.

Technical Performance Analysis
1.1 Supramolecular Ordering & Stability

The fundamental difference lies in the intermolecular van der Waals (vdW) forces , which scale with the number of methylene (-CH₂-) units.

  • C16 (Hexadecyl): The 16-carbon chain provides sufficient cohesive energy (~1.5 kcal/mol per CH₂) to overcome thermal motion at room temperature. These SAMs self-organize into a highly ordered, all-trans crystalline lattice with a tilt angle of ~30° on Au(111). This dense packing effectively blocks ion penetration, making it ideal for insulating coatings or preventing corrosion.

  • C11 (Undecyl): The 11-carbon chain resides near the order-disorder transition boundary. At room temperature, C11 SAMs often exhibit a "liquid-like" state with significant gauche defects at the chain termini. This disorder creates a more permeable layer, which can be advantageous for sensing but detrimental for surface protection.

1.2 Surface pKa and Electrostatics

The local environment affects the protonation state of the terminal amine (-NH₂ ↔ -NH₃⁺).

  • C16 SAMs: Due to the highly ordered, hydrophobic environment created by the long chains, the apparent pKa of the terminal amine is often shifted lower compared to bulk solution. The rigid structure limits the solvation of the charged ammonium group.

  • C11 SAMs: The disordered, liquid-like nature allows better water penetration and solvation of the terminal groups, resulting in a pKa closer to the solution value. This makes C11 SAMs more responsive to pH changes in the physiological range (pH 7.4).

1.3 Electron Transfer (ET) Rates

For electrochemical biosensors, the SAM acts as a tunneling barrier.

  • Tunneling Decay: The electron transfer rate (

    
    ) decays exponentially with chain length (
    
    
    
    ):
    
    
    .
  • Comparison: C16 SAMs act as potent insulators, significantly retarding electron transfer. C11 SAMs, being thinner (~1.6 nm vs ~2.2 nm), allow for measurable tunneling currents, making them the standard for electrochemical detection of redox events (e.g., ferrocene tagging).

Quantitative Comparison Matrix
Feature16-Amino-C16 SAM 11-Amino-C11 SAM Implication for Drug Dev
Monolayer State Crystalline / Solid-likeLiquid-like / DisorderedC16 prevents non-specific binding better.
Film Thickness ~2.1 – 2.4 nm~1.5 – 1.7 nmC11 is better for near-field sensing (SPR/LSPR).
Barrier Property High (Insulating)Moderate (Permeable)Use C11 for electrochemical sensors; C16 for passivation.
Defect Density Low (Pin-hole free)Moderate to HighC16 ensures reproducible surface chemistry.
Thermal Stability High (Stable > 100°C)Moderate (Desorbs > 70°C)C16 survives harsh sterilization/processing.
Precursor Cost High (Specialty Synthesis)Moderate (Commodity)C11 is cost-effective for single-use diagnostics.
Experimental Protocols
Protocol A: Preparation of Amino-Terminated SAMs on Gold

Note: This protocol assumes the conversion of the alcohol precursor to the thiol form (e.g., 16-amino-1-hexadecanethiol), which is the standard for gold functionalization.

Materials:

  • Polycrystalline Gold substrates (Au/Ti on Glass).

  • Precursor: 16-Amino-1-hexadecanethiol (hydrochloride salt) OR 11-Amino-1-undecanethiol.[1][2]

  • Solvent: Absolute Ethanol (degassed).

Workflow:

  • Cleaning: Clean Au substrates via UV/Ozone (20 min) followed by an ethanol rinse.

  • Solution Prep: Prepare a 1 mM solution of the amino-thiol in degassed absolute ethanol.

    • Expert Tip: For C16, slight heating (40°C) and sonication may be required to fully dissolve the long hydrophobic chain.

  • Incubation: Immerse the gold substrate in the solution.

    • C11: 12–24 hours at Room Temperature (RT).

    • C16: 24–48 hours at RT (Longer chains require more time to reorganize into a crystalline lattice).

  • Rinsing: Rinse copiously with ethanol to remove physisorbed layers.

  • Drying: Dry under a stream of high-purity Nitrogen gas.

  • Validation: Measure Contact Angle (Water).

    • Expected C16: < 45° (due to hydrophilic -NH2, but hysteresis may occur).

    • Expected C11: < 40° (often lower due to disorder/wetting).

Protocol B: Self-Validation System (Quality Control)

To ensure the SAM is of "Publishable Quality," perform the Redox Probe Blocking Test .

  • Immerse SAM-coated electrode in 1 mM

    
     / 0.1 M KCl.
    
  • Perform Cyclic Voltammetry (-0.2V to +0.6V).

  • Pass Criteria:

    • C16: Almost complete suppression of redox peaks (Sigmoidal or flat response).

    • C11: Visible redox peaks, but with wider peak separation (

      
      ) compared to bare gold.
      
Visualizing the Mechanism

The following diagram illustrates the structural difference between the "Solid-like" C16 and "Liquid-like" C11 monolayers and their impact on surface accessibility.

SAM_Comparison cluster_C16 16-Aminohexadecan-1-ol Derived SAM (C16) cluster_C11 11-Aminoundecan-1-ol Derived SAM (C11) C16_Structure Long Alkyl Chain (C16) C16_State Crystalline / Solid-like (High vdW Forces) C16_Structure->C16_State Strong Chain Interaction C11_Structure Medium Alkyl Chain (C11) C16_Structure->C11_Structure Decreasing Chain Length C16_Result High Stability Insulating Barrier Low Defects C16_State->C16_Result C11_State Liquid-like / Disordered (Weak vdW Forces) C11_Structure->C11_State Weak Chain Interaction C11_Result Moderate Stability Electron Permeable Higher Defects C11_State->C11_Result

Caption: Structural causality: C16 chains maximize van der Waals forces for crystallinity, while C11 chains remain disordered.

References
  • Dojindo Laboratories. "16-Amino-1-hexadecanethiol: Long-chain SAM formation and stability." Dojindo Product Technical Data.

  • Lovera, P., et al. (2007). "Selective Permeation of a Liquidlike Self-Assembled Monolayer of 11-Amino-1-undecanethiol on Polycrystalline Gold." The Journal of Physical Chemistry C, 111(14), 5351–5362.[3]

  • Vericat, C., et al. (2013). "Self-Assembled Monolayers of NH2-Terminated Thiolates: Order, pKa, and Specific Adsorption." Journal of Physics: Condensed Matter.

  • Sigma-Aldrich. "11-Amino-1-undecanethiol hydrochloride: Product Specification and Applications in Biosensing." Merck / Sigma-Aldrich Technical Library.

Sources

Validation

Comparative Guide to TLC Visualization Methods for Long-Chain Amino Alcohols: Ninhydrin vs. Alternative Stains

Long-chain amino alcohols—such as sphingosine, sphinganine, and synthetic serinol derivatives—are fundamental structural components of cellular membranes and act as highly potent bioactive signaling molecules[1]. In both...

Author: BenchChem Technical Support Team. Date: March 2026

Long-chain amino alcohols—such as sphingosine, sphinganine, and synthetic serinol derivatives—are fundamental structural components of cellular membranes and act as highly potent bioactive signaling molecules[1]. In both lipidomics and synthetic chemistry, Thin-Layer Chromatography (TLC) remains an indispensable, cost-effective method for separating these complex lipids[2].

Because long-chain amino alcohols are inherently colorless and lack strong UV chromophores, visualizing them requires chemical derivatization. This guide provides an objective, data-driven comparison of the Ninhydrin stain against alternative visualization methods, detailing the mechanistic causality behind each technique and providing self-validating experimental protocols.

Mechanistic Causality: Why Choose Ninhydrin?

The structural duality of long-chain amino alcohols defines their reactivity on a silica plate. They possess a hydrophobic aliphatic tail (which interacts with the mobile phase) and a highly polar headgroup containing both hydroxyl (-OH) and primary amine (-NH₂) functionalities (which anchors to the silica stationary phase).

Ninhydrin (2,2-dihydroxyindane-1,3-dione) is widely considered the gold standard for amino lipid visualization because of its strict chemical causality[2][3]. When heated, ninhydrin acts as an oxidizing agent, initiating the oxidative deamination of the primary amine on the lipid headgroup. This reaction releases ammonia, which then condenses with a second molecule of ninhydrin and the reduced intermediate (hydrindantin) to form Ruhemann's purple .

This mechanism provides exceptional specificity. While universal lipid stains will indiscriminately highlight any organic mass on the plate, ninhydrin selectively visualizes only the lipids containing free primary or secondary amines, allowing researchers to easily distinguish free sphingosine from its N-acylated derivatives (ceramides)[4].

G A Long-Chain Amino Alcohols (e.g., Sphingosine) B TLC Separation (Silica Gel 60) A->B C Ninhydrin Stain (Specific for -NH2) B->C Targets -NH2 D PMA Stain (Universal Lipid Stain) B->D Targets -OH / Alkenes E Iodine Vapor (Reversible, Unsaturated) B->E Targets Alkenes

Caption: Logical selection of TLC visualization methods based on lipid functional groups.

Comparative Performance Data

To objectively evaluate ninhydrin against alternative stains like Phosphomolybdic Acid (PMA), Iodine vapor, and Primulin, we must look at their limits of detection (LOD), specificity, and whether the method destroys the analyte[2][5].

Quantitative & Qualitative Comparison Table
Visualization MethodTarget Functional GroupDestructive?Sensitivity (LOD)Colorimetric ResultBest Use Case
Ninhydrin (0.25%) Primary & Secondary AminesYes~100–500 ngPink to Deep PurpleDifferentiating free sphingoid bases from ceramides.
PMA (10–20%) Alcohols, Alkenes, PhenolsYes~130 ngDark Blue/GreenUniversal detection of all lipid species[2].
Iodine Vapor Alkenes, AromaticsSemi/No~1–5 µgYellow/BrownNon-destructive recovery of unsaturated lipids[5].
Primulin (0.01%) Universal HydrophobicNoLow nanomoleFluorescent (UV)Preparative TLC where lipid extraction is required[2][6].

Self-Validating Experimental Protocols

A robust experimental protocol must include internal mechanisms to verify its own success. The following methodologies incorporate built-in positive and negative controls to prevent false interpretations.

Protocol A: Ninhydrin Staining (Specific Amine Detection)

Purpose: To specifically detect free long-chain amino alcohols (e.g., sphingosine) within a complex lipid mixture[4].

  • Reagent Preparation: Dissolve 0.25 g of ninhydrin in 100 mL of acetone or ethanol. Store in a dark bottle.

  • Application: After chromatographic development, dry the TLC plate thoroughly in a fume hood to remove all mobile phase solvents (especially if ammonia or acetic acid was used, as these will cause background staining)[7]. Spray the plate evenly with the ninhydrin solution until damp but not pooling.

  • Thermal Activation: Heat the plate using a hot air gun or an oven at 80–100 °C for 5–10 minutes until purple spots emerge[3].

  • Self-Validation Check:

    • Positive Control: Spot 1 µg of pure synthetic sphingosine on the edge of the plate. It must turn purple.

    • Negative Control: Spot 1 µg of an N-acetylated sphingosine (ceramide). It must remain invisible under ninhydrin, proving the stain is specifically targeting the free amine and not the aliphatic tail.

Protocol B: Phosphomolybdic Acid (PMA) Staining (Universal Detection)

Purpose: To visualize all organic components on the plate, confirming the presence of non-aminated impurities or fully acylated lipids[1].

  • Reagent Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol[8].

  • Application: Submerge the dried TLC plate into the PMA solution for 2 seconds using forceps, then wipe the back of the plate to prevent uneven heating.

  • Thermal Activation: Heat the plate on a hot plate or in an oven at 120 °C for 5–10 minutes. The heteropoly acid is reduced by the lipids, turning the spots dark blue/green against a yellow background.

  • Self-Validation Check: Spot a saturated lipid (e.g., sphinganine) and an unsaturated lipid (e.g., sphingosine). Both must appear, though the unsaturated lipid may stain more intensely due to the higher ease of oxidation at the double bond[2].

Protocol C: Iodine Vapor Chamber (Non-Destructive)

Purpose: To temporarily visualize unsaturated long-chain amino alcohols prior to extraction or secondary staining[5].

  • Chamber Preparation: Add a few crystals of solid iodine to a glass TLC chamber containing a layer of powdered silica to increase surface area. Cap and let the vapor equilibrate[5].

  • Application: Place the dried TLC plate into the chamber for 1–10 minutes. Iodine forms reversible charge-transfer complexes with double bonds, appearing as yellow-brown spots[5].

  • Self-Validation Check: Immediately upon removing the plate, circle the visible spots with a graphite pencil. Leave the plate in a fume hood for 30 minutes; the spots must fade as the iodine sublimes. You can then spray the exact same plate with Ninhydrin (Protocol A) to confirm which of the iodine-active spots also contain a free amine.

Biological Context: Why Specificity Matters

The ability to distinguish between different sphingolipids is not merely an analytical exercise; it is biologically critical. Long-chain amino alcohols are the precursors to Sphingosine-1-Phosphate (S1P) .

While ceramides generally promote apoptosis (cell death), sphingosine is phosphorylated by Sphingosine Kinase 1/2 (SphK1/2) to form S1P, a potent signaling lipid that promotes cell survival, proliferation, and is heavily implicated in doxorubicin resistance in breast cancer[4]. Because the structural difference between these molecules is minimal, highly specific TLC visualization (like ninhydrin coupled with autoradiography for phosphorylated species) is required to accurately track lipid metabolism[4].

G N1 Serine + Palmitoyl-CoA N2 3-Keto- sphinganine N1->N2 SPT N3 Sphinganine N2->N3 Reductase N4 Ceramides N3->N4 CerS N5 Sphingosine N4->N5 Ceramidase N6 S1P N5->N6 SphK1/2

Caption: Biosynthetic pathway of sphingoid bases and their conversion to the signaling lipid S1P.

References

  • Fuchs, B., et al. "Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization." MDPI, 2026.[Link]

  • Choi, J. Y., et al. "A novel fluorescein sodium-based screening platform for the identification of sphingoid base-producing Wickerhamomyces ciferrii mutants." Frontiers / PMC, 2025.[Link]

  • Brunner, M., et al. "Diastereoselective formation of highly functionalised a-substituted amino acid derivatives via aldol addition." SciSpace, 2005. [Link]

  • Christie, W. W. "Thin-Layer Chromatography of Lipids." AOCS, 2019.[Link]

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." LibreTexts, 2022. [Link]

  • EPFL. "TLC Visualization Reagents." EPFL, n.d. [Link]

  • BioTech Beacons. "Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide." BioTech Beacons, 2025. [Link]

  • Leblanc, R., et al. "Lysophosphatidate promotes sphingosine 1-phosphate metabolism and signaling: Implications for breast cancer and doxorubicin resistance." PMC, n.d. [Link]

Sources

Comparative

Validating Surface Amine Functionalization: A Comparative Guide &amp; CD-XPS Protocol

Executive Summary For researchers developing antibody-drug conjugates (ADCs), biosensors, or functionalized nanoparticles, the presence of surface amine ( ) groups is the critical "handle" for subsequent chemistry. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers developing antibody-drug conjugates (ADCs), biosensors, or functionalized nanoparticles, the presence of surface amine (


) groups is the critical "handle" for subsequent chemistry. However, validating these groups is notoriously difficult.

While colorimetric assays (e.g., Ninhydrin) are standard for bulk polymers, they fail at the nanoscale. X-ray Photoelectron Spectroscopy (XPS) is the only technique capable of quantitative, surface-sensitive (top 1–10 nm) validation. Yet, standard XPS analysis often yields ambiguous results due to peak overlap between amines, amides, and protonated species.

This guide details the Chemical Derivatization XPS (CD-XPS) workflow—specifically using 4-Trifluoromethylbenzaldehyde (TFBA) —as the absolute gold standard for distinguishing and quantifying primary amines on surfaces.

Part 1: The Challenge of Amine Validation

Why Standard Methods Fail

Direct analysis of amine surfaces often leads to false positives or inaccurate quantification due to the "Chemical State Paradox."

  • The N1s Overlap: In high-resolution XPS, primary amines (

    
    ) appear at ~399.6 eV. Unfortunately, amides (
    
    
    
    ) and urethanes also appear at ~400.0 eV. A standard curve-fit cannot reliably distinguish a failed functionalization (amide) from a successful one (amine).
  • Protonation: Under ambient conditions, surface amines protonate to ammonium (

    
    ), shifting the peak to ~401.5 eV, further complicating the spectrum.
    
  • Sensitivity: FTIR lacks the surface sensitivity to detect monolayers on flat substrates (e.g., silicon wafers), while Contact Angle is purely qualitative.

Comparative Analysis: XPS vs. Alternatives
FeatureCD-XPS (TFBA Method) Ninhydrin / Orange II FTIR / ATR ToF-SIMS
Primary Output Quantitative atomic % & Chemical StateTotal Amine ConcentrationFunctional Group IDMolecular Fragments
Surface Depth Top 1–10 nm (Surface Specific)Bulk + Surface (Porous accessible)~1000 nm (Bulk dominated)Top 1 nm (Extreme Surface)
Selectivity High (Distinguishes

from

)
Moderate (Interference from

amines)
Low (Peaks overlap in fingerprint region)High (Structural ID)
Destructive? No (Non-contact)Yes (Chemical reaction/Consumption)NoYes (Sputtering)
Spatial Resolution

(Mapping capable)
None (Solution based)

(Micro-FTIR)

(Imaging)
Verdict Gold Standard for Validation Good for Porous ScaffoldsGood for Bulk QCGood for Defect Imaging

Part 2: The Solution – Chemical Derivatization XPS (CD-XPS)

To overcome the N1s overlap, we employ a "tagging" strategy.[1] We react the surface with 4-Trifluoromethylbenzaldehyde (TFBA) .[1][2]

  • Mechanism: TFBA reacts specifically with primary amines to form an imine (Schiff base).

  • The Marker: The TFBA molecule contains a

    
     group. Fluorine (F) has a high photoionization cross-section (very sensitive in XPS) and is rarely present in biological or silane backgrounds.
    
  • The Math: Every 1 amine yields 3 Fluorine atoms. This amplification limits the detection limit and provides a unique F1s signal that only exists if the amine reaction occurred.

Reaction Pathway & Workflow

CD_XPS_Workflow Start Substrate (Unknown -NH2) Reaction Gas-Phase Reaction (+ TFBA Reagent) Start->Reaction Vacuum Oven 40°C, 2h Imine Imine Formation (-N=CH-Ar-CF3) Reaction->Imine Specific to Primary Amines XPS XPS Analysis (Survey + High Res) Imine->XPS Transfer to UHV Data Quantification (F1s Signal) XPS->Data Calculate F:N Ratio Amide Amide/Urethane Contaminants Amide->Reaction No Reaction

Figure 1: The CD-XPS workflow ensures that only active primary amines are quantified, as non-reactive amides or secondary amines will not tag with Fluorine.

Part 3: Experimental Protocol

Senior Scientist Note: I strongly recommend Gas-Phase derivatization over Liquid-Phase. Liquid solvents can cause surface reconstruction, swelling of polymer brushes, or carry-over of physisorbed TFBA that is hard to wash off, leading to falsely high readings.

Materials
  • Reagent: 4-Trifluoromethylbenzaldehyde (TFBA) (98% purity).

  • Chamber: Vacuum desiccator or dedicated glass reactor.

  • Substrate: Amine-functionalized surface (e.g., APTES-glass, amine-polymer).

Step-by-Step Procedure
  • Preparation:

    • Place 0.5 mL of TFBA liquid into a small open vial.

    • Place the vial and your samples into the reaction vessel. Do not let the liquid touch the samples.

  • Reaction (Gas Phase):

    • Evacuate the vessel to roughly 10–100 mbar.

    • Seal the vessel and place it in an oven at 40°C for 2–3 hours (or room temperature overnight). The TFBA vapor will saturate the chamber and react with surface amines.

  • Post-Reaction Cleanup (Critical):

    • Vent the vessel.

    • Degassing: Place samples in a high-vacuum chamber (

      
       Torr) for 1 hour before XPS analysis. This removes physisorbed (non-covalently bonded) TFBA molecules. Skipping this step is the #1 cause of data errors.
      
  • XPS Acquisition:

    • Survey Scan: 0–1200 eV (Check for F1s peak at ~688 eV).

    • High-Res Scans: C1s, N1s, F1s, Si2p (if silica substrate).

Part 4: Data Interpretation & Calculation[1][3]

Qualitative Validation (The "Yes/No" Test)

Check the High-Resolution N1s spectrum.

  • Pre-Derivatization: Broad peak at 399–402 eV.

  • Post-Derivatization: You should see a new component or a shift, but the F1s peak is the definitive marker. If F1s is present, primary amines were accessible.

Quantitative Calculation (Surface Density)

To calculate the density of amines (


), use the atomic percentage obtained from the survey scan.

The Logic: Since each TFBA molecule introduces 3 Fluorine atoms for every 1 Nitrogen atom of a primary amine:


[2]

If your measured


 ratio is 

, derivatization was incomplete (steric hindrance). If your measured

ratio is

, you have physisorbed TFBA (insufficient degassing).

Calculation of Functionalization Efficiency (


): 


  • 
    : Atomic % of Fluorine from XPS.[1]
    
  • 
    : Atomic % of Nitrogen from XPS.
    
  • Note: If the surface contains non-amine nitrogen (e.g., the substrate is a polyurethane), you must subtract the background Nitrogen from the denominator.

Calculating Surface Coverage (Silanes on Silicon)

For a monolayer on silicon, use the attenuation of the substrate signal (Si2p) or the ratio of F to Si. A simplified approximation for monolayer coverage (


, molecules/nm²) using the Fluorine signal:


Where


 is intensity (area) and 

is the sensitivity factor. Consult Alexander et al. (Reference 1) for the rigorous equation involving mean free path (

).

References

  • Alexander, M. R., et al. (2000). Chemical derivatization XPS for the determination of amine functional groups.[1][3]Surface and Interface Analysis . [Link][4]

  • Graf, N., et al. (2011). XPS analysis of amine-functionalized surfaces: A comparison of methods.Langmuir . [Link]

  • NIST X-ray Photoelectron Spectroscopy Database. Binding Energies for Nitrogen and Fluorine. [Link]

  • Ratner, B. D., & Castner, D. G. (2009). Surface Analysis with XPS and ToF-SIMS in Biomaterials Science.Surface Science Techniques . [Link]

  • ASTM E1829-14. Standard Guide for Handling Specimens prior to X-ray Photoelectron Spectroscopy (XPS). [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Logistics for 16-Aminohexadecan-1-ol

Topic: Personal protective equipment for handling 16-Aminohexadecan-1-ol Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary 16-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 16-Aminohexadecan-1-ol Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

16-Aminohexadecan-1-ol (CAS 50602-69-2) is a bifunctional long-chain lipid linker used critically in the synthesis of lipid nanoparticles (LNPs) and surface-modified liposomes. Its amphiphilic nature—possessing both a polar primary amine/alcohol head and a hydrophobic hexadecyl tail—presents specific handling challenges. While not highly volatile, its solid-state fineness poses inhalation risks, and its amine functionality necessitates strict protection against dermal and ocular irritation.

This guide provides a self-validating safety protocol, moving beyond generic advice to address the specific physical chemistry of this lipid-anchor molecule.

Part 1: Chemical Profile & Hazard Logic

Understanding the molecule is the first step in safety.

PropertySpecificationSafety Implication
CAS Number 50602-69-2Unique identifier for waste labeling.
Physical State White waxy solid / PowderDust generation is the primary inhalation vector.
Functionality Primary Amine (-NH2), Alcohol (-OH)Corrosive/Irritant: Amines can cause chemical burns or severe dermatitis upon prolonged contact.
Solubility Soluble in Ethanol, Chloroform, DCMPermeation Risk: Once dissolved, the solvent acts as a carrier, significantly reducing glove breakthrough times.
GHS Classification Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3Target organs: Respiratory tract, skin, eyes.
Part 2: Personal Protective Equipment (PPE) Matrix

The "Why" behind the gear: Standard latex gloves are insufficient for lipid-amine handling because organic solvents (often used to dissolve this compound) degrade latex rapidly, carrying the amine through to the skin.

1. Hand Protection Strategy
  • Dry Solid Handling:

    • Primary Layer: Nitrile Examination Gloves (min 4 mil).

    • Logic: Sufficient to protect against incidental contact with dry powder.

  • Solution Handling (e.g., in Chloroform/Methanol):

    • Primary Layer: High-Dexterity Nitrile (4 mil).

    • Secondary Layer (Outer): Thicker Nitrile (8 mil) or Laminate (Silver Shield) if handling >100mL.

    • Logic: Chloroform permeates standard nitrile in <2 minutes. The double-gloving system provides a "sacrificial" outer layer that can be stripped immediately upon splash without exposing skin.

2. Respiratory & Eye Protection[4][5]
  • Engineering Control (Primary): Chemical Fume Hood. Never weigh this substance on an open bench.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).

    • Note: Safety glasses are inadequate because fine amine dust can bypass side shields and react with eye moisture to form an alkaline solution.

  • Respiratory (If Hood Unavailable): N95 or P95 Particulate Respirator.

    • Logic: Protects against the inhalation of fine particulates which can cause respiratory sensitization.

Part 3: Operational Protocol (Step-by-Step)

This workflow is designed to minimize static charge (which scatters lipid powders) and prevent cross-contamination.

Phase A: Preparation & Weighing
  • Static Control: 16-Aminohexadecan-1-ol is waxy and prone to static. Use an anti-static gun or ionizing bar inside the fume hood before opening the vial.

  • Weighing:

    • Place the receiving vessel (scintillation vial or round-bottom flask) on the balance inside the hood.

    • Use a stainless steel spatula (plastic spatulas generate static, causing powder to "jump").

    • Critical Step: Wipe the spatula with a Kimwipe dampened in ethanol before use to remove any residual oils that could contaminate the lipid.

Phase B: Dissolution & Transfer
  • Solvent Addition: Add the solvent (typically Ethanol or Chloroform) slowly down the side of the vessel to wash down any adherent powder.

  • Vortexing: Cap the vial tightly. Vortex for 30 seconds.

    • Observation Check: Ensure the solution is clear. Cloudiness indicates incomplete dissolution or moisture contamination (the amine is hygroscopic).

  • Transfer: Use a glass Pasteur pipette. Avoid plastic pipettes if using halogenated solvents (Chloroform/DCM) as plasticizers can leach into your lipid formulation.

Part 4: Emergency Response & Waste Disposal
Spill Management
  • Dry Spill: Do not sweep (creates dust). Cover with a damp paper towel (water-dampened) to trap dust, then wipe up.

  • Solution Spill: Cover with an absorbent pad.[5] If the solvent is flammable (Ethanol), turn off nearby hot plates.

  • Decontamination: Clean the surface with 1% Acetic Acid or weak Citric Acid solution.

    • Mechanism:[3][6] The acid neutralizes the basic amine residues, preventing sticky residue and chemical burns.

Disposal Protocol
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the Hazardous Solid Waste bin (labeled "Toxic/Irritant").

  • Liquid Waste:

    • Segregate based on the solvent.

    • If in Ethanol: Flammable Organic Waste.

    • If in Chloroform: Halogenated Organic Waste.

    • Labeling: Must explicitly list "16-Aminohexadecan-1-ol" as a constituent. Do not just write "Lipid Waste."

Part 5: Visualization & Logic Flows
Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting glove and respiratory protection based on the physical state of the reagent.

PPE_Logic Start Handling 16-Aminohexadecan-1-ol State Determine Physical State Start->State Solid Dry Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid Solid_PPE PPE: Nitrile Gloves (4 mil) + Splash Goggles + Lab Coat Solid->Solid_PPE Solid_Eng Control: Fume Hood (Anti-static gun recommended) Solid->Solid_Eng Solvent_Type Identify Solvent Liquid->Solvent_Type NonHalo Ethanol/Methanol Solvent_Type->NonHalo Halo Chloroform/DCM Solvent_Type->Halo Liquid_PPE_Std PPE: Nitrile Gloves (4 mil) + Splash Goggles NonHalo->Liquid_PPE_Std Liquid_PPE_High PPE: Double Gloving Required (Inner: Nitrile, Outer: Laminate/Thick Nitrile) Halo->Liquid_PPE_High

Diagram 2: Operational Workflow (Cradle-to-Grave)

Caption: Step-by-step workflow from storage retrieval to final waste disposal, highlighting critical control points.

Workflow Storage 1. Storage (-20°C, Desiccated) Equilibrate 2. Equilibrate (Warm to RT in desiccator) Storage->Equilibrate Prevent condensation Weigh 3. Weighing (In Fume Hood, Anti-static) Equilibrate->Weigh Avoid moisture Dissolve 4. Dissolution (Vortex, check clarity) Weigh->Dissolve Use 5. Experimental Use (LNP Formulation) Dissolve->Use Clean 6. Decontamination (1% Acetic Acid wipe) Use->Clean Waste 7. Disposal (Segregate by Solvent) Use->Waste Excess Reagent Clean->Waste

References
  • PubChem. (n.d.).[7][8] 16-Aminohexadecan-1-ol (Compound Summary). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.[2] Retrieved March 2, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.